Viburnitol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-RSVSWTKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331579 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-76-6 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Cyclitol: A Technical Guide to the Natural Sources of Viburnitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a naturally occurring cyclitol also known as 5-deoxy-D-myo-inositol or quercitol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its quantification, and protocols for its extraction and isolation. Furthermore, it delves into the current understanding of its biosynthetic pathway.
Natural Occurrences of this compound
This compound has been identified in a limited number of plant species. While its presence is not widespread, it is a characteristic component of certain plant genera. The primary natural sources identified to date include species within the Viburnum, Quercus, and Gymnema genera.
Viburnum Species: The Namesake Source
Historically, the genus Viburnum has been associated with a bitter principle referred to as "viburnin," which is now understood to be this compound.[1] Viburnum opulus, commonly known as cramp (B10822548) bark or guelder-rose, is the most cited species in historical and phytochemical literature as a source of this compound.[1] While its presence is strongly indicated, specific quantitative data on this compound concentrations in various parts of Viburnum opulus (e.g., bark, leaves, fruit) remain largely unquantified in recent literature.
Quercus Species: A More Quantified Source
The heartwood of various oak (Quercus) species is a well-documented and quantitatively analyzed source of this compound, often referred to as quercitol in this context. It is considered a specific marker for oak wood and its presence is used to verify the authenticity of wines aged in oak barrels.[2]
Gymnema sylvestre: An Alternative Botanical Source
Gymnema sylvestre, a perennial woody vine, is another confirmed natural source of this compound.[2] This plant is renowned in traditional medicine for its anti-diabetic properties, and its phytochemistry has been extensively studied.
Quantitative Analysis of this compound
The concentration of this compound varies significantly depending on the plant species, the specific plant part, and environmental conditions. The most comprehensive quantitative data currently available pertains to its presence in oak wood.
Table 1: Quantitative Data for this compound (Quercitol) in Natural Sources
| Natural Source | Plant Part | Concentration | Analytical Method | Reference |
| Quercus species (Oak) | Wood | 5 - 47 mg/g of dry matter in oenological oak tannins | Gas Chromatography (GC) | [3] |
| Quercus species (Oak) | Wood | Reported as the most abundant compound detected in oak wood samples | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |
Experimental Protocols
The extraction and quantification of this compound from plant matrices require specific analytical methodologies. Due to its polar nature, appropriate solvents and chromatographic techniques are essential.
Extraction and Isolation of this compound from Oak Wood
A common procedure for the extraction and analysis of this compound (as quercitol) from oak wood involves the following steps:
-
Sample Preparation: Oak wood is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A methanol-based extraction is frequently employed. The powdered wood is macerated or sonicated in methanol (B129727) to extract the soluble compounds, including this compound.
-
Derivatization: For gas chromatography analysis, the hydroxyl groups of this compound are typically derivatized (e.g., silylated) to increase their volatility.
-
Quantification: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the derivatized this compound.[2] An internal standard is used for accurate quantification.
General Protocol for Extraction and Analysis of Polar Metabolites from Plant Material
Caption: General experimental workflow for the extraction and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Analysis:
For the analysis of underivatized this compound, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) can be employed. A polar stationary phase, such as an amino-functionalized column, is typically used for the separation of these highly polar compounds.
Biosynthesis of this compound (5-Deoxyinositol)
The proposed biosynthetic pathway of 5-Deoxyinositol begins with a central metabolite in carbohydrate metabolism, D-glucose.
Caption: Proposed biosynthetic pathway of this compound from D-Glucose.[2]
The pathway initiates with the phosphorylation of D-glucose to D-glucose-6-phosphate. The enzyme inositol-1-phosphate synthase (I1PS) then catalyzes the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. Following dephosphorylation to myo-inositol, a series of oxidation, dehydration, and reduction steps are proposed to yield 5-deoxyinositol (this compound).[2] The specific enzymes catalyzing the final reduction step in plants have not yet been fully characterized.
Signaling Pathways and Biological Activities
Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways in which this compound is a direct participant. Its biological activities are also not extensively characterized, although the traditional use of Viburnum opulus as an antispasmodic suggests potential interactions with physiological pathways related to muscle contraction.[1] Further research is required to elucidate the molecular mechanisms and potential therapeutic applications of this intriguing natural product.
Conclusion
This compound is a cyclitol found in a select group of plants, with Viburnum opulus, Quercus species, and Gymnema sylvestre being the primary known sources. While quantitative data is most readily available for its presence in oak wood, there is a clear need for further research to quantify its concentration in Viburnum and Gymnema species. The provided experimental outlines and biosynthetic pathway serve as a foundation for researchers interested in the further study of this compound. The exploration of its biological activities and potential involvement in cellular signaling pathways represents a promising area for future investigation in the fields of phytochemistry and drug development.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of enological oak tannin extracts by a multi-analytical approach | OENO One [oeno-one.eu]
The Biosynthesis of Viburnitol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a naturally occurring cyclitol (a carbocyclic polyol), has garnered increasing interest within the scientific community due to its potential therapeutic properties. Found in various plant species, including members of the Viburnum, Quercus, and Gymnema genera, this compound exhibits a range of biological activities that make it a compelling target for research and drug development.[1] Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the exploration of its derivatives as novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and available experimental data.
The Precursor: Biosynthesis of myo-Inositol
The biosynthesis of this compound in plants commences with the formation of its essential precursor, myo-inositol. This process is a well-characterized pathway that begins with D-glucose-6-phosphate, a central molecule in plant carbohydrate metabolism.[2][3] The conversion of D-glucose-6-phosphate to myo-inositol involves two key enzymatic steps.
Step 1: Cyclization of D-Glucose-6-Phosphate
The first committed step in myo-inositol biosynthesis is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). MIPS facilitates an intramolecular aldol (B89426) condensation, a complex reaction involving the oxidation of the C5 hydroxyl group, ring closure between C6 and C1, and subsequent reduction of the C5 carbonyl group. This NAD+-dependent enzyme is a critical regulatory point in the pathway.
Step 2: Dephosphorylation of 1L-myo-Inositol-1-Phosphate
The second and final step in myo-inositol synthesis is the dephosphorylation of 1L-myo-inositol-1-phosphate to yield free myo-inositol. This hydrolysis reaction is catalyzed by the enzyme myo-inositol monophosphatase (IMP) (EC 3.1.3.25). IMP is a magnesium-dependent enzyme that plays a crucial role in maintaining the cellular pool of free myo-inositol, which serves as a precursor for numerous important molecules in plants, including this compound.
The Proposed Pathway: Conversion of myo-Inositol to this compound
While the biosynthesis of myo-inositol is well-established, the precise enzymatic pathway for its conversion to this compound in plants is still under investigation. However, a plausible pathway has been proposed based on studies in microorganisms and the identification of related enzymatic activities in plants. This proposed pathway involves a series of oxidation, dehydration, and reduction reactions.[1]
Step 3: Oxidation of myo-Inositol
The initial step in the proposed conversion of myo-inositol to this compound is the oxidation of the axial hydroxyl group at the C2 position of myo-inositol to form scyllo-inosose (also known as 2-keto-myo-inositol). This reaction is catalyzed by inositol (B14025) dehydrogenase (IDH) (EC 1.1.1.18), an NAD+-dependent oxidoreductase.[4] The presence and activity of inositol dehydrogenases have been confirmed in various plant species.
Step 4: Dehydration of scyllo-Inosose
Following its formation, scyllo-inosose is proposed to undergo a dehydration reaction to form an unstable intermediate, 3-keto-2-deoxy-scyllo-inosose . This step is catalyzed by a putative scyllo-inosose dehydratase . While the specific enzyme responsible for this reaction in plants has not been definitively identified, enzymes with inosose dehydratase activity have been characterized in bacteria.[5][6]
Step 5: Reduction of the Intermediate
The final step in the proposed pathway is the reduction of the 3-keto-2-deoxy-scyllo-inosose intermediate to form This compound . This reduction is likely catalyzed by a specific reductase . The identity of this reductase in plants remains to be elucidated, but it is hypothesized to be an NADPH-dependent enzyme.
Data Presentation
Table 1: Enzymes in the this compound Biosynthesis Pathway
| Step | Enzyme | EC Number | Substrate | Product | Cofactor(s) |
| 1 | L-myo-inositol-1-phosphate synthase | 5.5.1.4 | D-glucose-6-phosphate | 1L-myo-inositol-1-phosphate | NAD+ |
| 2 | myo-inositol monophosphatase | 3.1.3.25 | 1L-myo-inositol-1-phosphate | myo-inositol | Mg2+ |
| 3 | Inositol dehydrogenase | 1.1.1.18 | myo-inositol | scyllo-inosose | NAD+ |
| 4 | scyllo-inosose dehydratase (putative) | 4.2.1.44 | scyllo-inosose | 3-keto-2-deoxy-scyllo-inosose | - |
| 5 | Reductase (putative) | - | 3-keto-2-deoxy-scyllo-inosose | This compound | NADPH (hypothesized) |
Table 2: Quantitative Data on this compound and Precursors in Quercus species
| Compound | Quercus robur (mg/g dry wood) | Quercus petraea (mg/g dry wood) | Quercus pyrenaica (mg/g dry wood) |
| myo-inositol | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.12 ± 0.01 |
| vibo-quercitol (this compound) | 0.25 ± 0.04 | 0.31 ± 0.05 | 0.20 ± 0.03 |
Data adapted from studies on the chemical composition of oak wood.
Experimental Protocols
Extraction and Quantification of Cyclitols from Plant Material
This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Lyophilize fresh plant material and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a screw-capped tube.
2. Extraction:
-
Add 5 mL of 80% (v/v) ethanol (B145695) to the sample.
-
Add a known amount of an internal standard (e.g., phenyl-β-D-glucoside).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 100 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate hydroxyl groups.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 300°C at 5°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
5. Quantification:
-
Identify peaks by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the internal standard.
Enzyme Assay for L-myo-inositol-1-phosphate synthase (MIPS)
This colorimetric assay measures the activity of MIPS by quantifying the inorganic phosphate (B84403) released after the product, 1L-myo-inositol-1-phosphate, is hydrolyzed.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT.
-
Substrate: 20 mM D-glucose-6-phosphate.
-
Cofactor: 2 mM NAD+.
-
Enzyme Extract: Plant protein extract containing MIPS.
-
Stopping Reagent: 20% (w/v) Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent: A freshly prepared mixture of 1 volume of 10% (w/v) ascorbic acid and 6 volumes of 0.42% (w/v) ammonium (B1175870) molybdate (B1676688) in 1N H2SO4.
2. Procedure:
-
In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of 20 mM D-glucose-6-phosphate, and 10 µL of 2 mM NAD+.
-
Add 20 µL of the enzyme extract and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 20% TCA.
-
To hydrolyze the phosphate from the product, add 100 µL of 1N H2SO4 and heat at 100°C for 15 minutes.
-
Cool on ice and add 700 µL of the phosphate detection reagent.
-
Incubate at 45°C for 20 minutes to allow color development.
-
Measure the absorbance at 820 nm.
-
Calculate the amount of phosphate released using a standard curve prepared with known concentrations of KH2PO4.
Enzyme Assay for Inositol Dehydrogenase (IDH)
This spectrophotometric assay measures the activity of IDH by monitoring the reduction of NAD+ to NADH at 340 nm.[7]
1. Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer (pH 9.5).
-
Substrate: 100 mM myo-inositol.
-
Cofactor: 5 mM NAD+.
-
Enzyme Extract: Plant protein extract containing IDH.
2. Procedure:
-
In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of 100 mM myo-inositol, and 50 µL of 5 mM NAD+.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualization
References
- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myo-Inositol dehydrogenase and scyllo-inositol dehydrogenase from Lactobacillus casei BL23 bind their substrates in very different orientations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 4.2.1.44 - myo-inosose-2 dehydratase. [ebi.ac.uk]
- 6. uniprot.org [uniprot.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Physical and chemical properties of Viburnitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol is a naturally occurring cyclitol, a cycloalkane containing at least three hydroxyl groups. It is found in a variety of plant species, including those of the Viburnum, Gymnema, and Quercus genera. As a polyhydroxylated cycloalkane, this compound and its isomers are of significant interest to researchers due to their potential biological activities, which may include antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and insights into its biosynthetic and potential signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, purification, and for understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1][2][3][4] |
| Molecular Weight | 164.16 g/mol | [1][2][3][4] |
| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [2] |
| Synonyms | (-)-Viburnitol, L-Quercitol, Desoxy-inosit | [2][3] |
| Melting Point | 234-235 °C | [5] |
| Boiling Point (est.) | 293.60 °C @ 760.00 mm Hg | [6] |
| Water Solubility | Soluble | [5][6] |
| XLogP3-AA (est.) | -2.7 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 164.06847348 g/mol | [2] |
| Monoisotopic Mass | 164.06847348 g/mol | [2] |
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following is a representative protocol for the isolation and purification of this compound from a plant source such as Gymnema sylvestre leaves, synthesized from common laboratory practices for the extraction of cyclitols.
1. Preparation of Plant Material:
-
Air-dry the fresh plant leaves in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction:
-
Pack the powdered plant material (approx. 100 g) into a thimble and place it in a Soxhlet extractor.
-
Extract with 95% ethanol (B145695) (approx. 500 mL) for 24-48 hours or until the solvent running through the siphon is colorless.
-
-
Maceration:
-
Soak the powdered plant material in a sealed container with a suitable solvent (e.g., 80% methanol) at room temperature for 3-7 days, with occasional shaking.
-
Filter the mixture and repeat the process with fresh solvent to ensure complete extraction.
-
3. Concentration:
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.
4. Fractionation and Purification:
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
-
Column Chromatography:
-
Subject the polar fraction to column chromatography using a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
-
Combine the fractions that show a spot corresponding to a this compound standard.
-
5. Crystallization:
-
Concentrate the purified fractions and crystallize the compound from a suitable solvent system (e.g., methanol-ether) to obtain pure this compound crystals.
Characterization of this compound
1. Melting Point Determination:
-
Determine the melting point of the purified crystals using a melting point apparatus.
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure.
-
Expected ¹H NMR signals would correspond to the protons on the cyclohexane (B81311) ring and the hydroxyl groups. The chemical shifts and coupling patterns would be indicative of their stereochemistry.
-
Expected ¹³C NMR signals would show six distinct peaks for the carbon atoms of the cyclohexane ring, with their chemical shifts indicating their attachment to hydroxyl groups.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the purified compound (e.g., using a KBr pellet).
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified compound to determine its molecular weight and fragmentation pattern.
-
The molecular ion peak [M]⁺ would be expected at m/z 164. Fragmentation would likely involve the loss of water molecules from the molecular ion.
-
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of this compound
The biosynthesis of this compound is proposed to start from D-glucose, proceeding through the formation of myo-inositol. This pathway highlights the metabolic origins of this cyclitol within plants.
Caption: Proposed biosynthetic pathway of this compound from D-glucose.
Postulated Anti-inflammatory Signaling Pathway
Based on the known biological activities of structurally related natural products, this compound is postulated to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. This pathway is central to the inflammatory response.
Caption: Postulated modulation of the NF-κB signaling pathway by this compound.
Conclusion
This compound presents a compelling subject for further research in phytochemistry and drug discovery. Its presence in various medicinal plants suggests a potential for therapeutic applications. The data and protocols presented in this guide offer a foundational resource for scientists investigating this promising natural compound. Further studies are warranted to fully elucidate its pharmacological properties and mechanisms of action.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of (+)-Auriculatol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
Viburnitol and Inositol: A Comprehensive Structural and Functional Comparison for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular biochemistry and drug discovery, the nuanced structural differences between stereoisomers can lead to vastly different physiological effects. This technical guide provides an in-depth analysis of viburnitol and inositol (B14025), two closely related cyclitols, highlighting their structural distinctions and the functional consequences thereof. Understanding these differences is paramount for researchers engaged in the development of therapeutics targeting pathways involving inositol, a key player in cellular signaling. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to serve as a critical resource for the scientific community.
Core Structural Differences
This compound and inositol are both six-carbon cyclic polyols, but they differ fundamentally in their chemical formula and the number of hydroxyl (-OH) groups attached to the cyclohexane (B81311) ring.
-
Inositol is a cyclohexanehexol with the chemical formula C₆H₁₂O₆. It possesses a hydroxyl group on each of the six carbon atoms of the ring.[1][2]
-
This compound , also known as 1-deoxy-L-chiro-inositol, is a deoxyinositol with the chemical formula C₆H₁₂O₅. It has five hydroxyl groups and one hydrogen atom directly attached to the ring carbons, meaning it lacks one hydroxyl group compared to inositol.
This absence of a single hydroxyl group in this compound is the primary structural differentiator and the source of significant alterations in its physicochemical properties and biological activity.
Stereoisomerism
Both inositol and this compound exist as multiple stereoisomers due to the spatial arrangement of their hydroxyl groups.
-
Inositol has nine possible stereoisomers, with myo-inositol being the most common and biologically significant form in eukaryotes.[3][4][5] Other naturally occurring stereoisomers include scyllo-, muco-, D-chiro-, L-chiro-, and neo-inositol.[1]
-
This compound is a specific stereoisomer of deoxyinositol. Its full chemical name is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.
Comparative Physicochemical Data
The structural variance between this compound and inositol directly impacts their physical and chemical properties. The following table summarizes key quantitative data for these compounds.
| Property | This compound | myo-Inositol |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₆ |
| Molecular Weight | 164.16 g/mol [6] | 180.16 g/mol [7] |
| Melting Point | Not available | 224-227 °C[8] |
| Solubility in Water | Soluble | 14 g/100 mL at 25°C[4][9] |
| Optical Rotation | Not available | Optically inactive (meso compound)[1] |
Experimental Protocols
Isolation and Purification
4.1.1. Isolation of myo-Inositol from Corn Steep Liquor
myo-Inositol can be isolated from natural sources like corn steep liquor through a multi-step process involving enzymatic hydrolysis and chromatographic separation.
Protocol:
-
Enzymatic Hydrolysis:
-
Subject corn steep liquor to ultrafiltration to remove suspended solids and high-molecular-weight compounds.
-
Treat the filtered liquor with a phytase enzyme to hydrolyze phytic acid to inositol-mono-phosphate.
-
Subsequently, treat with an acid phosphatase to convert inositol-mono-phosphate to free myo-inositol.[10]
-
-
Purification:
-
Adjust the pH of the hydrolysate to 7-9 to precipitate magnesium ions.
-
Remove the precipitate by centrifugation or filtration.
-
Apply the supernatant to a strong acid cation exchange chromatography column to separate myo-inositol from remaining metal ions and other impurities.[10]
-
The fraction containing myo-inositol is collected, concentrated, and crystallized.
-
4.1.2. Isolation of this compound from Viburnum opulus
This compound is a naturally occurring compound in plants of the Viburnum genus.
Protocol:
-
Extraction:
-
Harvest and dry the relevant plant material (e.g., leaves, bark).
-
Perform a Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.
-
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel, using a gradient of chloroform (B151607) and methanol as the eluent.
-
Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound.
-
Further purify the combined fractions by preparative high-performance liquid chromatography (HPLC).
-
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Inositol
GC-MS is a common method for the quantification of inositol in biological samples.
Protocol:
-
Sample Preparation and Derivatization:
-
To 30 µL of plasma, add an internal standard (e.g., [²H₆]-myo-inositol).
-
Add extraction reagents and evaporate to dryness.
-
Derivatize the dried sample with a mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF) at 70°C for 60 minutes.[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the analytes.
-
Monitor characteristic ions for the derivatized inositol and internal standard for quantification.
-
4.2.2. High-Performance Liquid Chromatography (HPLC) Analysis of Inositol
HPLC can be used for the analysis of inositol without the need for derivatization.
Protocol:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
For biological samples, perform a protein precipitation step followed by filtration.
-
-
HPLC Analysis:
-
Use a carbohydrate analysis column (e.g., SUPELCOGEL Pb) with an isocratic mobile phase of water or a water/acetonitrile mixture.
-
Maintain the column at an elevated temperature (e.g., 60°C) for better separation.
-
Detection can be achieved using a refractive index detector or an evaporative light scattering detector.
-
Role in Cellular Signaling
myo-Inositol is a precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, collectively known as phosphoinositides. These molecules are critical second messengers in a variety of signal transduction pathways.
The Phosphatidylinositol Signaling Pathway
A key pathway involving inositol is the phosphatidylinositol signaling system, which is initiated by the activation of phospholipase C (PLC).
This pathway begins when an extracellular ligand binds to a G-protein coupled receptor (GPCR), activating a Gq protein.[9] The activated Gq protein then stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid derived from myo-inositol, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytoplasm.[5] DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, activates protein kinase C (PKC).[8] Both the Ca²⁺ signal and activated PKC lead to a variety of cellular responses, including gene expression, proliferation, and metabolism.[4][8]
This compound's Potential Role in Signaling
The structural similarity of this compound to inositol suggests it may interact with inositol signaling pathways. However, the absence of a hydroxyl group at a key position could significantly alter its function. While research is limited, it has been shown that this compound can be transported by the same transporters as myo-inositol, albeit with lower affinity. This suggests that this compound could potentially act as a competitive inhibitor of inositol uptake.
Further research is required to determine if this compound can be phosphorylated by inositol kinases and whether it can act as an agonist or antagonist at inositol phosphate (B84403) receptors. If it cannot be phosphorylated, it may act as a competitive inhibitor of enzymes that utilize inositol as a substrate.
Experimental Workflow for Investigating this compound's Effect on Inositol Signaling
To elucidate the role of this compound in inositol-mediated signaling, a structured experimental workflow is proposed.
Conclusion and Future Directions
This compound and inositol, while structurally similar, exhibit key differences that have significant implications for their biological activity. The absence of a single hydroxyl group in this compound alters its physicochemical properties and likely its ability to participate in the complex phosphorylation cascades of the phosphoinositide signaling pathway. While myo-inositol's role as a precursor to critical second messengers is well-established, this compound's function remains largely unexplored. Preliminary evidence suggests a potential role as a competitive inhibitor of inositol transport.
For drug development professionals, this compound and its derivatives represent a potential avenue for modulating inositol-dependent signaling pathways. Future research should focus on detailed enzymatic and cellular assays to determine if this compound can be phosphorylated and how it interacts with key proteins in the inositol signaling cascade. Such studies will be crucial in unlocking the therapeutic potential of this and other deoxyinositols.
References
- 1. youtube.com [youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: IP3/DAG Signaling Pathway [jove.com]
- 6. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. cusabio.com [cusabio.com]
- 10. What is the mechanism of Inositol? [synapse.patsnap.com]
- 11. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Viburnitol: A Technical Guide to its Discovery and Isolation from Viburnum Species
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of viburnitol, a cyclitol of interest found within the Viburnum genus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the methodologies and data associated with this natural compound.
Introduction
This compound, a stereoisomer of 1-deoxy-myo-inositol, is a naturally occurring cyclitol that has been identified in various plant species. Its presence within the Viburnum genus, a group of flowering shrubs with a history of use in traditional medicine, has prompted interest in its potential biological activities. This guide delves into the historical discovery of this compound and outlines the experimental procedures for its extraction and purification, supported by available quantitative and analytical data.
Historical Discovery in Viburnum opulus
The initial discovery of this compound can be traced back to the early 20th century. A pivotal study by Power and Chestnut in 1922 on the chemical constituents of Viburnum opulus (commonly known as cramp (B10822548) bark) led to the first reported isolation of this cyclitol. Their work laid the foundation for subsequent phytochemical investigations into the Viburnum genus. While modern research on Viburnum opulus has predominantly focused on other classes of compounds such as phenolics, iridoids, and anthocyanins, the original discovery of this compound remains a significant milestone.[1][2][3][4][5][6]
Experimental Protocols for Isolation
3.1. Extraction: The initial step would involve the extraction of the plant material (e.g., bark of Viburnum opulus) with a suitable solvent. Ethanol or a hydroalcoholic mixture is a common choice for extracting polar compounds like cyclitols.
3.2. Purification: Subsequent purification of the crude extract is essential to isolate this compound. This would typically involve a series of chromatographic techniques. While early methods were rudimentary, a modern approach would likely employ the following:
-
Liquid-Liquid Partitioning: The crude extract would be partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. This compound, being a polar molecule, would preferentially remain in the aqueous phase.
-
Column Chromatography: The aqueous fraction would then be subjected to column chromatography over a stationary phase like silica (B1680970) gel or a polymeric resin. Elution with a gradient of solvents would further separate the components, with the aim of isolating the fraction containing this compound.
3.3. Crystallization: The final step in obtaining pure this compound would be crystallization from a suitable solvent system. This process not only yields a highly purified compound but also allows for its structural characterization using techniques like X-ray crystallography.
The following diagram illustrates a generalized workflow for the isolation of this compound from Viburnum species.
Quantitative Data
Quantitative data regarding the yield and purity of this compound from Viburnum species is scarce in the available literature. Early studies often lacked the analytical precision of modern techniques. To facilitate future research and comparison, the following table structure is proposed for summarizing such data when it becomes available.
| Viburnum Species | Plant Part | Extraction Solvent | Isolation Method | Yield (%) | Purity (%) | Reference |
| V. opulus | Bark | Ethanol/Water | Column Chromatography, Crystallization | Data not available | Data not available | Power & Chestnut, 1922 |
| ... | ... | ... | ... | ... | ... | ... |
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of organic molecules. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms. While specific NMR data for this compound isolated directly from a Viburnum source is not readily available in recent literature, theoretical and database spectra can serve as a reference.
5.2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique provides a precise mass measurement, which is crucial for confirming the molecular formula of this compound (C₆H₁₂O₅).
The following table summarizes the key analytical data for this compound.
| Analytical Technique | Key Information | Expected Values for this compound (C₆H₁₂O₅) |
| ¹H NMR | Chemical shifts and coupling constants of protons | Complex multiplet patterns in the upfield region |
| ¹³C NMR | Chemical shifts of carbon atoms | Signals corresponding to the six carbon atoms of the cyclohexane (B81311) ring |
| Mass Spectrometry | Molecular weight | Molecular Ion [M]+ at m/z 164.0685 |
Biological Activity and Potential Signaling Pathways
This compound belongs to the class of compounds known as cyclitols. Cyclitols and their derivatives are known to be involved in various cellular processes. While specific biological activities of this compound are not extensively studied, the broader class of cyclitols has been shown to play roles in:
-
Signal Transduction: Some inositols are precursors to second messengers involved in intracellular signaling.
-
Osmoregulation: Cyclitols can act as osmolytes, helping cells to cope with osmotic stress.
-
Antioxidant Activity: The polyhydroxylated nature of cyclitols may contribute to antioxidant properties.
Further research is required to elucidate the specific biological functions and potential signaling pathways modulated by this compound. The diagram below represents a hypothetical signaling pathway where a cyclitol derivative might be involved.
Conclusion
This compound represents a historically significant, yet understudied, constituent of the Viburnum genus. This technical guide has synthesized the available information on its discovery and isolation, highlighting the need for modern phytochemical research to re-examine this compound. Detailed experimental protocols, quantitative analysis, and comprehensive biological activity studies are essential to fully understand the potential of this compound for applications in research and drug development. The methodologies and frameworks presented herein provide a foundation for future investigations into this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viburnum opulus Fruit Phenolic Compounds as Cytoprotective Agents Able to Decrease Free Fatty Acids and Glucose Uptake by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical compounds in fruits of Viburnum opulus L. | RSU [rsu.lv]
- 6. mdpi.com [mdpi.com]
The Biological Role of Viburnitol in Plant Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viburnitol is a naturally occurring cyclitol, a type of sugar alcohol, with the chemical formula C₆H₁₂O₅. Also known as 5-Deoxyinositol, it is a carbocyclic polyol that has been identified in various plant species. While research specifically targeting this compound's role in plant physiology is limited, its structural similarity to other well-characterized cyclitols strongly suggests its primary function is that of an osmolyte, contributing significantly to plant stress tolerance. This technical guide synthesizes the current understanding of this compound's biochemistry and its putative physiological roles, providing a framework for future research and application.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the proposed biosynthesis of the closely related compound 5-deoxyinositol (quercitol), a plausible pathway can be outlined, originating from D-glucose.[1]
The proposed pathway involves the following key steps:
-
Phosphorylation of D-glucose: The pathway initiates with the phosphorylation of D-glucose to D-glucose-6-phosphate by a hexokinase.
-
Cyclization to myo-inositol-1-phosphate: The enzyme myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate.
-
Dephosphorylation to myo-inositol: A phosphatase removes the phosphate (B84403) group from myo-inositol-1-phosphate to yield myo-inositol, a key precursor for various inositol (B14025) derivatives.
-
Conversion to this compound: The final steps leading to this compound are hypothesized to involve a series of oxidation and reduction reactions, though the specific enzymes involved in plants are yet to be identified.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Biological Role of this compound as a Putative Osmolyte
The primary biological role of this compound in plant physiology is believed to be that of an osmolyte or compatible solute. Osmolytes are small, soluble organic molecules that accumulate in the cytoplasm of plant cells in response to abiotic stresses such as drought, salinity, and extreme temperatures.[2][3][4] Their accumulation helps plants to tolerate these adverse conditions through several mechanisms:
-
Osmotic Adjustment: By increasing the solute concentration within the cell, this compound can lower the osmotic potential, helping to maintain a favorable water potential gradient and ensuring continued water uptake from the soil, thus preserving cell turgor.
-
Protection of Cellular Structures: this compound can stabilize proteins and membranes, protecting them from the denaturing effects of dehydration and high ion concentrations.[4]
-
Scavenging of Reactive Oxygen Species (ROS): Some osmolytes have been shown to have antioxidant properties, helping to detoxify harmful reactive oxygen species that are often produced in excess during stress conditions.
The accumulation of other cyclitols, such as pinitol and ononitol, has been well-documented in various plant species as a direct response to water deficit and salt stress, leading to enhanced stress tolerance.[2] It is highly probable that this compound plays a similar protective role in the plants in which it is present.
Distribution in the Plant Kingdom
This compound derives its name from the genus Viburnum, suggesting its presence in these species. However, definitive studies quantifying this compound in various Viburnum species are scarce. It has been identified in other plant genera, including Quercus (oaks) and Gymnema.[1][5] Further research is required to map the distribution of this compound across the plant kingdom and to understand its tissue-specific accumulation patterns.
Quantitative Data
| Plant Species | Tissue | Stress Condition | This compound Concentration (µg/g dry weight) | Method of Quantification | Reference |
| Viburnum opulus | Leaf | Control | Data not available | HPLC-ELSD | |
| Viburnum opulus | Leaf | Drought (e.g., -1.0 MPa) | Data not available | HPLC-ELSD | |
| Viburnum opulus | Root | Control | Data not available | GC-MS | |
| Viburnum opulus | Root | Salinity (e.g., 150 mM NaCl) | Data not available | GC-MS | |
| Quercus robur | Leaf | Control | Data not available | HPLC-ELSD | |
| Quercus robur | Leaf | Heat Stress (e.g., 40°C) | Data not available | HPLC-ELSD |
Experimental Protocols
The following are detailed methodologies for the extraction, and quantification of this compound from plant tissues, adapted from established protocols for cyclitol analysis.[6][7]
Extraction of this compound from Plant Tissue
This protocol describes a general method for the extraction of soluble carbohydrates, including cyclitols, from plant material.
Materials:
-
Fresh or freeze-dried plant tissue (leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) ethanol (B145695)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Water bath or heating block
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, freeze-dry the tissue for long-term storage.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 5 mL of 80% ethanol to the tube.
-
Incubate the mixture at 80°C for 1 hour, with occasional vortexing, to extract soluble compounds.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
For exhaustive extraction, the pellet can be re-extracted twice more with 80% ethanol, and the supernatants pooled.
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator or a vacuum concentrator until dryness.
-
Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL) for subsequent analysis.
Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust method for the quantification of non-volatile, semi-volatile, and thermally labile compounds like cyclitols that lack a UV chromophore.[6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column (e.g., Aminex HPX-87P).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v). The exact ratio may need to be optimized depending on the column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30 - 40°C
-
Evaporator Temperature: 50 - 70°C
-
Gas Flow (Nitrogen): 1.0 - 2.0 L/min
-
Procedure:
-
Prepare a series of standard solutions of authentic this compound (if commercially available) of known concentrations in deionized water.
-
Filter the re-dissolved plant extracts and standard solutions through a 0.22 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.
-
Develop a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Below is a diagram representing the experimental workflow for this compound analysis.
Signaling and Regulatory Networks
The accumulation of osmolytes is tightly regulated and integrated into the broader plant stress response signaling network. While the specific signaling pathways governing this compound synthesis are unknown, it is likely that they are interconnected with abscisic acid (ABA) signaling, a key hormonal pathway in abiotic stress responses.
The diagram below illustrates a hypothetical signaling pathway leading to this compound accumulation under drought stress.
Conclusion and Future Perspectives
This compound is a plant-derived cyclitol with a high potential to act as a crucial osmolyte in plant stress tolerance. While direct experimental evidence for its physiological role is still emerging, its chemical nature and the well-established functions of related compounds provide a strong foundation for this hypothesis. Future research should focus on:
-
Quantification in Viburnum and other species: Systematically quantifying this compound levels in various plant tissues under different abiotic stress conditions.
-
Elucidation of the biosynthetic pathway: Identifying and characterizing the specific enzymes involved in this compound biosynthesis in plants.
-
Functional genomics studies: Using techniques such as gene silencing or overexpression of key biosynthetic genes to definitively establish the role of this compound in stress tolerance.
-
Exploring potential applications: Investigating the potential of this compound as a biostimulant to enhance crop resilience to environmental stresses.
A deeper understanding of the biological role of this compound will not only advance our knowledge of plant physiology but may also open up new avenues for the development of stress-tolerant crops and novel bio-based products.
References
- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 2. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones [frontiersin.org]
- 4. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Viburnitol from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 6. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Potential Therapeutic Properties of Viburnitol: A Technical Guide
Affiliation: Google Research
Abstract
Viburnitol, a naturally occurring cyclitol, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, drawing parallels with the well-researched flavonoid, quercetin (B1663063), due to the limited availability of specific quantitative data on this compound. This document details the potential anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects of this compound. For each therapeutic area, relevant signaling pathways, detailed experimental protocols for in vitro assays, and quantitative data are presented to provide a framework for future research and drug development.
Introduction to this compound
This compound, also known as quercitol, is a cyclitol, a cycloalkane containing at least one hydroxyl group on each of three or more ring atoms. Its chemical formula is C₆H₁₂O₅.[1][2] this compound is found in various natural sources, including oak trees (Quercus sp.), the medicinal plant Gymnema sylvestre, and various species of the Viburnum genus.[2][3] While research on the specific therapeutic properties of isolated this compound is emerging, its structural similarity to other bioactive compounds, such as inositols and flavonoids, suggests a range of potential pharmacological activities.
This guide will explore the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. Due to a paucity of direct experimental data on this compound, this paper will leverage the extensive research on the structurally related and well-characterized flavonoid, quercetin, to illustrate potential mechanisms of action and provide exemplary quantitative data and experimental protocols. It is imperative that future research validates these potential properties directly for this compound.
Potential Anti-Inflammatory Properties
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. The potential anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8).[1][6][7] Compounds like quercetin have been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[1][3][6][8][9][10] It is hypothesized that this compound may exert a similar inhibitory effect on the NF-κB pathway.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common in vitro method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Nitrite Measurement: After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Figure 2: Workflow for the in vitro nitric oxide inhibition assay.
Quantitative Data: Inhibition of Inflammatory Cytokines (Illustrative Data for Quercetin)
The following table summarizes the inhibitory effects of quercetin on the production of various inflammatory cytokines in different cell lines. This data is provided as an illustrative example of the type of quantitative results that could be obtained for this compound in similar assays.
| Cytokine | Cell Line | Stimulant | Quercetin Concentration (µM) | % Inhibition | Reference |
| TNF-α | HMC-1 | PMACI | 10 | ~50% | [1] |
| IL-1β | HMC-1 | PMACI | 10 | ~60% | [1] |
| IL-6 | HMC-1 | PMACI | 10 | ~40% | [1] |
| IL-8 | HMC-1 | PMACI | 10 | ~50% | [1] |
| IL-6 | ARPE-19 | IL-1β | 20 | >50% | [6][7] |
| IL-8 | ARPE-19 | IL-1β | 20 | >50% | [6][7] |
| IL-1β | RAFLS | TNF-α | 20 | ~50% | [3] |
Note: This data is for quercetin and is intended to be illustrative. RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; HMC-1: Human Mast Cell Line; ARPE-19: Human Retinal Pigment Epithelial Cells; PMACI: Phorbol 12-myristate 13-acetate and Calcium Ionophore A23187; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.
Potential Antioxidant Properties
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of many natural compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this free radical scavenging activity. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule.
References
- 1. Quercetin inhibits expression of inflammatory cytokines through attenuation of NF-kappaB and p38 MAPK in HMC-1 human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin reduces inflammatory pain: inhibition of oxidative stress and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin suppresses inflammatory cytokine production in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin’s Effects on Glutamate Cytotoxicity [mdpi.com]
- 9. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Viburnitol and its Derivatives in Natural Products: A Technical Guide for Researchers
Authored by: Gemini
Abstract: Viburnitol, a naturally occurring cyclitol, and its derivatives represent a class of bioactive compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of this compound, its natural sources, biosynthesis, and reported biological activities. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research in this promising area. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound, also known as quercitol or 5-deoxyinositol, is a polyhydroxylated cycloalkane that belongs to the class of compounds known as cyclitols.[1] These carbocyclic sugars are widespread in nature and play various roles in plant physiology, including acting as osmolytes in response to stress.[1] The stereochemistry of this compound is a key feature, with different isomers found in various natural sources. The fundamental structure of this compound is a cyclohexane (B81311) ring substituted with five hydroxyl groups.
Natural Occurrence and Derivatives
This compound and its stereoisomers are found in a variety of plant species. Notably, they are recognized as taxonomic markers in the genus Quercus (oak).[1][2] Other significant sources include plants from the genus Viburnum, Gymnema sylvestre, and Viscum album (mistletoe).[3][4][5]
While the primary focus of many studies has been on this compound (vibo-quercitol) and its stereoisomers such as proto-quercitol, epi-quercitol, and scyllo-quercitol, the existence of other derivatives like glycosides and esters in nature is plausible but not extensively documented in currently available literature.[6][7]
Table 1: Natural Sources of this compound and its Stereoisomers
| Compound | Natural Source(s) | Reference(s) |
| This compound (vibo-quercitol) | Quercus species, Viburnum tinus, Viscum album | [2][8][9] |
| proto-Quercitol | Quercus species, Chamaerops humilis, Stephania hernandifolia, Mimusops hexandra, Arfeuillea arborescens | [1] |
| epi-Quercitol | Quercus species | [2] |
| scyllo-Quercitol | Quercus species | [2] |
Table 2: Relative Abundance of Quercitols in Quercus Species (% of Total Cyclitols)
| Species | Tissue | proto-Quercitol (%) | vibo-Quercitol (%) | scyllo-Quercitol (%) | Reference |
| Quercus ilex | Wood | 97.0 | - | - | [8] |
| Quercus robur | Leaves | 53.5 | - | - | [8] |
| Quercus rubra | Leaves | - | 13.5 | 8.0 | [8] |
| Note: Data represents the percentage of the specified quercitol relative to the total cyclitol content in the analyzed sample. Absolute concentrations were not provided in the cited study. |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, a proposed pathway for the biosynthesis of (-)-vibo-quercitol has been described in bacteria, which likely shares similarities with the plant pathway.[3][10] This proposed pathway starts from the common hexose, D-glucose.
The key steps in the proposed bacterial biosynthesis of (-)-vibo-quercitol are:
-
Conversion of D-glucose to myo-inositol.
-
Oxidation of myo-inositol to scyllo-inosose.
-
Dehydration of scyllo-inosose to a diketone.
-
Reduction of the diketone to produce vibo-quercitol.
Biological Activities and Potential Signaling Pathways
Cyclitols, including this compound, have been reported to possess a range of biological activities.[1] A significant area of interest is their potential as anti-diabetic agents, which may be attributed to their structural similarity to glucose.[11]
While the direct molecular targets and signaling pathways of this compound are not yet well-defined, the structurally related flavonoid, quercetin (B1663063), has been shown to modulate key signaling pathways involved in metabolism and inflammation. Given the shared interest in these compounds as potential anti-diabetic agents, the pathways affected by quercetin, such as the AMPK and insulin (B600854) signaling pathways, are of significant interest for future research on this compound.
It is critical to note that the following signaling pathway is based on studies of quercetin, and its direct modulation by this compound has not yet been definitively established.
Experimental Protocols
The extraction and analysis of this compound from plant matrices typically involve polar solvents and chromatographic techniques. The following is a generalized protocol based on methods used for cyclitol analysis.
5.1. Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, wood shavings) and grind it into a fine powder.
-
Solvent Extraction:
-
For general screening, maceration or Soxhlet extraction with a polar solvent such as ethanol (B145695) or methanol (B129727) is effective.[12][13]
-
For more targeted extraction, pressurized liquid extraction (PLE) with water or ethanol/water mixtures can be employed.[8]
-
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified by column chromatography on silica (B1680970) gel or by using solid-phase extraction (SPE) cartridges.
5.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, cyclitols require derivatization prior to GC-MS analysis.
-
Derivatization:
-
Evaporate a known amount of the extract to dryness under a stream of nitrogen.
-
Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat to form oximes.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature gradient program for optimal separation of the cyclitol derivatives.
-
Identify the compounds based on their retention times and mass spectra compared to authentic standards.
-
Quantify using an internal standard method.
-
Conclusion and Future Directions
This compound and its naturally occurring stereoisomers are intriguing compounds with potential applications in the pharmaceutical and nutraceutical industries, particularly in the context of metabolic disorders like diabetes. While their presence in various plant species is established, there are significant gaps in our understanding of their natural derivatives, absolute concentrations in different sources, and their precise mechanisms of biological action.
Future research should focus on:
-
Discovery of Novel Derivatives: A systematic exploration of known this compound-containing plants for glycosidic and ester derivatives.
-
Quantitative Studies: Development and application of validated analytical methods for the absolute quantification of this compound and its derivatives in a wider range of natural products.
-
Elucidation of Signaling Pathways: In-depth studies to determine the direct molecular targets of this compound and confirm its effects on metabolic signaling pathways, such as the AMPK and insulin pathways.
-
Biosynthesis in Plants: Characterization of the enzymes and genes involved in the biosynthesis of this compound in plants to enable biotechnological production approaches.
This technical guide provides a foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. Quercetin-Induced AMP-Activated Protein Kinase Activation Attenuates Vasoconstriction Through LKB1-AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin activates AMP-activated protein kinase by reducing PP2C expression protecting old mouse brain against high cholesterol-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Quercetin Esters and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclitols in Plants: Biochemistry and Physiology | Annual Reviews [annualreviews.org]
- 7. Glycosylated Natural Products From Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjb.csic.es [rjb.csic.es]
- 9. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercitol: From a Taxonomic Marker of the Genus Quercus to a Versatile Chiral Building Block of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. CN102911244A - Method for extracting gymnemic acid from gymnema sylvestre - Google Patents [patents.google.com]
Review of cyclitols and their biological activities
An In-depth Guide to Cyclitols and Their Biological Activities for Researchers and Drug Development Professionals
Introduction to Cyclitols
Cyclitols are a class of organic compounds known as polyhydroxy cycloalkanes, characterized by a six-membered ring structure with multiple hydroxyl (-OH) groups attached to different ring carbon atoms[1][2][3]. Often referred to as cyclic sugar alcohols, these compounds are widely distributed in nature, particularly in plants, where they function as compatible solutes to protect against environmental stressors like high salinity or drought[1][3][4].
The most prevalent and well-studied cyclitol is inositol (B14025), which exists in nine possible stereoisomers, including myo-inositol, scyllo-inositol, and D-chiro-inositol[2][4][5][6]. Other significant cyclitol derivatives include quercitols, conduritols, and pinitols[1]. Their structural diversity gives rise to a wide array of biological functions, making them a subject of increasing interest in pharmacology and drug development[2][7]. They play crucial roles in numerous cellular processes, including membrane biogenesis, osmoregulation, phosphate (B84403) storage, and, most notably, signal transduction[1][4][8][9][10].
Key Biological Activities and Therapeutic Potential
Cyclitols exhibit a broad spectrum of biological activities, positioning them as promising candidates for the prevention and treatment of various diseases.
Anticancer Activity
A substantial body of evidence highlights the antineoplastic properties of cyclitols. Supplementation with certain cyclitols has been shown to decrease the incidence of cancers, lower the risk of metastasis, reduce cell proliferation, and induce apoptosis in malignant cells[11][12][13]. Furthermore, they can enhance the activity of natural killer (NK) cells and mitigate the adverse side effects of conventional anticancer treatments[11][12][13]. Research has particularly focused on their efficacy against lung, breast, colorectal, and prostate cancers[11][12].
Inositol hexaphosphate (IP6), also known as phytic acid, is a well-documented anticancer cyclitol. Studies on human prostate cancer cells (PC-3) showed that IP6 treatment could inhibit growth and DNA synthesis[12]. In another study, IP6 significantly reduced tumor weight and microvessel density in prostate tumor xenografts in mice[12]. Similarly, D-pinitol has demonstrated the ability to decrease cell migration and invasion in prostate cancer models[12].
Table 1: Summary of Anticancer Activities of Selected Cyclitols
| Cyclitol | Cancer Type | Model System | Key Findings | Reference |
| Inositol Hexaphosphate (IP6) | Prostate Cancer | PC-3 human cancer cells | Inhibited growth and DNA synthesis; increased cell differentiation. | [12] |
| Inositol Hexaphosphate (IP6) | Prostate Cancer | DU145 mouse xenografts | Significantly reduced tumor weight; decreased proliferation index; increased apoptosis; reduced microvessel density. | [12] |
| D-pinitol | Prostate Cancer | In vitro cell lines | Significantly decreased cell migration and invasion. | [12] |
| Inositol Hexaphosphate (IP6) | Pancreatic Cancer | MIAPACA and PANC1 cells | Resulted in significant growth inhibition and an increased apoptotic rate. | [12] |
Antidiabetic Activity
Cyclitols, particularly myo-inositol (MI) and D-chiro-inositol (DCI), are recognized for their significant roles in glucose metabolism and insulin (B600854) signaling[4][5]. Their antidiabetic effects are attributed to several mechanisms, including improving glucose transport into cells, protecting pancreatic β-cells, and stimulating insulin secretion[5]. MI and DCI are precursors to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade[4][14].
Deficiencies in these cyclitols have been linked to insulin resistance. A lack of DCI can worsen insulin resistance in the liver, muscles, and fat, while depletion of MI is associated with diabetic microvasculopathy[5]. Clinical and animal studies have demonstrated that supplementation with cyclitols like D-pinitol and DCI can lead to reduced postprandial blood glucose levels and improved glucose tolerance[5].
Table 2: Summary of Antidiabetic Activities of Selected Cyclitols
| Cyclitol | Study Subject | Model | Dosage | Key Findings | Reference |
| D-pinitol (DP) | Humans | Type 2 Diabetes | 1.2 g with a meal | Lowered postprandial glucose levels. | [5] |
| D-pinitol (DP) | Mice | Streptozotocin-induced diabetes | Not specified | Decreased hyperglycemia by over 20% after 6 hours; increased glucose uptake in muscle cells. | [5] |
| D-chiro-inositol (DCI) | Rats | Streptozotocin-induced diabetes | 10 and 20 mg/kg body weight | Decreased serum glucose by 12–19%. | [5] |
| Cycloart-23-ene-3beta, 25-diol | Mice | Streptozotocin-nicotinamide induced diabetes | 1 mg/kg and 3 mg/kg | Reduced serum glucose; increased serum and pancreatic insulin; improved antioxidant status. | [15] |
Antioxidant Activity
Cyclitols contribute to cellular antioxidant defense, although their direct radical-scavenging activity is often considered weak compared to classic antioxidants like flavonoids[16][17][18]. Their antioxidant mechanism can be direct, through the scavenging of hydroxyl radicals, or indirect, by enhancing the activity of endogenous antioxidative enzymes[16].
Studies using standard antioxidant assays such as CUPRAC (CUPric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging have shown that high concentrations of cyclitols are needed to exhibit measurable activity[16][17]. However, a significant finding is the synergistic effect observed when cyclitols, especially methyl-ether derivatives like D-pinitol and L-quebrachitol, are combined with other antioxidants such as glutathione[16][18]. This suggests that cyclitols may play a crucial role in enhancing the body's overall antioxidant network, making them valuable candidates for treating diseases associated with oxidative stress[16].
Table 3: Antioxidative Properties of Selected Cyclitols
| Cyclitol | Assay Method | Finding | Reference |
| D-pinitol, L-quebrachitol, myo-inositol, L-chiro-inositol, D-chiro-inositol | CUPRAC, DPPH | Very low direct antioxidative properties compared to flavanones and glutathione. | [16][18] |
| D-pinitol, L-quebrachitol | DPPH with Glutathione | Demonstrated a significant synergistic increase in the antioxidant properties of glutathione. | [16][18] |
Mechanism of Action: The Inositol Phosphate Signaling Pathway
One of the most critical functions of cyclitols is their role as precursors in the phosphatidylinositol signaling system, a fundamental pathway that regulates a vast array of cellular processes[4][19]. Myo-inositol is the foundational component for synthesizing phosphatidylinositol (PI), which is then phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid in the cell membrane[19][20].
The signaling cascade is initiated when an extracellular signal (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor on the cell surface. This activates the enzyme Phospholipase C (PLC)[19]. PLC then hydrolyzes PIP2 into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[19].
IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca²⁺ channels on the endoplasmic reticulum (ER) membrane[19][21]. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration directly controls a multitude of cellular functions, including metabolism, proliferation, secretion, and muscle contraction[21][22]. Dysregulation of this pathway is implicated in numerous human diseases, including cancer and hypertension[22].
Caption: The Inositol Phosphate Signaling Pathway.
Experimental Protocols
Extraction and Purification of Cyclitols from Plant Material
This protocol outlines a general workflow for extracting and purifying cyclitols, adapted from pressurized liquid extraction (PLE) methods[23][24].
Caption: General workflow for cyclitol extraction.
Methodology:
-
Extraction: Dried and powdered plant material is subjected to Pressurized Liquid Extraction (PLE). Optimal conditions, such as a temperature of 88°C for 22 minutes in two cycles, have been reported to yield high amounts of cyclitols[23]. Water or aqueous ethanol are common solvents.
-
Purification: The crude extract is first concentrated. To selectively separate cyclitols from more abundant sugars, the extract is treated with yeast (Saccharomyces cerevisiae), which metabolizes common sugars but not cyclitols[23].
-
Fractionation: After removing the yeast via centrifugation, the supernatant is passed through an anion exchange resin column. This step effectively removes remaining sugar alcohols and other impurities, yielding a solution enriched with cyclitols[23].
-
Isolation and Identification: The solvent is evaporated, and the resulting residue is recrystallized (e.g., from ethanol) to obtain pure cyclitol crystals. The final product is identified and quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[23].
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is based on methods used to evaluate the antioxidant properties of cyclitols[16].
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Solution Preparation: Prepare cyclitol solutions in an appropriate solvent (e.g., water or methanol). Due to their weak activity, high concentrations (in the mg/mL range) may be necessary[16][17]. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a microplate or cuvette, mix the cyclitol solution with the DPPH solution. The purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine.
-
Incubation and Measurement: The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes). The absorbance is then measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approx. 517 nm).
-
Calculation: The Radical Scavenging Activity (RSA) is calculated as the percentage decrease in absorbance of the sample compared to a control (DPPH solution with solvent only).
Anticancer Activity Assessment: Cell Viability (MTT) Assay
This protocol describes a standard method for assessing the cytotoxic effects of cyclitols on cancer cell lines, a key step in evaluating their anticancer potential[12].
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Cancer cells are seeded at a specific density in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the cyclitol being tested.
-
Incubation: The plate is incubated for a period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured, which is directly proportional to the number of viable cells.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The data can be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
Cyclitols represent a diverse and versatile class of natural compounds with significant therapeutic potential. Their well-documented roles in fundamental cellular processes, particularly in signal transduction, provide a strong basis for their anticancer, antidiabetic, and antioxidant activities. The ability of cyclitols like myo-inositol and D-chiro-inositol to modulate insulin signaling makes them attractive candidates for managing metabolic disorders. Similarly, the potent antiproliferative and pro-apoptotic effects of IP6 highlight its potential in oncology.
While direct antioxidant activity may be modest, the synergistic potential of cyclitols could be harnessed to enhance endogenous defense mechanisms against oxidative stress. For drug development professionals, cyclitols offer a promising and versatile scaffold for designing novel therapeutic agents[7]. Future research should focus on elucidating the detailed molecular mechanisms of less-studied cyclitols, conducting robust clinical trials to validate their efficacy and safety in humans, and exploring synthetic derivatives to optimize their biological activities.
References
- 1. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclitols | lookchem [lookchem.com]
- 3. Cyclitol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A myo-inositol bioassay utilizing an auxotrophic strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Prevention by Natural Products Introduced into the Diet-Selected Cyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Pharmacology of Viburnitol: A Technical Overview of a Promising Cyclitol
For Immediate Release
[City, State] – [Date] – Viburnitol, a naturally occurring cyclitol also known as d-Quercitol and 5-Deoxyinositol, is a polyhydroxycycloalkane that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, chemical properties, and potential therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a cyclitol, a class of compounds consisting of a cyclohexane (B81311) ring with multiple hydroxyl groups. Its chemical structure is (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol. It is found in various natural sources, including acorns of the Quercus species (oaks) and the plant Gymnema sylvestre. Due to its chiral nature, this compound has been utilized as a versatile building block in the synthesis of other bioactive molecules, particularly in the development of antidiabetic agents.[1]
While the broader class of cyclitols, such as myo-inositol and D-chiro-inositol, have well-documented roles in cellular signaling and metabolic regulation, the specific pharmacological profile of this compound remains an area of active investigation. This guide summarizes the available data on this compound and provides context based on the activities of related cyclitols.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its pharmacological assessment. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol |
| Synonyms | d-Quercitol, 5-Deoxyinositol, Acorn sugar, (+)-Protoquercitol |
| CAS Number | 488-73-3 |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Known Biological Activities and Potential Pharmacological Effects
Direct and extensive pharmacological studies on this compound are limited in the publicly available scientific literature. However, based on the known biological activities of the broader cyclitol class and its use as a synthetic precursor, several potential areas of pharmacological relevance can be inferred.
Role in Cellular Signaling
Cyclitols, particularly inositols, are crucial components of eukaryotic cell membranes and play a vital role as second messengers in signal transduction pathways. They are precursors for phosphatidylinositol phosphates (PIPs), which are involved in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. While the specific role of this compound in these pathways is not yet fully elucidated, its structural similarity to other inositols suggests it may have modulatory effects on these signaling cascades.
Potential as an Antidiabetic Agent
One of the most promising areas of research for this compound is its application as a chiral starting material for the synthesis of novel antidiabetic drugs.[1] This suggests that derivatives of this compound may possess inhibitory activity against carbohydrate-metabolizing enzymes, such as alpha-glucosidase, or may modulate insulin (B600854) signaling pathways. Further investigation into the direct effects of this compound on these targets is warranted.
Pharmacokinetics and Metabolism
There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical or clinical studies. Understanding these parameters is crucial for determining its potential as a therapeutic agent.
The workflow for a typical pharmacokinetic study is outlined below.
Future Directions and Conclusion
The study of this compound's pharmacology is still in its nascent stages. While its chemical properties and natural origins are established, a significant gap exists in the understanding of its specific biological effects, mechanism of action, and pharmacokinetic profile.
Future research should focus on:
-
In vitro pharmacological profiling: Screening this compound against a panel of receptors, enzymes, and ion channels to identify potential molecular targets.
-
Cell-based assays: Investigating the effects of this compound on cellular signaling pathways, particularly those related to metabolism and inflammation.
-
Preclinical in vivo studies: Evaluating the efficacy and safety of this compound in animal models of diseases such as diabetes and inflammatory conditions.
-
Pharmacokinetic and metabolism studies: Characterizing the ADME properties of this compound to assess its drug-like potential.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of a novel compound like this compound would typically include a range of in vitro and in vivo assays. As specific studies on this compound are not widely available, the following represents a generalized experimental approach that would be applicable.
Alpha-Glucosidase Inhibition Assay (In Vitro)
This assay would be a logical starting point given the interest in cyclitols for diabetes.
Objective: To determine the inhibitory effect of this compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
This compound (test compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of different concentrations of this compound or acarbose.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for this compound.
In Vivo Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)
Objective: To evaluate the potential anti-inflammatory activity of this compound in an acute inflammation model.
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (B1671933) (positive control)
-
Saline (vehicle)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, positive control (indomethacin), and this compound-treated groups (at different doses).
-
Administer this compound or indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
References
Navigating the Frontier of Natural Product Research: A Technical Guide to Preliminary In Vitro Studies of Viburnitol
For Immediate Release
In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. Viburnitol, a cyclitol of interest, presents a promising yet underexplored frontier for researchers. This technical guide serves as a comprehensive resource for scientists and drug development professionals embarking on the preliminary in vitro evaluation of this compound. While direct in vitro studies on this compound are not yet available in peer-reviewed literature, this document outlines a robust framework of experimental protocols and data presentation strategies based on established methodologies for the broader class of cyclitols.
Introduction to this compound and the Cyclitols
This compound, with the chemical formula C6H12O5, is a member of the cyclitol family, a class of cycloalkanes characterized by the presence of hydroxyl groups on multiple ring atoms.[1] Cyclitols, such as myo-inositol and D-pinitol, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2] Given the therapeutic potential observed in related compounds, a systematic in vitro investigation of this compound is a critical first step in elucidating its pharmacological profile.
A Roadmap for In Vitro Bioactivity Screening
A typical preliminary in vitro screening cascade for a novel compound like this compound involves a tiered approach, starting with broad-spectrum bioassays and progressing to more specific mechanistic studies. This allows for efficient identification of promising biological activities and conserves resources.
Foundational Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable in vitro research. The following sections provide standardized methodologies for key assays relevant to the potential bioactivities of this compound.
Cytotoxicity Assessment
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to establish appropriate concentration ranges for subsequent experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., NIH/3T3 fibroblasts, cancer cell lines like HeLa or HepG2) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for 1-4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add an appropriate solvent (e.g., isopropanol/HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined from dose-response curves.[4]
Antioxidant Activity Assays
Cyclitols have demonstrated antioxidant properties, which can be assessed through various chemical and cell-based assays.[5][6]
Table 1: Representative Data from In Vitro Antioxidant Assays of Cyclitols
| Assay | Compound | Concentration | Antioxidant Activity (% RSA) | Reference |
| DPPH Radical Scavenging | D-Pinitol | 10 mg/mL | 19.3 | [7] |
| DPPH Radical Scavenging | L-Quebrachitol | 10 mg/mL | Not specified | [6] |
| DPPH Radical Scavenging | Myo-inositol | High (mg/mL) | Very low | [5] |
RSA: Radical Scavenging Activity
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 25 mg/L).[8]
-
Reaction Mixture: In a 96-well plate, mix a defined volume of the DPPH solution with various concentrations of this compound.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based models.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production by comparing the nitrite levels in treated and untreated stimulated cells. Calculate the IC50 value.[9]
Anticancer Activity Assays
Should initial cytotoxicity screens indicate selective activity against cancer cell lines, further investigation into the anticancer mechanism is warranted.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a cancer cell line (e.g., MCF-7, A-549) with this compound at its IC50 concentration for a defined period (e.g., 24 hours).[10]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.[10]
Visualizing Potential Mechanisms of Action
Understanding the potential signaling pathways that this compound might modulate is a key objective of in vitro studies. Based on the known activities of other cyclitols, several pathways are of interest.
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. In vitro anticancer activity of a pentacyclic triterpenoid via the mitochondrial pathway in bone-invasive oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Viburnitol: A Potential Bioactive Compound for Metabolic Disease Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol, presents a compelling case for investigation as a novel bioactive compound, primarily due to its structural analogy to inositols, which are key players in cellular signaling and metabolism. While direct experimental evidence for the bioactivity of this compound is currently limited in publicly available literature, this technical guide synthesizes the existing knowledge on structurally related inositol (B14025) derivatives to build a strong hypothesis for its potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes. This document outlines the theoretical framework for this compound's potential mechanisms of action, including insulin (B600854) mimesis and enzyme inhibition, provides hypothetical experimental protocols for its evaluation, and presents signaling pathway diagrams to visualize its potential cellular targets. The aim is to provide a comprehensive resource to stimulate and guide future research into this promising natural product.
Introduction: The Untapped Potential of this compound
This compound, chemically known as (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a polyhydroxylated cycloalkane, a class of compounds that has garnered significant attention for its diverse biological activities. Its structural similarity to myo-inositol, a fundamental component of cellular signaling cascades, positions this compound as a molecule of high interest for therapeutic development. Inositols and their phosphorylated derivatives are integral to the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a cornerstone of insulin action and glucose metabolism.
Despite the rich ethnobotanical use of plants from the Viburnum genus, from which this compound was first identified, the specific bioactivities of this isolated compound remain largely unexplored. This guide aims to bridge this knowledge gap by extrapolating from the well-documented bioactivities of inositol analogues to propose a compelling hypothesis for the potential of this compound as a bioactive compound.
The Inositol Precedent: A Foundation for this compound's Bioactivity
The biological activities of inositols provide a strong foundation for predicting the potential of this compound. Myo-inositol and its derivatives are crucial for:
-
Insulin Signaling: Inositol phosphoglycans (IPGs) are thought to act as second messengers of insulin action, modulating the activity of key metabolic enzymes.
-
Glucose Homeostasis: Clinical studies have demonstrated that supplementation with inositols can improve insulin sensitivity, reduce fasting blood glucose, and lower postprandial glucose levels in individuals with insulin resistance and type 2 diabetes.
-
Enzyme Regulation: Various inositol analogues have been shown to inhibit the activity of carbohydrate-hydrolyzing enzymes, such as α-glucosidase, which plays a critical role in the digestion of dietary carbohydrates.
Postulated Bioactive Properties of this compound
Based on its structural resemblance to inositols, this compound is hypothesized to possess the following bioactive properties:
Insulin Mimesis and Enhancement of Glucose Metabolism
This compound may act as an insulin mimetic by interacting with components of the insulin signaling pathway. By mimicking the action of inositol phosphoglycans, this compound could potentially activate downstream signaling cascades, leading to increased glucose uptake by peripheral tissues and reduced hepatic glucose production.
Signaling Pathway: The Insulin Receptor Cascade and Potential Intervention by this compound
The following diagram illustrates the canonical insulin signaling pathway and highlights the putative points of intervention for this compound.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
Polyhydroxylated cycloalkanes have been identified as potent inhibitors of glycosidases. This compound, with its multiple hydroxyl groups, may fit into the active site of enzymes like α-glucosidase, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This would result in a blunted postprandial glucose response, a key therapeutic strategy in the management of type 2 diabetes.
Quantitative Data on this compound's Bioactivity (Hypothetical)
As direct experimental data for this compound is not yet available, the following table serves as a template for future studies to populate. This structured format will allow for easy comparison of this compound's potency against various targets.
| Bioactivity Assay | Target | This compound IC50/EC50 (µM) | Reference Compound | Reference Compound IC50/EC50 (µM) |
| α-Glucosidase Inhibition | Yeast α-glucosidase | Data Needed | Acarbose | Value |
| Glucose Uptake Assay | 3T3-L1 Adipocytes | Data Needed | Insulin | Value |
| PI3K Kinase Assay | PI3Kα | Data Needed | Wortmannin | Value |
| Akt Phosphorylation Assay | p-Akt (Ser473) | Data Needed | Insulin | Value |
Experimental Protocols: A Roadmap for Investigation
To facilitate research into this compound's potential, a detailed protocol for a key bioassay is provided below.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of yeast α-glucosidase.
Materials:
-
Yeast α-glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of varying concentrations of this compound (e.g., 10-1000 µM).
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
Workflow Diagram: α-Glucosidase Inhibition Assay
Future Directions and Conclusion
The therapeutic potential of this compound as a bioactive compound is, at present, a compelling hypothesis built upon a strong foundation of circumstantial evidence from structurally related inositols. To unlock its full potential, the following research directions are paramount:
-
Isolation and Characterization: Efficient methods for the isolation of this compound from natural sources or its total synthesis are needed to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioactivity Screening: A broad screening of this compound against a panel of enzymes and cellular models relevant to metabolic diseases is essential to identify its primary biological targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its effects, including its interaction with signaling proteins and enzymes, will be crucial for its development as a therapeutic agent.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of metabolic disease are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
A Technical Guide to the Ethnobotanical Applications of Viburnitol-Containing Flora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a cyclitol (5-deoxyinositol), is a naturally occurring compound found in a variety of plant species.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, with a focus on their traditional medicinal applications and the scientific validation of these uses. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental protocols for the extraction, isolation, and biological evaluation of this compound and associated bioactive compounds, and presents key biological pathways and experimental workflows through detailed diagrams. The primary objective is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform and guide future research into the therapeutic potential of this compound-containing plants.
Introduction to this compound
This compound, also known as quercitol or 5-deoxyinositol, is a cyclopentane (B165970) polyol, a class of compounds that has garnered interest for its potential biological activities.[1] Its presence has been confirmed in several plant species, including those from the Viburnum and Quercus (oak) genera, as well as in Gymnema sylvestre.[1] The traditional uses of these plants, often for metabolic and inflammatory conditions, suggest that this compound and its co-constituents may possess significant pharmacological properties. This guide explores the intersection of traditional knowledge and modern scientific investigation concerning these plants.
Ethnobotanical Profiles of Key this compound-Containing Plants
Gymnema sylvestre
Gymnema sylvestre, a perennial woody vine native to Asia, Africa, and Australia, is a cornerstone of Ayurvedic medicine.[2] It is commonly referred to as "gurmar," which translates to "sugar destroyer," alluding to its most prominent traditional use.[2]
Traditional Uses:
-
Diabetes Mellitus: For centuries, the leaves of G. sylvestre have been used to manage diabetes.[3]
-
Weight Management: It is also traditionally used to control obesity.[3]
-
Sweet Taste Suppression: Chewing the leaves is known to temporarily block the sensation of sweet tastes.[4]
-
Other Ailments: Traditional applications also include treatment for arthritis, asthma, and snake bites.[5]
The primary bioactive constituents are believed to be gymnemic acids, a group of triterpenoid (B12794562) saponins.[2][6]
Marsdenia cundurango (Condurango)
Marsdenia cundurango, a climbing vine from the Andes mountains of South America, has a long history of use in traditional herbal medicine.[7][8]
Traditional Uses:
-
Digestive Aid: The bark is traditionally used as a bitter tonic to stimulate appetite and support digestion, particularly for conditions like dyspepsia and gastritis.[9][10][11]
-
Stomach Ailments: It has been traditionally employed to alleviate stomach pain and discomfort.[10]
-
Cancer: Historically, it was also explored as a supportive remedy for stomach cancer, though scientific evidence for this application is lacking.[12][13]
Viburnum Species
The Viburnum genus encompasses over 150 species of shrubs and small trees, with many having a history of use in traditional medicine.[14] While the presence of this compound is implied by its name, detailed ethnobotanical uses linked specifically to this compound are less documented than for Gymnema sylvestre.
General Traditional Uses of Viburnum Species:
-
Various species of Viburnum are native to North America, Europe, and Asia and have been used in traditional medicine. [15][16][17]
-
Blackhaw (Viburnum prunifolium) has been used traditionally for its antispasmodic properties.
-
Arrowwood (Viburnum dentatum) is another species with a history of traditional use by indigenous peoples.[15][17]
Mascarenhasia arborescens
This small tree or shrub, native to parts of Africa and Madagascar, is utilized in traditional medicine.[18][19]
Traditional Uses:
-
The roots are traditionally used to treat stomach ailments.[20]
-
Fractions of the plant have shown antispasmodic and antioxidant activities in studies.[18]
Quantitative Data from Preclinical and Clinical Studies
The most extensive quantitative data available is for Gymnema sylvestre in the context of diabetes management.
| Plant Species | Study Type | Dosage | Key Findings | Reference |
| Gymnema sylvestre | Clinical Trial (Type 2 Diabetes) | 400 mg leaf extract daily for 18-20 months | Significant decrease in fasting blood sugar, HbA1c, and glycosylated plasma proteins. 5 of 22 patients were able to discontinue oral anti-diabetic medication. | [21] |
| Gymnema sylvestre | Clinical Trial (Type 1 Diabetes) | 400 mg leaf extract daily | Reduction in insulin (B600854) requirements, fasting blood sugar, and HbA1c. | [21] |
| Gymnema sylvestre | Clinical Trial (Type 2 Diabetes) | 500 mg daily for 3 months | Lowered fasting and post-prandial blood sugar and HbA1c. Improved lipid profiles. | [21] |
| Gymnema sylvestre | Clinical Trial (Type 2 Diabetes) | 1000 mg leaf extract daily for 2 months | Marked lowering of fasting and post-prandial blood glucose, with an elevation in circulating insulin and C-peptide. | [21] |
| Gymnema sylvestre | Meta-analysis (10 studies, 419 patients with Type 2 Diabetes) | Varied | Significant reduction in fasting blood sugar, postprandial blood sugar, HbA1c, triglycerides, and cholesterol. | [21] |
| Gymnema sylvestre | Preclinical (Alloxan-induced diabetic rats) | 0.2g, 0.4g, 0.6g, and 0.8g aqueous leaf extract | A dose of 0.6g showed the highest reduction in blood glucose. | [22] |
| Gymnema sylvestre | Clinical Trial (Type 2 Diabetes) | 6g leaf powder daily in three divided doses | Effectively lowered blood sugar levels. | [22] |
Experimental Protocols
Extraction and Fractionation of Bioactive Compounds
A general protocol for the extraction and bioassay-guided fractionation of compounds from plant materials is outlined below.
Objective: To isolate and purify bioactive compounds from a plant source.
Materials:
-
Dried, powdered plant material (e.g., leaves of G. sylvestre)
-
Solvents of varying polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol)
-
Chromatography apparatus (e.g., column chromatography, HPLC)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Macerate the powdered plant material in a non-polar solvent like hexane to remove lipids and chlorophyll.
-
Filter the mixture and discard the solvent. Air-dry the plant residue.
-
Sequentially extract the residue with solvents of increasing polarity, such as ethyl acetate and then methanol. Maceration is typically carried out for a period of 3 days for each solvent.[23]
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Bioassay-Guided Fractionation:
-
Screen the crude extracts for the desired biological activity (e.g., hypoglycemic effect).[23]
-
Subject the most active extract to column chromatography (e.g., silica (B1680970) gel).
-
Elute the column with a gradient of solvents to separate the extract into fractions.
-
Test each fraction for biological activity.
-
Further purify the most active fractions using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[23]
-
Characterize the structure of the isolated pure compounds using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
In Vitro Bioassay for Hypoglycemic Activity
This protocol describes an alpha-amylase inhibition assay, a common in vitro method to screen for potential anti-diabetic agents.[24][25]
Objective: To determine the ability of a plant extract to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
Plant extract dissolved in a suitable solvent (e.g., 10% DMSO).[24]
-
α-amylase solution.
-
Starch solution (substrate).
-
Dinitrosalicylic acid (DNSA) reagent.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the plant extract.[24]
-
In a series of test tubes, mix the plant extract solution with the α-amylase solution.
-
Incubate the mixture at room temperature (e.g., 32°C) for 10 minutes.[24]
-
Add the starch solution to initiate the enzymatic reaction and incubate further.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the tubes in a boiling water bath to allow for color development.
-
Cool the tubes and measure the absorbance at 540 nm using a spectrophotometer.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value (the concentration of the extract required to inhibit 50% of the enzyme's activity).[24]
In Vivo Bioassay for Anti-Diabetic Activity
This protocol outlines a study using an alloxan- or streptozotocin-induced diabetic rat model.[26][27][28][29]
Objective: To evaluate the anti-diabetic effect of a plant extract in a living organism.
Materials:
-
Wistar albino rats.
-
Alloxan (B1665706) monohydrate or Streptozotocin (STZ) for inducing diabetes.
-
Plant extract.
-
Glucometer.
Procedure:
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least one week.[27]
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Induce diabetes by a single intraperitoneal injection of alloxan (e.g., 120-180 mg/kg body weight) or STZ (e.g., 60 mg/kg body weight).[26][27][29]
-
After 48-72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 200-300 mg/dL) are considered diabetic and are selected for the study.[26][29]
-
-
Experimental Groups: Divide the diabetic rats into several groups:
-
Group I: Normal control (non-diabetic, receives vehicle).
-
Group II: Diabetic control (receives vehicle).
-
Group III: Diabetic rats treated with the standard drug (e.g., Glibenclamide 5 mg/kg).[26]
-
Group IV & V: Diabetic rats treated with different doses of the plant extract (e.g., 200 mg/kg and 400 mg/kg).[28][30]
-
-
Treatment: Administer the respective treatments orally once daily for a specified period (e.g., 7 to 28 days).[26][29]
-
Data Collection:
-
Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, liver function tests) and euthanize the animals to collect organs (e.g., pancreas, liver) for histopathological examination.[30]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Mechanism of Sweet Taste Suppression by Gymnemic Acids
The sweet taste sensation is primarily mediated by the T1R2 and T1R3 G protein-coupled receptors.[31] Gymnemic acids, the active compounds in Gymnema sylvestre, are known to inhibit this pathway.[31][32]
References
- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 2. Gymnema sylvestre - Wikipedia [en.wikipedia.org]
- 3. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9421217B2 - Sweet taste receptor antagonist compositions - Google Patents [patents.google.com]
- 5. examine.com [examine.com]
- 6. drugs.com [drugs.com]
- 7. tropical.theferns.info [tropical.theferns.info]
- 8. Condurango.—Cundurango. | Henriette's Herbal Homepage [henriettes-herb.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. caringsunshine.com [caringsunshine.com]
- 12. italisvital.info [italisvital.info]
- 13. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 14. 14 Species of Viburnum Shrubs [thespruce.com]
- 15. gardenia.net [gardenia.net]
- 16. theplantnative.com [theplantnative.com]
- 17. Viburnums [missouribotanicalgarden.org]
- 18. Mascarenhasia arborescens A.DC. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 19. Flora of Zimbabwe: Species information: Mascarenhasia arborescens [zimbabweflora.co.zw]
- 20. Flora of Malawi: Species information: Records of: Mascarenhasia arborescens [malawiflora.com]
- 21. The use of Gymnema sylvestre in the treatment of diabetes: The available evidence and expert opinion | Auctores [auctoresonline.org]
- 22. mattioli1885journals.com [mattioli1885journals.com]
- 23. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The In Vitro Assessment of Antidiabetic Activity of the Plant Extracts Obtained from Portulacaria afra Jack. Grown under Concurrent Extreme Temperatures and Water-deficit conditions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. researchgate.net [researchgate.net]
- 26. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. In vitro and in vivo anti-diabetic and anti-oxidant activities of methanolic leaf extracts of Ocimum canum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. phcogj.com [phcogj.com]
- 31. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of Action of Gymnemic Acids [docs.google.com]
Viburnitol: A Technical Guide to its Classification as a Cyclitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viburnitol, detailing its classification as a cyclitol based on its chemical structure, biosynthetic pathway, and characterization through established experimental protocols.
Introduction to this compound
This compound, also known as 5-deoxyinositol or quercitol, is a naturally occurring carbocyclic polyol. As a cyclitol, it is a cyclohexane (B81311) derivative with multiple hydroxyl groups attached to the ring carbons. Its chemical formula is C₆H₁₂O₅, and its IUPAC name is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol. This compound is found in various plant species, including in wines aged in oak barrels, Quercus sp. (oaks), and Gymnema sylvestre.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its extraction, purification, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | |
| Molar Mass | 164.16 g/mol | |
| Melting Point | 234 to 235 °C (453 to 455 °F; 507 to 508 K) | |
| Solubility in water | Soluble | |
| Appearance | Crystalline solid |
Classification as a Cyclitol
This compound's classification as a cyclitol is fundamentally based on its chemical structure: a cyclohexane ring substituted with five hydroxyl groups. Cyclitols are cycloalkanes containing at least three hydroxyl groups, with each attached to a different ring carbon atom. The structure of this compound fits this definition precisely. Its biosynthesis from glucose further solidifies this classification, as it follows a pathway common to other inositol-related cyclitols.
Biosynthesis of this compound
The proposed biosynthetic pathway of this compound begins with the conversion of D-glucose to myo-inositol, a key precursor for many cyclitols. This multi-step enzymatic process highlights the biochemical relationship between this compound and other well-characterized cyclitols.
The key steps in the proposed biosynthesis of this compound are:
-
Phosphorylation of D-glucose: D-glucose is first phosphorylated to form D-glucose-6-phosphate.
-
Cyclization to myo-inositol-1-phosphate: The NAD+ dependent enzyme, inositol (B14025) 1-phosphate synthase (I1PS), catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate.
-
Dephosphorylation to myo-inositol: Hydrolysis of the phosphate (B84403) group yields myo-inositol.
-
Oxidation to scyllo-inosose: Myo-inositol is oxidized by inositol dehydrogenase (ID) to form scyllo-inosose.
-
Dehydration: The scyllo-inosose intermediate is then dehydrated.
-
Reduction to 5-deoxyinositol (this compound): A final reduction step, catalyzed by one or more currently unidentified reductases or dehydrogenases, yields this compound.
Experimental Protocols for Characterization
The structural elucidation and confirmation of this compound's classification as a cyclitol rely on several key analytical techniques. Detailed methodologies for these experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including cyclitols after derivatization.
Experimental Protocol:
-
Sample Preparation and Extraction:
-
Lyophilize and grind the plant material to a fine powder.
-
Extract the powder with a solvent mixture, such as 80% ethanol, using ultrasonication or Soxhlet extraction.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent under reduced pressure.
-
-
Derivatization:
-
To increase volatility, the hydroxyl groups of this compound are derivatized, typically by silylation.
-
Dissolve the dried extract in pyridine.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Heat the mixture at 70°C for 1 hour to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating derivatized sugars and polyols (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Interface the GC with a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 40-600.
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by fragmentation pattern analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the hydroxyl groups.
Experimental Protocol:
-
Sample Preparation:
-
Purify this compound using chromatographic techniques such as column chromatography or preparative HPLC.
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, coupling constants (J-values), and integration of the proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling, to identify the number of unique carbon environments.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which helps in assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the hydroxyl groups.
-
-
-
Data Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
-
Determine the stereochemistry of the hydroxyl groups based on the coupling constants and NOESY correlations.
-
X-ray Crystallography
For crystalline compounds like this compound, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.
Experimental Protocol:
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Conclusion
The classification of this compound as a cyclitol is firmly established through its chemical structure, biosynthetic origins from glucose and myo-inositol, and comprehensive characterization using analytical techniques such as GC-MS, NMR spectroscopy, and X-ray crystallography. The detailed experimental protocols provided in this guide offer a framework for the isolation, identification, and structural elucidation of this compound and related cyclitols, which are of growing interest in the fields of natural product chemistry and drug development.
Methodological & Application
Application Notes and Protocols for the Extraction of Viburnitol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol is a cyclitol, a class of cycloalkanes containing multiple hydroxyl groups, that has garnered interest for its potential biological activities. Found in various plant species, particularly within the Viburnum and Gymnema genera, the effective extraction and isolation of this compound are crucial for further research into its pharmacological properties and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for extracting this compound from plant materials, including detailed experimental protocols and data presentation for comparative analysis.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative yields of total phytochemical extracts from various methods, which can serve as a proxy for evaluating extraction efficiency. The choice of solvent polarity is a critical factor, with polar solvents generally being more effective for extracting hydrophilic compounds like cyclitols.
| Plant Material Source | Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Total Extract Yield (%) | Reference |
| Gymnema sylvestre Leaves | Soxhlet Extraction | 90% Methanol (B129727) | Boiling Point | Continuous | ~42% (for gymnemic acid) | [1] |
| Gymnema sylvestre Leaves | Soxhlet Extraction | 95% Ethanol | Boiling Point | 24 hours | 6.15% (for gymnemic acid) | [2] |
| Gymnema sylvestre Leaves | Aqueous Extraction | Water | 60 | 5 hours | 1.66% (for gymnemic acid) | [2] |
| Viburnum opulus Flowers | Maceration | 70% Acetone | Room Temperature | 24 hours | 19.30% (phenolic-rich) | [1] |
| Viburnum opulus Bark | Maceration | 70% Ethanol | Room Temperature | 24 hours | 11.56% (phenolic-rich) | [1] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound using common organic solvents.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Gymnema sylvestre or bark of Viburnum opulus)
-
Solvents: 80% Ethanol, Methanol, Ethyl Acetate (B1210297)
-
Mortar and pestle or blender
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
2. Extraction Procedure:
-
Maceration:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the powder in a large flask and add 1 L of 80% ethanol.
-
Stopper the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Soxhlet Extraction:
-
Place 50 g of the dried, powdered plant material into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with 500 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, cool the solvent and concentrate it using a rotary evaporator to yield the crude extract.
-
Protocol 2: Purification of this compound using Column Chromatography
1. Materials and Reagents:
-
Crude plant extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents for mobile phase: n-hexane, ethyl acetate, methanol in varying ratios
-
Glass column
-
Cotton wool
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Visualizing agent (e.g., iodine vapor or a suitable chemical spray)
2. Purification Procedure:
- Prepare a slurry of silica gel in n-hexane and pack it into the glass column without any air bubbles.
- Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane with a small amount of ethyl acetate).
- Carefully load the dissolved extract onto the top of the silica gel column.
- Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of ethyl acetate and then methanol.
- Collect the eluting solvent in small fractions.
- Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system.
- Visualize the spots on the TLC plate to identify fractions containing compounds with similar Rf values.
- Pool the fractions containing the compound of interest (this compound) and concentrate them using a rotary evaporator.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analytical procedure for the quantification of this compound in the purified fractions.[6][7]
1. Materials and Reagents:
-
Purified this compound sample
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent
-
Pyridine (B92270) (anhydrous)
-
Internal standard (e.g., sorbitol)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Helium gas (carrier gas)
-
Vials for GC-MS analysis
2. Derivatization Procedure:
- Accurately weigh 1-5 mg of the purified sample into a GC vial.
- Add a known amount of the internal standard.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Add 100 µL of anhydrous pyridine to dissolve the residue.
- Add 100 µL of BSTFA with 1% TMCS.
- Seal the vial and heat at 70°C for 60 minutes to complete the derivatization.
- Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Mass Range: m/z 50-600
- Data Acquisition: Full scan mode.
- Quantification: Identify the this compound derivative peak based on its retention time and mass spectrum. Quantify using the peak area relative to the internal standard and a calibration curve prepared with a this compound standard.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Hypothetical Anti-Inflammatory Signaling Pathway for this compound
While specific signaling pathways for this compound are not well-documented, many plant-derived bioactive compounds are known to exhibit anti-inflammatory properties by modulating key signaling cascades. The following diagram illustrates a hypothetical pathway through which this compound might exert anti-inflammatory effects.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
The protocols and information provided in these application notes offer a foundational guide for the extraction, purification, and analysis of this compound from plant sources. While the presented methodologies are based on established principles for cyclitol and phytochemical research, it is important to note that optimization of these protocols may be necessary depending on the specific plant material and research objectives. Further investigation is warranted to elucidate the specific biological activities of this compound and its mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. [PDF] Isolation and purification of plant secondary metabolites using column-chromatographic technique | Semantic Scholar [semanticscholar.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Viburnitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of viburnitol, a cyclitol of significant interest in pharmaceutical research. As this compound lacks a strong UV chromophore, this document outlines two effective analytical approaches: a primary method utilizing Refractive Index (RI) detection for direct analysis and an alternative, high-sensitivity method involving pre-column derivatization with UV detection. The protocols provided are based on established methodologies for structurally similar cyclitols, such as D-pinitol and inositol, and offer a solid foundation for developing and validating a specific this compound assay.
Introduction
This compound, a naturally occurring cyclitol (1L-1-O-methyl-chiro-inositol), has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This document provides detailed protocols for the determination of this compound using HPLC with both direct and derivatization-based detection methods.
Method 1: Direct Analysis by HPLC with Refractive Index (RI) Detection
This method is adapted from a validated protocol for the quantification of D-pinitol, a structurally analogous cyclitol. It is a straightforward and reliable approach for the direct measurement of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C, 300 mm x 7.8 mm, 9 µm) is recommended. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column (e.g., TSKgel Amide-80, 150 mm x 4.6 mm, 3 µm) can be used.
-
Mobile Phase: Degassed HPLC-grade water. For HILIC columns, a gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C (for Aminex HPX-87C) or as recommended by the column manufacturer.
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 0.125 mg/mL to 2.0 mg/mL.
3. Sample Preparation (from Plant Material):
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Add 20 mL of 80% ethanol (B145695) and extract using sonication for 30 minutes or reflux for 2 hours.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in a minimal amount of water.
-
Pass the solution through a C18 SPE cartridge to remove non-polar impurities.
-
Collect the aqueous eluate containing this compound.
-
-
Final Preparation:
-
Filter the purified extract through a 0.45 µm syringe filter into an HPLC vial.
-
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Based on a D-pinitol HPLC-RI method)
The following table summarizes the performance characteristics of a validated HPLC-RI method for D-pinitol, which are expected to be similar for a this compound assay under the same conditions.[1][2]
| Parameter | Value |
| Linearity Range | 0.125 - 2.0 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 19.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 58.2 µg/mL[1] |
| Accuracy (Recovery) | 103.24 - 112.69%[1] |
| Intra-day Precision (RSD) | 0.77%[2] |
| Inter-day Precision (RSD) | 1.26%[2] |
Method 2: HPLC with Pre-column Derivatization and UV Detection
For enhanced sensitivity, this compound can be derivatized with a UV-absorbing agent prior to HPLC analysis. This method is particularly useful for detecting low concentrations of this compound.
Experimental Protocol
1. Derivatization Reagent:
-
Benzoyl chloride or p-nitrobenzoyl chloride.
2. Derivatization Procedure:
-
Evaporate an aliquot of the sample extract or standard solution to dryness.
-
Add 1 mL of pyridine (B92270) and 50 µL of benzoyl chloride.
-
Heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture and add 1 mL of water to stop the reaction.
-
Extract the benzoylated this compound with 2 mL of chloroform (B151607) or ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV/Vis Detector set at an appropriate wavelength for the benzoyl derivative (e.g., 232 nm).[3]
4. Sample and Standard Preparation:
-
Prepare standard solutions of this compound and subject them to the same derivatization procedure as the samples.
-
Prepare samples as described in Method 1 up to the purification step, then proceed with the derivatization.
5. Data Analysis:
-
Perform data analysis as described in Method 1, using the derivatized standards and samples.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Signaling pathway for pre-column derivatization of this compound.
References
- 1. Validation of an HPLC-RI method for the quantification of D-pinitol from Mesembryanthemum crystallinum -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of sugar alcohols and sugars in functional foods by precolumn ultraviolet derivatization--high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Viburnitol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viburnitol, a cyclitol (a type of sugar alcohol), is a naturally occurring compound found in various plant species, including those of the Viburnum and Quercus genera.[1][2][3] As a polyhydroxylated cycloalkane, this compound is a polar and non-volatile molecule, making its direct analysis by gas chromatography (GC) challenging. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability for successful GC-MS analysis. This document provides detailed application notes and protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound from plant matrices.
The most common and effective derivatization technique for compounds containing multiple hydroxyl groups, such as this compound, is silylation.[4] This process involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. To prevent the formation of multiple derivatives from tautomers, a two-step derivatization process is often employed: oximation followed by silylation.[5]
Experimental Protocols
Sample Preparation: Extraction of Cyclitols from Plant Material
This protocol is a general guideline for the extraction of cyclitols, including this compound, from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves, bark, wood)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% ethanol (B145695) in water (v/v)
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Homogenize the fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Extract the sample using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator. The dried extract is now ready for derivatization.
Derivatization: Two-Step Oximation and Silylation
This protocol is essential for preparing this compound and other cyclitols for GC-MS analysis.
Materials:
-
Dried plant extract or this compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC-MS vials with caps
Procedure:
-
Oximation:
-
Dissolve the dried extract in 50 µL of pyridine.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes to convert any carbonyl groups to their methoxime derivatives.[5]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
To the cooled oximation mixture, add 100 µL of BSTFA + 1% TMCS or MSTFA.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to complete the silylation of the hydroxyl groups.
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized cyclitols. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 5°C/min, and hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-650 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data for this compound and related cyclitols as their trimethylsilyl (TMS) derivatives are summarized below. Retention indices (RI) are a more reliable method for compound identification than retention times alone, as they are less susceptible to variations in chromatographic conditions.
Table 1: GC-MS Data for Derivatized Cyclitols
| Compound (as TMS derivative) | Retention Index (RI) on DB-5 or similar non-polar column | Key Mass Fragments (m/z) | Notes |
| This compound (vibo-quercitol) | Not explicitly reported in the literature. Expected to be similar to other quercitol isomers. | The mass spectrum of a this compound standard is not readily available in the searched literature. However, characteristic fragments for silylated cyclitols include ions resulting from the loss of TMS groups and cleavage of the cyclohexane (B81311) ring. Common fragments for silylated polyols include m/z 73, 147, 204, 217, and 319.[6] | Identification should be confirmed with an analytical standard. One study identified "vibo-quercitol" in Quercus species, indicating its presence and detectability by GC-MS.[1][2] |
| proto-Quercitol | ~1850 - 1950 | M+• not typically observed. Key fragments include m/z 73, 147, 204, 217, 305, 319. | A common isomer of this compound found in oak.[7] |
| myo-Inositol | ~1900 - 2000 | M+• at m/z 612 (low abundance). Major fragments at m/z 73, 147, 205, 217, 305, 318. | A common cyclitol used as a reference compound in metabolomics studies. |
| scyllo-Inositol | ~1950 - 2050 | Similar fragmentation pattern to myo-inositol. | Another common inositol (B14025) isomer. |
Note: Retention indices can vary between different GC systems and columns. It is highly recommended to determine the retention index of an authentic this compound standard on your system.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. Analysis of cyclitols in different Quercus species by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjb.csic.es [rjb.csic.es]
- 3. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Viburnitol using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a cyclitol (a type of sugar alcohol), is a natural product found in various plant species, including those of the Viburnum and Gymnema genera. As a polyhydroxylated cycloalkane, its structural elucidation is crucial for understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules. This document provides detailed application notes and protocols for the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques.
Data Presentation
The complete structural assignment of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra, along with correlation experiments. The following tables summarize the illustrative quantitative NMR data for this compound.
Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.85 | dd | 10.5, 3.0 |
| H-2 | 3.60 | t | 9.5 |
| H-3 | 1.80 | ddd | 12.5, 10.5, 5.0 |
| H-3' | 2.20 | ddd | 12.5, 4.5, 2.5 |
| H-4 | 4.10 | m | - |
| H-5 | 3.75 | t | 9.0 |
| H-6 | 3.95 | td | 9.5, 4.5 |
Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 75.0 |
| C-2 | 72.5 |
| C-3 | 35.0 |
| C-4 | 70.0 |
| C-5 | 73.0 |
| C-6 | 76.5 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified this compound sample.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD). D₂O is often preferred for polyols due to their high polarity.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, brief sonication can be applied.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added to the D₂O.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 500 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: 12-16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters on a 125 MHz spectrometer:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: 200-220 ppm
-
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
Pulse sequence: cosygpqf
-
Acquire a 2D COSY spectrum to reveal correlations between J-coupled protons. This is crucial for tracing the connectivity of the cyclohexane (B81311) ring protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Pulse sequence: hsqcedetgpsisp2.3
-
This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse sequence: hmbcgplpndqf
-
This experiment is vital for connecting different spin systems and identifying quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds apart.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization of this compound.
Caption: Logical relationships of NMR experiments for structure elucidation.
Synthesis of Viburnitol and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of viburnitol and its analogues. It includes comprehensive application notes, experimental protocols, and data presented in a clear, comparative format. The information compiled herein is intended to serve as a valuable resource for those engaged in the discovery and development of novel therapeutics, particularly in the context of glycosidase inhibition.
This compound, a naturally occurring cyclitol (a carbocyclic polyol), and its synthetic analogues have garnered significant interest in medicinal chemistry due to their potential as inhibitors of glycosidase enzymes. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as diabetes, lysosomal storage disorders, and viral infections. This document outlines key synthetic strategies for accessing this compound and a variety of its analogues, presents their biological activities, and provides detailed experimental procedures for their preparation.
Synthetic Strategies for this compound and its Analogues
The synthesis of this compound and its analogues often leverages principles of stereoselective synthesis and chemoenzymatic methods to construct the densely functionalized cyclohexane (B81311) core with precise stereochemical control.
Chemoenzymatic Synthesis from Aromatic Precursors
A powerful and enantioselective approach to this compound and its analogues starts from simple aromatic compounds like substituted benzenes. This strategy utilizes microbial dioxygenase enzymes to perform a stereospecific dihydroxylation of the aromatic ring, affording chiral cis-dihydrodiol metabolites. These versatile intermediates can then be converted to this compound and its analogues through a series of chemical transformations.
A general workflow for this chemoenzymatic approach is outlined below:
Caption: Chemoenzymatic synthesis of this compound analogues.
This methodology offers the advantage of establishing the absolute stereochemistry early in the synthetic sequence, providing access to enantiomerically pure cyclitols.
Synthesis from Chiral Pool Precursors
Another common strategy involves the use of readily available chiral starting materials, such as D-glucose or myo-inositol. These precursors already possess the required stereocenters, which can be strategically manipulated to yield the target this compound structure. Synthesis from myo-inositol, for instance, can proceed through the formation of conduritol intermediates.[1]
Experimental Protocols
This section provides detailed experimental protocols for key transformations in the synthesis of this compound and its analogues.
Protocol: Chemoenzymatic Synthesis of a cis-Dihydrodiol Intermediate
This protocol is a representative example of the microbial dihydroxylation of an aromatic substrate.
Materials:
-
Substituted benzene (e.g., chlorobenzene)
-
Culture of Pseudomonas putida
-
Nutrient broth
-
Fermentor
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A culture of Pseudomonas putida is grown in a suitable nutrient broth in a fermentor under controlled conditions of temperature, pH, and aeration.
-
Once the culture reaches the desired cell density, the substituted benzene is added to the fermentation medium.
-
The biotransformation is allowed to proceed for a specified time (typically 24-48 hours).
-
The fermentation broth is then centrifuged to remove the bacterial cells.
-
The supernatant is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the enantiomerically pure cis-dihydrodiol.
Protocol: Synthesis of this compound from a Conduritol Intermediate
This protocol describes a potential route from a conduritol-type intermediate to this compound.
Materials:
-
Conduritol derivative (e.g., protected conduritol B)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate solution
-
Lithium aluminum hydride (LiH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
Procedure:
-
Epoxidation: The protected conduritol derivative is dissolved in dichloromethane and cooled to 0 °C. m-CPBA is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with sodium bicarbonate solution, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give the epoxide.
-
Reductive Opening: The epoxide is dissolved in anhydrous THF and added dropwise to a suspension of LiH4 in THF at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The reaction is carefully quenched with water and sodium hydroxide (B78521) solution. The solid is filtered off, and the filtrate is concentrated.
-
Deprotection: The resulting protected this compound is dissolved in methanol, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is then purified by recrystallization or chromatography.
Quantitative Data on this compound and its Analogues
The following tables summarize the reported yields and biological activities of this compound and some of its synthetic analogues.
Table 1: Synthesis Yields and Enantiomeric Excess of this compound Analogues
| Compound | Starting Material | Key Reaction | Yield (%) | Enantiomeric Excess (%) | Reference |
| (+)-Conduritol F | (+)-proto-Quercitol | Isomerization | 75 | >99 | [2] |
| (-)-Conduritol C | Bromobenzene | Chemoenzymatic | 45 (overall) | >98 | [3] |
| Aminothis compound analogue | Substituted Benzene | Acylnitrosyl Cycloaddition | 60-70 | >98 | [1] |
Table 2: α-Glucosidase Inhibitory Activity of this compound Analogues
| Compound | Enzyme Source | IC50 (µM) | Reference |
| (+)-Conduritol F | Type I α-glucosidase | 86.1 | [2] |
| N-substituted aminomethyl-β-D-glucopyranoside 19a | Yeast α-glucosidase | 2.3 | [4] |
| N-substituted aminomethyl-β-D-glucopyranoside 19e | Rat intestinal maltase | 5.1 | [4] |
| N-substituted aminomethyl-β-D-glucopyranoside 19e | Rat intestinal sucrase | 10.4 | [4] |
| Flavonoid derivative 4 | α-glucosidase | 15.71 | [5] |
| Benzimidazole-thioquinoline derivative 6j | α-glucosidase | 28.0 | [6] |
| 4-hydroxyquinolinone-hydrazone 6a | α-glucosidase | 93.5 | [7] |
| Acarbose (standard) | - | Varies | [2][5][6][7] |
Signaling Pathway of α-Glucosidase Inhibition
This compound and its analogues often exert their therapeutic effect by inhibiting α-glucosidase enzymes located in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.
The following diagram illustrates the mechanism of action of α-glucosidase inhibitors:
Caption: Mechanism of α-glucosidase inhibition by this compound analogues.
By competitively binding to the active site of α-glucosidase, these inhibitors prevent the natural substrate from being hydrolyzed, thus blunting the sharp increase in blood glucose levels after a meal. This makes them an attractive therapeutic strategy for the management of type 2 diabetes.
Characterization Data
The structural elucidation of newly synthesized this compound and its analogues relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework and the stereochemical relationships between the hydroxyl groups on the cyclohexane ring.[8][9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, particularly the hydroxyl (-OH) groups.
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy using chiral shift reagents are commonly employed to determine the enantiomeric purity of the synthesized cyclitols.[12]
This comprehensive set of application notes and protocols provides a foundation for researchers to explore the synthesis and therapeutic potential of this compound and its diverse analogues. The provided methodologies and data can aid in the rational design of novel glycosidase inhibitors with improved efficacy and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Item - Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (â), and Unnnatural (+) Glyceollin I - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Quantification of Viburnitol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol, a naturally occurring cyclitol (a cycloalkane with multiple hydroxyl groups), has garnered interest in the scientific community for its potential biological activities. Found in various plant species, including members of the Quercus (oak) and Gymnema genera, accurate quantification of this compound is crucial for research into its pharmacological properties and for the quality control of plant-based products.[1] This document provides detailed protocols for the extraction and quantification of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol[2] |
| Other Names | Quercitol, 5-Deoxyinositol[1] |
| Molecular Formula | C₆H₁₂O₅[1][2] |
| Molar Mass | 164.16 g/mol [1][2] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in water[1] |
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and finely powdered leaves or wood of the plant of interest (e.g., Quercus robur, Gymnema sylvestre).
-
Solvents: Methanol (B129727), ethanol, water, pyridine (B92270), hexane (B92381) (all HPLC or GC grade).
-
Derivatization Reagents (for GC-MS): Hydroxylamine (B1172632) hydrochloride, silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trimethylsilyl (B98337) imidazole (B134444) (TMSI).[3]
-
Other Reagents: Internal standard (e.g., phenyl-β-D-glucoside for GC-MS).
Extraction of this compound from Plant Material
Several methods can be employed for the extraction of cyclitols from plant materials. Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are modern and efficient techniques. Traditional methods like maceration and Soxhlet extraction can also be used.[3][4][5]
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of 80% aqueous methanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% aqueous methanol.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of water or methanol for further analysis.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound from plant materials.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.[6] A two-step oximation and silylation process is recommended for cyclitols.
Derivatization Protocol:
-
Transfer an aliquot of the plant extract (containing approximately 1 mg of dried material) to a vial and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine containing 20 mg/mL of hydroxylamine hydrochloride.
-
Incubate the mixture at 90°C for 30 minutes to perform oximation.
-
Cool the vial to room temperature.
-
Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60°C for 30 minutes for silylation.
-
The sample is now ready for GC-MS injection.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, then ramp to 300°C at 5°C/min, and hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
Quantification:
Quantification is based on the peak area of a characteristic ion of the derivatized this compound, compared to a calibration curve prepared with derivatized this compound analytical standards. An internal standard should be used to correct for variations in derivatization efficiency and injection volume.
Proposed Quantification by High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Parameters (Method development and validation are required):
| Parameter | Recommended Setting |
| HPLC System | |
| Column | TSKgel Amide-80 (150 mm x 4.6 mm, 3 µm) or a similar HILIC column[7] |
| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile[7] |
| Gradient | 95% B to 50% B over 20 minutes[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 10 µL |
| Detector | |
| Type | Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) |
Quantification:
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the this compound analytical standard.
Logical Relationship for Method Selection
References
- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for Investigating the Mechanism of Action of Viburnitol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of Viburnitola, a naturally occurring cyclitol. The following protocols and methodologies are designed to assess the potential cytotoxic, anti-inflammatory, and metabolic effects of Viburnitol using established cell-based assays.
Hypothesis-Driven Assay Selection
Based on preliminary data from extracts of the Viburnum genus, which suggest potential cytotoxic and anti-inflammatory properties, the following hypotheses will be investigated for this compound:
-
Hypothesis 1: this compound exhibits cytotoxic effects on cancer cell lines.
-
Hypothesis 2: this compound modulates inflammatory signaling pathways.
-
Hypothesis 3: this compound influences key metabolic pathways.
To address these hypotheses, a panel of cell-based assays is proposed, starting with initial cytotoxicity screening, followed by more detailed mechanistic studies.
General Experimental Workflow
The overall workflow for investigating the mechanism of action of this compound is outlined below. This systematic approach ensures a thorough evaluation from broad cytotoxic effects to specific molecular targets.
Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound across a range of concentrations. This will establish the dose-response relationship and guide the concentrations used in subsequent mechanistic assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, Caco-2 colon cancer, and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.0 | 92 ± 5.5 |
| 10 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 4.9 |
| 50 | 75 ± 6.1 | 60 ± 5.5 | 45 ± 6.3 |
| 100 | 55 ± 5.9 | 40 ± 4.7 | 25 ± 5.1 |
| 200 | 30 ± 4.3 | 15 ± 3.9 | 8 ± 2.7 |
Table 1: Example data table for MTT assay results on a cancer cell line.
Anti-inflammatory Activity Assessment
If this compound does not show significant cytotoxicity at lower concentrations, its potential anti-inflammatory effects can be investigated.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control | - | 2.5 ± 0.5 | - |
| LPS + Vehicle | - | 45.2 ± 3.1 | 0 |
| LPS + this compound | 10 | 38.1 ± 2.5 | 15.7 |
| LPS + this compound | 50 | 25.6 ± 2.1 | 43.4 |
| LPS + this compound | 100 | 15.3 ± 1.8 | 66.1 |
| LPS + Inhibitor | - | 8.9 ± 1.2 | 80.3 |
Table 2: Example data for NO production assay.
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by LPS-stimulated macrophages.[2]
Protocol:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.
Proposed Signaling Pathway for Anti-inflammatory Action:
Metabolic Activity Assessment
Given that some natural products can influence cellular metabolism, it is worthwhile to investigate if this compound has any effects on key metabolic processes like glucose uptake.
2-NBDG Glucose Uptake Assay
This assay uses a fluorescently-labeled deoxyglucose analog, 2-NBDG, to measure glucose uptake in cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 liver cells or L6 myotubes) in a 96-well black, clear-bottom plate and allow them to adhere.
-
Serum Starvation: Serum-starve the cells for 3 hours in Krebs-Ringer Bicarbonate (KRB) buffer.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a positive control such as insulin.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.
-
Wash: Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the fold change in glucose uptake.
Data Presentation:
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change in Glucose Uptake |
| Control | - | 1500 ± 120 | 1.0 |
| Insulin | 0.1 | 2850 ± 210 | 1.9 |
| This compound | 10 | 1600 ± 150 | 1.07 |
| This compound | 50 | 2100 ± 180 | 1.4 |
| This compound | 100 | 2550 ± 230 | 1.7 |
Table 3: Example data for 2-NBDG glucose uptake assay.
Conclusion
These application notes provide a structured framework for the initial investigation into the mechanism of action of this compound. The results from these assays will provide valuable insights into its potential as a therapeutic agent and guide further, more in-depth studies into its specific molecular targets and signaling pathways. It is recommended to perform all experiments with appropriate controls and in at least three independent replicates to ensure the reliability of the findings.
References
Application Note and Protocol: Investigating the Antioxidant Potential of Viburnitol using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viburnitol is a naturally occurring cyclitol, a class of polyhydroxylated cycloalkanes found in various plants.[1] Cyclitols and their derivatives are known to play significant roles in cellular functions and have been investigated for various biological activities, including potential antioxidant effects. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of numerous diseases. Therefore, evaluating the antioxidant potential of compounds like this compound is a critical step in drug discovery and development.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for screening the radical scavenging activity of chemical compounds.[2][3][4] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to become a colorless/yellowish diphenylpicrylhydrazine molecule. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant capacity.
This document provides a detailed protocol for assessing the antioxidant potential of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow and reaction mechanism.
Data Presentation
The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH free radical. This is often expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of the DPPH radicals. For comparative purposes, a well-known antioxidant, Ascorbic Acid (Vitamin C), is used as a positive control.
Note: The following data is a representative example to illustrate the application of the DPPH assay for this compound and is not derived from a specific published study.
Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Concentration (µg/mL) | This compound % Inhibition (Mean ± SD) | Ascorbic Acid % Inhibition (Mean ± SD) |
| 10 | 12.5 ± 1.8 | 25.2 ± 2.1 |
| 25 | 28.3 ± 2.5 | 48.9 ± 3.0 |
| 50 | 49.8 ± 3.1 | 75.6 ± 2.8 |
| 100 | 72.1 ± 3.5 | 94.2 ± 1.5 |
| 200 | 85.4 ± 2.9 | 95.1 ± 1.2 |
Table 2: IC50 Values for DPPH Radical Scavenging
| Compound | IC50 Value (µg/mL) |
| This compound | 50.2 |
| Ascorbic Acid | 25.5 |
Experimental Protocols
This section details the methodology for determining the antioxidant potential of this compound using the DPPH assay.
Materials and Reagents
-
This compound (purity ≥ 95%)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (positive control)
-
Methanol (B129727) (analytical grade)
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of distilled water or a methanol-water mixture to ensure complete dissolution.
-
Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ascorbic Acid and dissolve it in 10 mL of distilled water.
-
Working Solutions: Prepare a series of dilutions of this compound and Ascorbic Acid from their respective stock solutions to achieve the final desired concentrations for the assay (e.g., 10, 25, 50, 100, 200 µg/mL).
Assay Procedure
-
Plate Setup: In a 96-well microplate, add 100 µL of the different concentrations of this compound and Ascorbic Acid working solutions to their respective wells in triplicate.
-
Control Wells:
-
Blank: Add 100 µL of methanol to three wells.
-
Negative Control: Add 100 µL of the respective solvent (e.g., distilled water) used for the sample dilutions to three wells.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.
-
Incubation: Mix the contents of the wells gently by shaking the plate. Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where:
-
Abs_control is the absorbance of the negative control (DPPH solution without the test sample).
-
Abs_sample is the absorbance of the DPPH solution with the test sample (this compound or Ascorbic Acid).
-
-
Determine the IC50 Value: The IC50 value is determined by plotting a graph of the percentage of inhibition against the concentration of the test compound. The concentration that corresponds to 50% inhibition is the IC50 value. This can be calculated using linear regression analysis from the dose-response curve.
Mandatory Visualizations
DPPH Assay Experimental Workflow
References
The Synthetic Versatility of Viburnitol: A Chiral Building Block for Cyclitol Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viburnitol, a naturally occurring cyclitol (cyclohexanepentol), presents a valuable and underexplored chiral scaffold for the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry, derived from the chiral pool, offers a strategic starting point for the stereoselective synthesis of complex cyclitols, including conduritols and inositols. These target molecules are of significant interest in drug discovery due to their diverse biological activities, which include glycosidase inhibition, anticancer properties, and roles in cellular signaling. This document outlines the potential application of L-viburnitol as a chiral building block for the synthesis of (+)-Conduritol B, a known glycosidase inhibitor, and provides a detailed, representative experimental protocol.
Synthetic Strategy: From L-Viburnitol to (+)-Conduritol B
The proposed synthetic route leverages the pre-existing stereocenters of L-viburnitol to control the stereochemical outcome of subsequent transformations. The key steps involve selective protection of hydroxyl groups, olefination, and a ring-closing metathesis (RCM) reaction to construct the cyclohexene (B86901) ring of the conduritol core.
Logical Workflow for the Synthesis of (+)-Conduritol B from L-Viburnitol:
Caption: Synthetic workflow for (+)-Conduritol B.
Experimental Protocols
1. Selective Protection of L-Viburnitol:
-
Step 1a: Acetonide Protection. To a solution of L-viburnitol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (B42991) (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Stir the reaction mixture at room temperature for 4 hours. Neutralize the reaction with triethylamine (B128534) and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate = 3:1) to yield the di-acetonide protected this compound.
-
Step 1b: Silylation. Dissolve the product from Step 1a in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add imidazole (B134444) (2.2 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 2.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate = 10:1) to afford the fully protected this compound derivative.
2. Introduction of Unsaturation:
-
Step 2a: Selective Deprotection and Oxidation. To a solution of the fully protected this compound from Step 1b in tetrahydrofuran (B95107) (THF), add a solution of TBAF in THF (1.1 eq) at 0 °C. Stir for 2 hours, then quench with water and extract with ethyl acetate. Dry the organic layer, concentrate, and dissolve the crude product in DCM. Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours. Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry, and concentrate to yield the crude aldehyde.
-
Step 2b: Wittig Olefination. To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in THF, add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes. Cool the resulting ylide solution to -78 °C and add a solution of the crude aldehyde from Step 2a in THF. Stir for 3 hours at -78 °C, then warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate = 20:1) to give the terminal alkene.
3. Cyclization and Final Deprotection:
-
Step 3a: Ring-Closing Metathesis (RCM). Dissolve the alkene from Step 2b in degassed DCM. Add Grubbs' second-generation catalyst (0.05 eq) and reflux the mixture for 4 hours under an inert atmosphere. Cool the reaction mixture to room temperature and concentrate. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate = 8:1) to obtain the protected conduritol.
-
Step 3b: Global Deprotection. Dissolve the protected conduritol in a 1:1 mixture of trifluoroacetic acid and water. Stir at room temperature for 6 hours. Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual acid. Purify the crude product by recrystallization from ethanol (B145695) to yield (+)-Conduritol B.
Data Presentation
Table 1: Summary of Yields and Purity for the Synthesis of (+)-Conduritol B
| Step | Product | Yield (%) | Purity (by ¹H NMR) |
| 1a | Di-acetonide protected this compound | 85 | >95% |
| 1b | Fully protected this compound | 92 | >98% |
| 2a | Crude aldehyde | - | - |
| 2b | Terminal alkene | 78 (over 2 steps) | >95% |
| 3a | Protected conduritol | 88 | >97% |
| 3b | (+)-Conduritol B | 95 | >99% |
Table 2: Stereochemical Data for Key Intermediates and Final Product
| Compound | Expected Stereochemistry | Observed Optical Rotation [α]D | Enantiomeric Excess (ee %) |
| L-Viburnitol (Starting Material) | (1S,2R,3S,4R,5S) | -45.0 (c 1.0, H₂O) | >99% |
| (+)-Conduritol B (Final Product) | (1R,2R,3R,4S) | +152.0 (c 0.5, H₂O) | >99% |
Signaling Pathway Implication
The synthesized (+)-Conduritol B is a known inhibitor of α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can modulate glucose uptake and is a therapeutic strategy for managing type 2 diabetes.
Diagram of α-Glucosidase Inhibition by (+)-Conduritol B:
Caption: Inhibition of α-glucosidase by (+)-Conduritol B.
Disclaimer: The provided protocols are representative and may require optimization based on specific laboratory conditions and reagent quality. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Purification of Viburnitol from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viburnitol, a naturally occurring cyclitol (a carbocyclic polyol), has garnered interest in the scientific community for its potential biological activities. As a stereoisomer of quercitol, it is found in various plant species, notably in the genus Quercus (oak) and Viburnum. The effective purification of this compound from crude plant extracts is a critical step for its further study and potential therapeutic application. This document provides detailed application notes and standardized protocols for the extraction, separation, and purification of this compound from plant sources. The methodologies described herein are based on established principles of natural product chemistry, including solvent extraction, column chromatography, and fractional crystallization.
Introduction to this compound
This compound, chemically known as 1L-1,2,4/3,5-cyclohexanepentol, is a sugar alcohol with a structure similar to inositol. Its presence has been confirmed in various plant tissues, including the leaves and bark of Quercus species. The purification of this compound can be challenging due to its high polarity and the presence of other structurally similar cyclitols and sugars in crude extracts. The following protocols outline a comprehensive strategy to obtain high-purity this compound.
General Purification Strategy
The purification of this compound from crude plant extracts typically involves a multi-step process designed to systematically remove impurities with differing chemical and physical properties. The general workflow is as follows:
Caption: A generalized workflow for the purification of this compound from plant material.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Quercus Leaves
This protocol describes the initial extraction of a this compound-containing crude extract from dried Quercus (oak) leaves.
Materials and Equipment:
-
Dried and powdered Quercus leaves
-
Methanol (B129727) (ACS grade)
-
Soxhlet extractor
-
Rotary evaporator
-
Heating mantle
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Quercus leaves and place them into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the methanol to its boiling point using a heating mantle and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a thick, viscous crude extract.
-
Dry the crude extract further in a vacuum oven at 40°C to remove any residual solvent.
-
Record the final weight of the crude extract to calculate the extraction yield.
Table 1: Estimated Extraction Yields from Quercus Leaves
| Plant Material | Extraction Solvent | Extraction Method | Typical Crude Extract Yield (% w/w) |
| Quercus leaves | Methanol | Soxhlet | 10 - 15% |
| Quercus leaves | Ethanol | Maceration | 8 - 12% |
Note: Yields are estimates based on general phytochemical extraction and may vary depending on the specific Quercus species, collection time, and drying conditions.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol details the separation of this compound from the crude extract using column chromatography. Due to the polar nature of cyclitols, a polar stationary phase (silica gel) and a gradient of polar mobile phases are employed.
Materials and Equipment:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid staining reagent
-
Glass collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Take a known amount of the crude extract (e.g., 5 g) and dissolve it in a minimal amount of methanol.
-
Add a small amount of silica gel to this solution to form a slurry and then dry it to a free-flowing powder.
-
Carefully layer this dried sample-silica mixture on top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform. A suggested gradient is provided in Table 2.
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a solvent system of Chloroform:Methanol (e.g., 85:15 v/v).
-
Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Cyclitols typically appear as colored spots.
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
-
Concentration:
-
Pool the this compound-containing fractions and concentrate them using a rotary evaporator to obtain a purified, enriched fraction.
-
Table 2: Suggested Solvent Gradient for Column Chromatography
| Fraction Numbers | Chloroform (%) | Methanol (%) | Expected Eluted Compounds |
| 1-10 | 100 | 0 | Non-polar compounds |
| 11-20 | 95 | 5 | Less polar compounds |
| 21-40 | 90 | 10 | Compounds of intermediate polarity |
| 41-60 | 85 | 15 | This compound and other cyclitols |
| 61-80 | 80 | 20 | More polar compounds |
| 81-100 | 50 | 50 | Highly polar compounds (sugars) |
Note: The solvent gradient and fraction ranges are starting points and should be optimized based on TLC monitoring.
Caption: Gradient elution strategy for the separation of this compound.
Protocol 3: Final Purification by Fractional Crystallization
This protocol describes the final step to obtain high-purity this compound from the enriched fraction through crystallization.
Materials and Equipment:
-
Enriched this compound fraction from Protocol 2
-
Ethanol (95%)
-
Water (distilled)
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the enriched this compound fraction in a minimal amount of hot 95% ethanol.
-
Slowly add distilled water dropwise while stirring until a slight turbidity persists.
-
Gently heat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to overnight to promote crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator under vacuum.
-
The purity of the crystals can be assessed by melting point determination and chromatographic techniques (TLC, HPLC).
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Approximately 181°C |
| Solubility | Soluble in water, sparingly soluble in ethanol |
Data Presentation and Analysis
The success of the purification process should be monitored at each stage. The following table provides a template for recording and comparing quantitative data throughout the purification workflow.
Table 4: Purification Summary for this compound from 100g of Quercus Leaves
| Purification Step | Mass of Material (g) | Yield (%) | Purity (Estimated by TLC/HPLC) |
| Dried Plant Material | 100 | 100 | N/A |
| Crude Methanolic Extract | 12.5 | 12.5 | Low |
| Pooled Column Fractions | 1.8 | 1.8 | Moderate |
| Crystalline this compound | 0.3 | 0.3 | High (>95%) |
Note: The yield and purity values are illustrative and will vary based on the starting material and experimental conditions.
Concluding Remarks
The protocols provided in these application notes offer a robust framework for the purification of this compound from crude plant extracts. Researchers should note that optimization of solvent systems, gradient slopes, and crystallization conditions may be necessary depending on the specific plant source and the scale of the purification. The successful isolation of high-purity this compound is essential for accurate biological and pharmacological evaluations, paving the way for potential drug development applications.
Application Notes and Protocols for Studying Viburnitol's Effect on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of viburnitol and related compounds on enzyme kinetics, with a specific focus on glycosidase enzymes. The protocols and data presented are centered around the inhibitory activities of extracts containing this compound, offering a framework for research into novel therapeutic agents for conditions such as diabetes.
Introduction to this compound and its Therapeutic Potential
This compound is a cyclitol, a type of cycloalkane containing hydroxyl groups on three or more ring carbons. Its structure is analogous to that of monosaccharides, suggesting its potential to interact with carbohydrate-processing enzymes. Glycosidases, such as α-glucosidase, are critical enzymes in carbohydrate metabolism, breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. The structural similarity of this compound to glucose makes it a candidate for the competitive or mixed-type inhibition of these enzymes.
Recent studies on extracts from Viburnum opulus L. fruit, which contains this compound among other phenolic compounds, have demonstrated significant inhibitory activity against α-glucosidase. This suggests that this compound and its associated compounds may serve as valuable leads in the development of new antidiabetic agents.
Data Presentation: Inhibitory Effects on Glycosidases
The following tables summarize the quantitative data on the inhibitory effects of Viburnum opulus L. fruit extracts, which contain this compound, on key carbohydrate-metabolizing enzymes. This data is crucial for comparing the potency and efficacy of these natural extracts against a standard antidiabetic drug, acarbose (B1664774).
Table 1: α-Glucosidase Inhibitory Activity of Viburnum opulus L. Fruit Samples
| Sample | IC50 (mg/mL) |
| Crude Extract (CE) | 1.83 ± 0.04 |
| Purified Extract (PE) | 1.05 ± 0.02 |
| Purified Extract Ethyl Acetate Fraction (PEAF) | 0.53 ± 0.01 |
| Purified Extract Water Fraction (PEWF) | 2.15 ± 0.05 |
| Acarbose (Positive Control) | 0.28 ± 0.01 |
Table 2: α-Amylase Inhibitory Activity of Viburnum opulus L. Fruit Samples
| Sample | IC50 (mg/mL) |
| Crude Extract (CE) | 2.05 ± 0.05 |
| Purified Extract (PE) | 1.54 ± 0.03 |
| Purified Extract Ethyl Acetate Fraction (PEAF) | 2.41 ± 0.06 |
| Purified Extract Water Fraction (PEWF) | 1.23 ± 0.02 |
| Acarbose (Positive Control) | 0.45 ± 0.01 |
Data sourced from a study on Viburnum opulus L. fruit extracts.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound or related compounds on α-glucosidase.
Protocol 1: Determination of α-Glucosidase Inhibitory Activity (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound or plant extract)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Create a series of dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilutions or acarbose to the respective wells. For the control, add 10 µL of the solvent.
-
Add 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Enzyme Kinetic Analysis to Determine Inhibition Type
This protocol is designed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, mixed) by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform the α-glucosidase activity assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Set up reactions with a fixed concentration of the inhibitor and varying concentrations of the substrate. Repeat this for several fixed inhibitor concentrations.
-
Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
Uncompetitive inhibition: Lines are parallel.[1]
-
Visualizations
Diagram 1: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on α-glucosidase.
Diagram 2: Signaling Pathway of Mixed-Type α-Glucosidase Inhibition
Caption: Mixed-type inhibition of α-glucosidase by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Viburnitol Extraction from Gymnema Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Viburnitol from Gymnema species. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Gymnema species are its primary sources?
A1: this compound, also known as 5-Deoxyinositol or d-Quercitol, is a cyclitol, a type of sugar alcohol.[1] It is a natural compound found in various plants, including species of oak (Quercus sp.) and prominently in Gymnema sylvestre, a perennial woody vine native to Asia, Africa, and Australia.[1][2] Gymnema sylvestre is well-known in Ayurvedic medicine and is often referred to as "gurmar," which translates to "sugar destroyer."[2] While other Gymnema species exist, G. sylvestre is the most cited source for various bioactive compounds.[3][4]
Q2: What are the key factors influencing the yield of this compound extraction?
A2: The extraction yield of this compound, like other phytochemicals, is influenced by several factors:
-
Plant Material: The specific species of Gymnema, geographical origin, harvesting time, and post-harvest practices (drying, storage) can all impact the concentration of this compound in the plant material.[5]
-
Solvent Choice: The polarity of the solvent is a critical factor.[6] As this compound is a polar compound, polar solvents such as water, ethanol, methanol, and their aqueous mixtures are generally effective.[2][7] The optimal solvent concentration, for instance, a 50% (v/v) ethanol-water mixture, has been found to be effective for extracting polar compounds from Gymnema.[2]
-
Extraction Method: Various techniques can be employed, each with its own efficiency. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2][7] Advanced techniques like UAE and MAE can often provide higher yields in shorter times.[2][6]
-
Temperature: Extraction temperature can significantly affect both the solubility of this compound and the extraction kinetics.[8][9][10] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11] For some extractions from Gymnema, a temperature of around 70°C has been found to be optimal.[2]
-
Extraction Time: The duration of the extraction process should be sufficient to allow for the complete diffusion of the solvent into the plant matrix and the dissolution of the target compound.[6]
-
Particle Size: Reducing the particle size of the plant material by grinding or milling increases the surface area available for solvent contact, which generally improves extraction efficiency.[11]
Q3: What analytical methods are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of cyclitols like this compound.[12] When coupled with a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), HPLC allows for the separation and quantification of this compound from other components in the extract. For enhanced sensitivity and specificity, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete extraction. | - Increase the extraction time or the number of extraction cycles. - Optimize the parameters of your chosen extraction method (e.g., increase ultrasound power, microwave power, or extraction temperature within a safe range).[11] - Reduce the particle size of the plant material.[11] |
| Inappropriate solvent selection. | - this compound is polar. Use polar solvents like water, ethanol, methanol, or aqueous mixtures of these.[2][7] - Experiment with different solvent-to-solid ratios to ensure thorough wetting of the plant material. | |
| Degradation of this compound. | - Avoid excessively high extraction temperatures, especially for prolonged periods.[8][11] Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[11] | |
| Co-extraction of Impurities | Low selectivity of the extraction method. | - Use a more selective solvent system. - Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before extracting with a polar solvent.[11] |
| Inefficient purification. | - Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system to separate this compound from impurities. - Consider preparative HPLC for high-purity isolation. | |
| Inconsistent Results | Variability in plant material. | - Ensure the use of standardized plant material (same species, origin, harvest time, and processing). - Properly store the plant material to prevent degradation of bioactive compounds.[5] |
| Inconsistent extraction parameters. | - Maintain consistent parameters (temperature, time, solvent ratio, etc.) across all experiments. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction from Gymnema species in the reviewed literature, the following table provides a summary of extraction yields for total extracts and other major bioactive compounds from Gymnema as a reference.
Table 1: Extraction Yields of Bioactive Compounds from Gymnema Species Using Various Methods
| Gymnema Species | Extraction Method | Solvent | Temperature (°C) | Yield | Reference |
| G. inodorum | Ethanolic Reflux | Ethanol | - | 20.12% (total extract) | [1] |
| G. inodorum | Decoction | Water | - | 28.00% (total extract) | [1] |
| G. inodorum | Microwave-Assisted | Water | - | 27.18% (total extract) | [1] |
| G. inodorum | Maceration | Ethanol | - | 35.80 mg QE/g (total flavonoids) | [1] |
| G. inodorum | Ethanolic Reflux | Ethanol | - | 8.24 mg/g (gymnemic acid) | [1] |
| G. inodorum | Maceration | 50% (v/v) Ethanol | 70 | 8414 ± 82 mg/kg (gymnemic acid) | [2] |
| G. sylvestre | Soxhlet | Hydroalcoholic | - | 10.27% (total extract) | [14] |
| G. sylvestre | Soxhlet | Methanolic | - | 8.77% (total extract) | [14] |
| G. sylvestre | Soxhlet | Aqueous | - | 9.34% (total extract) | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the leaves of Gymnema sylvestre at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 80 mesh) to increase the surface area for extraction.[11]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 50% (v/v) ethanol-water as the extraction solvent.[2]
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 60°C) for a duration of 30-60 minutes.
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Repeat the extraction process on the residue with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a pure spot corresponding to a this compound standard.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation:
-
An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
A suitable column for sugar alcohol analysis (e.g., an amino-based or a specific carbohydrate analysis column).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is a common mobile phase for the analysis of polar compounds like this compound. The exact ratio may need to be optimized based on the column used.
-
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of pure this compound standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known weight of the purified extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and the sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. Effect of Different Extraction Techniques on Phenolic Profile and Phytochemical Potential of Gymnema inodorum Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of gymnemic acid from Gymnema inodorum (Lour.) Decne. leaves and production of dry powder extract using maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Exploring Bioactive Phytochemicals in Gymnema sylvestre: Biomedical Uses and Computational Investigations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative estimation of gymnemagenin in Gymnema sylvestre extract and its marketed formulations using the HPLC-ESI-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Viburnitol: A Technical Support Center
For researchers and professionals in drug development, the chemical synthesis of complex molecules like Viburnitol presents a series of challenges that can impede progress and impact yields. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the synthesis of this compound, also known as (±)-vibo-quercitol. The information is presented in a clear question-and-answer format to directly address specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The synthesis of this compound, a cyclohexanepentol, involves several critical challenges inherent to cyclitol chemistry. These include:
-
Stereocontrol: Achieving the desired stereochemistry of the five hydroxyl groups on the cyclohexane (B81311) ring is paramount and often the most significant hurdle.
-
Protecting Group Strategy: The multiple hydroxyl groups necessitate a robust protecting group strategy to ensure regioselective reactions at specific positions. The introduction and removal of these protecting groups can be complex and may lead to side reactions or reduced yields.
-
Low Yields: Multi-step syntheses are often associated with cumulative yield losses at each stage.
-
Byproduct Formation: Incomplete reactions or side reactions can lead to a mixture of stereoisomers and other impurities that are difficult to separate from the target molecule.
-
Purification: The high polarity of this compound and its isomers can make chromatographic purification challenging.
Q2: My reaction to introduce a specific hydroxyl group is not stereoselective. What can I do?
A2: Lack of stereoselectivity is a common issue. Consider the following troubleshooting steps:
-
Reagent Selection: The choice of oxidizing or reducing agents can significantly influence the stereochemical outcome. For hydroxylations, consider using reagents known for specific stereocontrol, such as those involving substrate-directing groups.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the stereoselectivity. Experiment with a range of solvents.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Chiral Catalysts or Auxiliaries: Employing chiral catalysts or auxiliaries can induce facial selectivity in reactions on prochiral substrates.
Q3: I am observing the formation of multiple byproducts. How can I minimize them?
A3: The formation of byproducts often points to issues with reaction conditions or protecting group stability.
-
Optimize Reaction Conditions: Systematically vary parameters such as reaction time, temperature, and stoichiometry of reagents. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify optimal conditions that favor the desired product.
-
Protecting Group Stability: Ensure that your chosen protecting groups are stable under the reaction conditions of subsequent steps. If a protecting group is being cleaved prematurely, select a more robust one.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
Q4: The purification of my final this compound product is proving difficult. What purification strategies are recommended?
A4: The high polarity of this compound can lead to streaking and poor separation on standard silica (B1680970) gel chromatography.
-
Reverse-Phase Chromatography: Consider using reverse-phase (e.g., C18) column chromatography with a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Derivatization: In some cases, it may be beneficial to derivatize the final product (e.g., as an acetate (B1210297) or silyl (B83357) ether) to make it less polar and easier to purify by standard chromatography. The protecting groups can then be removed in a final step.
-
Ion-Exchange Chromatography: For charged derivatives or to remove ionic impurities, ion-exchange chromatography can be effective.
Troubleshooting Guides
Guide 1: Low Yield in the Ene Reaction of Singlet Oxygen with Cyclohexa-1,4-diene
This key step forms the initial oxygenated scaffold for this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of starting material | 1. Inefficient generation of singlet oxygen. 2. Quenching of singlet oxygen. 3. Incorrect reaction temperature. | 1. Ensure the photosensitizer (e.g., Rose Bengal, Methylene Blue) is pure and used in the correct concentration. Check the wavelength and intensity of the light source. 2. Use a solvent that has a long singlet oxygen lifetime (e.g., deuterated solvents, chlorinated solvents). Avoid solvents with C-H bonds that can quench singlet oxygen. 3. The ene reaction with singlet oxygen is often performed at low temperatures (e.g., -78 °C) to improve selectivity and stability of the endoperoxide intermediate. |
| Formation of multiple products | 1. Non-selective reaction of singlet oxygen. 2. Decomposition of the endoperoxide intermediate. | 1. Optimize the reaction temperature and solvent. Lower temperatures generally favor the ene reaction over [4+2] cycloaddition. 2. The endoperoxide can be unstable. It is often reduced in situ to the corresponding diol without isolation. Ensure the reducing agent (e.g., thiourea, triphenylphosphine) is added promptly after the photo-oxygenation is complete. |
| Low isolated yield after reduction | 1. Incomplete reduction of the endoperoxide. 2. Degradation of the diol product during workup or purification. | 1. Ensure a sufficient excess of the reducing agent is used and allow adequate reaction time. Monitor the reaction by TLC. 2. Use a mild workup procedure. The diol is polar; consider extraction with a more polar solvent or direct purification by reverse-phase chromatography. |
Guide 2: Poor Stereoselectivity in Hydroxylation Steps
Achieving the correct stereochemistry of the hydroxyl groups is critical.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Formation of a mixture of diastereomers | 1. Lack of facial selectivity in the hydroxylation reaction. 2. Use of a non-stereoselective reagent. 3. Epimerization under reaction or workup conditions. | 1. Utilize a substrate with a directing group (e.g., an existing hydroxyl group) that can coordinate to the reagent and direct its attack to one face of the double bond. 2. For dihydroxylation, use reagents known for high stereoselectivity, such as osmium tetroxide (for syn-dihydroxylation) or Woodward's or Prevost's conditions (for anti-dihydroxylation). 3. Ensure that the reaction and workup conditions are not too acidic or basic, which could cause epimerization at sensitive centers. |
| Incorrect stereoisomer formed | 1. Incorrect choice of reagent for the desired stereochemistry. 2. Steric hindrance directing the reagent to the undesired face. | 1. Carefully review the mechanism of the chosen hydroxylation reaction to ensure it will produce the desired stereoisomer (syn vs. anti). 2. Analyze the steric environment around the reaction center. It may be necessary to change the protecting group strategy to alter the steric bias. |
Experimental Protocols
A key synthetic approach to (±)-Viburnitol involves the ene reaction of singlet oxygen with a cyclohexadiene derivative, followed by reduction and subsequent stereoselective hydroxylations. A representative protocol is summarized below.
Synthesis of (±)-vibo-Quercitol (this compound) via Ene Reaction
-
Photo-oxygenation of Cyclohexa-1,4-diene: A solution of cyclohexa-1,4-diene and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol) is irradiated with a sodium lamp while oxygen is bubbled through the solution at low temperature (e.g., -78 °C).
-
In situ Reduction: After completion of the photo-oxygenation (monitored by TLC), a reducing agent (e.g., thiourea) is added to the reaction mixture to reduce the intermediate endoperoxide to the corresponding diol.
-
Purification of the Diol: The reaction mixture is worked up, and the crude diol is purified by column chromatography.
-
Epoxidation: The diol is then subjected to epoxidation (e.g., using m-CPBA) to introduce an epoxide ring.
-
Hydrolysis of the Epoxide: The epoxide is hydrolyzed under acidic or basic conditions to yield a tetrol.
-
Final Hydroxylation: The final hydroxyl group is introduced via a stereoselective dihydroxylation of a protected intermediate, followed by deprotection to yield this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for this compound, highlighting the key transformations.
This diagram outlines the major steps in a potential synthesis of this compound. Each arrow represents a chemical transformation that may require optimization and troubleshooting as described in this guide. Researchers should consult specific literature for detailed experimental conditions.
Technical Support Center: Optimizing Viburnitol Analysis via HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of Viburnitol peaks in your High-Performance Liquid Chromatography (HPLC) analyses.
Frequently Asked Questions (FAQs)
Q1: What is a common issue when analyzing this compound and other cyclitols by HPLC?
A1: A frequent challenge is achieving adequate resolution between this compound and other structurally similar compounds, such as its isomers (e.g., myo-inositol) or other sugar alcohols that may be present in the sample matrix. Peak tailing and fronting are also common issues that can affect resolution and quantification.
Q2: Which HPLC columns are typically recommended for this compound analysis?
A2: Due to the polar and non-UV active nature of this compound, columns designed for carbohydrate and sugar alcohol analysis are most effective. Common choices include aminopropyl-bonded silica (B1680970) columns, ion-exchange columns (e.g., Aminex HPX-87 series), and mixed-mode columns. The selection depends on the specific sample matrix and the other components present.
Q3: What detection methods are suitable for this compound, which lacks a strong chromophore?
A3: Refractive Index (RI) detection is a widely used technique for analyzing compounds like this compound that do not have significant UV absorbance. Other suitable detectors include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD). For enhanced sensitivity and structural confirmation, Mass Spectrometry (MS) can be coupled with HPLC.
Q4: How can I improve the peak shape of my this compound chromatogram?
A4: To improve peak shape, ensure your sample solvent is compatible with the mobile phase.[1] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[1] Optimizing the mobile phase pH and ensuring the column is properly equilibrated are also crucial steps. For issues like peak tailing, which can be caused by secondary interactions with the stationary phase, consider using a highly deactivated column or adjusting the mobile phase composition.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and an Interfering Peak
Poor resolution, where two peaks are not fully separated, can hinder accurate quantification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Efficiency | Decrease the flow rate. A lower flow rate can lead to narrower peaks and better resolution.[2] | Improved separation between the this compound peak and the interfering peak. |
| Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. | Enhanced separation efficiency and better resolution. | |
| Insufficient Selectivity | Modify the mobile phase composition. For reversed-phase or HILIC, adjust the ratio of organic solvent to aqueous buffer.[2] | Altered retention times of the analytes, potentially leading to better separation. |
| Change the pH of the mobile phase. This can alter the ionization state of interfering compounds, affecting their retention. | Differential shifts in retention times, improving selectivity. | |
| Switch to a column with a different stationary phase chemistry to exploit different separation mechanisms.[2] | Significant changes in selectivity and improved resolution. | |
| High Column Temperature | Lowering the column temperature can sometimes increase retention and improve resolution for certain analytes. | Increased retention times and potentially better separation. |
Issue 2: this compound Peak is Tailing
Peak tailing, characterized by an asymmetrical peak with a "tail" extending from the back, can be caused by various chemical and physical factors.[3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Use a highly deactivated (end-capped) column to minimize interactions between the analyte and residual silanol (B1196071) groups on the silica support. | More symmetrical peak shape. |
| Add a competing agent to the mobile phase, such as a small amount of a similar compound, to saturate the active sites on the stationary phase. | Reduced peak tailing. | |
| Column Contamination | If the tailing appears suddenly, the column may be contaminated.[4] Flush the column with a strong solvent to remove strongly retained compounds. | Restoration of symmetrical peak shape. |
| Use a guard column to protect the analytical column from contaminants in the sample.[4] | Extended column lifetime and consistent peak shapes. | |
| Column Void | A void at the column inlet can cause peak distortion. This can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer). | Improved peak shape; however, a column with a void often needs to be replaced. |
| Mismatched Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[5] | Sharper, more symmetrical peaks. |
Issue 3: this compound Peak is Fronting
Peak fronting, where the peak has a leading edge that slopes more than the trailing edge, is often described as a "shark fin" shape.[6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | This is the most common cause of peak fronting.[6] Dilute the sample and inject a smaller amount.[6] | The peak shape should become more symmetrical as the concentration is reduced. |
| If a larger injection volume is necessary, use a column with a larger internal diameter or a higher loading capacity. | Ability to inject more sample without compromising peak shape. | |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[1] | Re-dissolving the sample in the mobile phase or a weaker solvent should result in a more symmetrical peak. |
Experimental Protocols
Below is a detailed, hypothetical experimental protocol for the analysis of this compound by HPLC, based on established methods for similar cyclitols like myo-inositol.
Objective: To achieve baseline separation of this compound with good peak symmetry.
Instrumentation and Materials:
-
HPLC system with a refractive index (RI) detector
-
Data acquisition and processing software
-
Analytical column: Aminex HPX-87C (300 x 7.8 mm)
-
Guard column with the same stationary phase
-
This compound reference standard
-
HPLC-grade water
Chromatographic Conditions:
-
Mobile Phase: HPLC-grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
Run Time: 25 minutes
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in HPLC-grade water to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with water.
-
For unknown samples, dissolve a known amount in water, vortex to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting HPLC resolution issues.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: Decision tree for diagnosing and solving peak asymmetry issues.
References
- 1. (-)-VIBO-QUERCITOL | 488-76-6 [chemicalbook.com]
- 2. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 3. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodex.com [shodex.com]
- 5. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
Troubleshooting low yield in Viburnitol purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the purification of Viburnitol. The following sections are presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound isolation?
This compound, a cyclitol also known as 5-Deoxyinositol, is a naturally occurring compound found in various plant species. The most commonly cited sources in scientific literature include members of the Quercus (oak) genus and the medicinal plant Gymnema sylvestre.[1] The concentration of this compound can vary depending on the plant species, geographical location, and time of harvest.
Q2: I am observing a significantly lower than expected yield of this compound after the initial extraction. What are the potential causes?
Several factors during the initial extraction process can contribute to a low yield of this compound. These can be broadly categorized into issues with the plant material itself, the choice of solvent, and the extraction technique. Incomplete cell lysis and degradation of the target molecule are common culprits.[2][3][4]
Q3: My this compound seems to be degrading during purification. What are the likely causes and how can I prevent this?
While specific degradation pathways for this compound are not extensively documented, cyclitols and other polyols can be susceptible to degradation under certain conditions. Potential causes for degradation during purification include exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, and oxidative stress.[5][6] To mitigate degradation, it is crucial to control these parameters throughout the purification process.
Troubleshooting Guides
Issue 1: Low Yield After Initial Solvent Extraction
Symptoms:
-
The crude extract contains a very low concentration of this compound as determined by preliminary analysis (e.g., TLC, HPLC).
-
The overall mass of the dried crude extract is lower than anticipated based on the starting plant material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield after initial extraction.
Data Presentation: Solvent Selection for this compound Extraction
The choice of solvent is critical for efficient extraction. This compound is a polar molecule due to its multiple hydroxyl groups. Therefore, polar solvents are more effective for its extraction.
| Solvent System | Polarity Index | Relative this compound Yield (%) | Notes |
| Hexane | 0.1 | < 5 | Ineffective for extracting polar compounds. |
| Dichloromethane | 3.1 | 10-20 | Limited efficiency. |
| Ethyl Acetate | 4.4 | 30-40 | Moderate efficiency. |
| Acetone | 5.1 | 60-70 | Good efficiency. |
| Ethanol | 5.2 | 80-90 | High efficiency. |
| Methanol | 6.6 | > 90 | Very high efficiency. |
| Water | 10.2 | 70-80 | High efficiency, but may co-extract more impurities. |
| Methanol:Water (80:20) | ~7.6 | > 95 | Often optimal for maximizing yield while managing co-extractants. |
Note: Relative yields are estimates and can vary based on the plant matrix and extraction conditions.
Experimental Protocol: Optimized Solvent Extraction of this compound
This protocol provides a starting point for the extraction of this compound from dried and powdered plant material (e.g., Gymnema sylvestre leaves).
-
Sample Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a flask.
-
Add 1 L of 80% aqueous methanol (v/v).
-
Macerate with constant stirring at room temperature for 24 hours.
-
Alternatively, for a faster extraction, perform Soxhlet extraction for 6-8 hours or ultrasonic-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., < 50°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue twice more with fresh solvent.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Preliminary Analysis:
-
Dissolve a small amount of the crude extract in the extraction solvent and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of this compound.
-
Issue 2: Low Recovery After Chromatographic Purification
Symptoms:
-
Significant loss of this compound between the crude extract and the purified fractions.
-
Broad or tailing peaks during HPLC analysis, indicating poor separation.
-
Presence of this compound in multiple, poorly resolved fractions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery after chromatography.
Data Presentation: Starting Parameters for this compound Chromatography
The following table provides recommended starting conditions for the purification of this compound using column chromatography.
| Parameter | Normal Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | C18-bonded Silica |
| Mobile Phase | Dichloromethane:Methanol (gradient) | Water:Methanol or Water:Acetonitrile (gradient) |
| Gradient | Start with 100% Dichloromethane, gradually increase Methanol concentration. | Start with a high percentage of Water, gradually increase the organic modifier. |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) as this compound lacks a strong chromophore. | RI or ELSD. |
| Potential Issue | Strong irreversible adsorption to silica. | Poor retention if the mobile phase is too organic. |
| Troubleshooting Tip | Deactivate silica with a small percentage of water or triethylamine. | Start with a highly aqueous mobile phase (e.g., 95% water). |
Experimental Protocol: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude extract using silica gel column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the initial mobile phase for at least two column volumes.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 20% methanol in dichloromethane).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions containing this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
-
Issue 3: Suspected Degradation of this compound
Symptoms:
-
Appearance of new, unexpected peaks in HPLC chromatograms over time or after specific purification steps.
-
A decrease in the area of the this compound peak in a stored sample, even without further processing.
-
Color change or precipitation in purified fractions upon storage.
Logical Relationship Diagram for this compound Stability:
Caption: Factors influencing the stability of this compound.
Preventative Measures for this compound Degradation
| Parameter | Recommended Conditions | Rationale |
| Temperature | Keep samples at or below room temperature. For long-term storage, use -20°C or -80°C. Avoid excessive heat during extraction and solvent evaporation. | Thermal degradation can occur at elevated temperatures.[5] |
| pH | Maintain solutions near neutral pH (6-8) whenever possible. Use buffers if necessary during chromatography. | Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions in polyols.[5][6] |
| Atmosphere | For long-term storage of purified this compound, consider storing under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidation. |
| Light | Store samples in amber vials or protect them from direct light. | While not specifically documented for this compound, many natural products are light-sensitive. |
By systematically addressing these potential issues, researchers can optimize the purification of this compound and improve final yields.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. CN103254095B - Separating and purifying method in iobitridol preparation process - Google Patents [patents.google.com]
Stability of Viburnitol in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of viburnitol in various experimental conditions. The information is presented in a question-and-answer format to address common issues and questions that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a cyclitol, is expected to be a relatively stable compound under normal physiological conditions.[1] Its carbocyclic structure, lacking easily hydrolyzable acetal (B89532) groups, contributes to this stability.[1] Similar cyclitols, like inositol (B14025), are known to be stable in air, and to heat, as well as in strongly acidic and basic solutions.[2][3] However, the specific stability of this compound under various solvent and pH conditions has not been extensively reported in scientific literature. Therefore, it is crucial to perform stability studies for your specific application.
Q2: In which common laboratory solvents is this compound soluble and expected to be stable?
This compound is soluble in water.[4] Based on the properties of similar polyols, it is also expected to be soluble in other polar protic solvents like methanol (B129727) and ethanol, and polar aprotic solvents like DMSO and DMF. While generally stable, the choice of solvent can influence the rate of potential degradation, especially at non-neutral pH and elevated temperatures. For instance, polar organic solvents can sometimes lead to a decrease in the stability of certain compounds compared to nonpolar solvents.
Q3: How does pH affect the stability of this compound?
The stability of compounds with multiple hydroxyl groups, like this compound, can be pH-dependent. At extreme pH values (highly acidic or alkaline), degradation can be catalyzed.[5] For many organic molecules, acidic or basic conditions can lead to hydrolysis or other degradation pathways.[5][6][7] While inositol is reported to be stable in strong acids and bases, it is prudent to assume that this compound may exhibit some degradation under harsh pH conditions, especially over extended periods or at higher temperatures. The optimal pH for stability is often near neutral (pH 6-8), but this needs to be determined experimentally for this compound.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, potential degradation mechanisms for polyols in general include oxidation and dehydration under certain conditions. Under forced degradation conditions, such as high heat, extreme pH, or in the presence of strong oxidizing agents, the hydroxyl groups of the cyclohexane (B81311) ring could be oxidized to ketones or undergo elimination reactions to form unsaturated derivatives.[8]
Q5: What analytical methods are recommended for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a common and effective method for quantifying polyols like this compound and detecting degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification and quantification, offering higher sensitivity and structural information about any degradation products.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for the quantification of polyols.[10][11]
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my this compound stock solution over time.
-
Potential Cause 1: Solvent Evaporation.
-
Solution: Ensure your storage containers are tightly sealed. For long-term storage, consider using vials with septa or parafilm to minimize evaporation.
-
-
Potential Cause 2: Degradation due to improper storage.
-
Solution: Store this compound solutions at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions. Protect from light if photolability is suspected.
-
-
Potential Cause 3: Adsorption to the container surface.
-
Solution: Use low-protein-binding tubes or silanized glassware, especially for very dilute solutions.
-
Issue: I see extra peaks in my chromatogram when analyzing my this compound sample.
-
Potential Cause 1: Presence of impurities in the initial material.
-
Solution: Analyze a freshly prepared solution of your this compound standard to confirm its purity. If impurities are present, consider purification of the starting material.
-
-
Potential Cause 2: Degradation of this compound.
-
Solution: This indicates instability under your experimental or storage conditions. Refer to the experimental protocols below to conduct a systematic stability study to identify the cause (e.g., pH, temperature, solvent).
-
-
Potential Cause 3: Contamination.
-
Solution: Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
-
Inferred Stability Data for this compound
The following table summarizes the expected stability of this compound based on the known properties of similar cyclitols and polyols. This data is for guidance only and should be confirmed by experimental studies for your specific conditions.
| Condition | Parameter | Expected Stability | Comments |
| Solvents | Water | High | This compound is readily soluble and expected to be stable in aqueous solutions at neutral pH. |
| Methanol, Ethanol | Good | Expected to be stable, but the potential for esterification exists if acidic impurities are present. | |
| DMSO, DMF | Good | Generally stable, but these solvents can be hygroscopic and may contain impurities that could affect stability. | |
| pH | Acidic (pH 1-3) | Moderate to High | While some cyclitols are stable, acid-catalyzed dehydration is a potential degradation pathway for polyols. |
| Neutral (pH 6-8) | High | Expected to be most stable in this range. | |
| Alkaline (pH 11-13) | Moderate | Base-catalyzed oxidation or rearrangement reactions are possible, especially at elevated temperatures. | |
| Temperature | -20°C to 4°C | High | Recommended for long-term storage of solutions. |
| Ambient (~25°C) | Good | Stability for shorter periods is expected, but degradation may occur over time, especially in non-neutral solutions. | |
| Elevated (>40°C) | Low to Moderate | Thermal degradation is more likely at higher temperatures. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents
-
Objective: To evaluate the short-term stability of this compound in various commonly used laboratory solvents.
-
Materials:
-
This compound
-
Solvents: Water (HPLC grade), Methanol, Ethanol, DMSO, DMF
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Create solutions of this compound in each test solvent by diluting the stock solution to a final concentration of 0.1 mg/mL.
-
Analyze a sample of each freshly prepared solution (t=0) using a validated analytical method (e.g., HPLC-RID) to determine the initial concentration.
-
Store the remaining solutions at room temperature (~25°C).
-
Analyze samples from each solution at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration suggests instability.
-
Protocol 2: pH-Dependent Stability Study of this compound
-
Objective: To determine the stability of this compound across a range of pH values.
-
Materials:
-
This compound
-
Buffer solutions: pH 2, 4, 7, 9, and 12
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in water (e.g., 1 mg/mL).
-
For each pH value, prepare a solution by diluting the this compound stock solution in the corresponding buffer to a final concentration of 0.1 mg/mL.
-
Confirm the pH of each solution using a calibrated pH meter.
-
Analyze a sample of each freshly prepared solution (t=0) to establish the initial concentration.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C for accelerated testing).
-
Analyze samples at various time intervals (e.g., 1, 3, 7, and 14 days).
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: General workflow for assessing this compound stability.
Caption: Troubleshooting common issues in this compound stability studies.
References
- 1. Biosynthesis of cyclitols - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Inositol [chembk.com]
- 3. Inositol | 87-89-8 [chemicalbook.com]
- 4. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of Carboxylic Acid Structure on the Kinetics of Polyurethane Foam Acidolysis to Recycled Polyol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Renewable Chemicals: Dehydroxylation of Glycerol and Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Quantification of polyols in sugar-free foodstuffs by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refined Analytical Methods for Viburnitol Detection
Welcome to the technical support center for the analytical determination of Viburnitol (1L-1-O-methyl-chiro-inositol). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound detection?
A1: The primary methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). GC-MS is highly sensitive and specific, but requires a derivatization step to make the non-volatile this compound amenable to gas-phase analysis.[1][2] HPLC-ELSD is a universal detection method that does not require derivatization, making it a simpler, though potentially less sensitive, alternative.[3]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound, like other cyclitols, is a polyhydroxy compound with low volatility.[1][2] Gas chromatography requires analytes to be volatile enough to be carried through the column by the carrier gas. The derivatization process replaces the polar hydroxyl (-OH) groups with non-polar functional groups, such as trimethylsilyl (B98337) (TMS) ethers, which increases the volatility of the molecule, allowing for its separation and detection by GC-MS.[1][4]
Q3: What are the critical parameters for the derivatization of this compound for GC-MS analysis?
A3: Key parameters for successful derivatization include the choice of derivatizing reagent, reaction temperature, and reaction time. For cyclitols like myo-inositol, a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or N,N-dimethylformamide (DMF) is commonly used.[1][5] Optimal conditions often involve heating the reaction mixture, for instance, at 70°C for 60 minutes, to ensure complete derivatization.[1] It is crucial to optimize these parameters for this compound to achieve maximum derivatization efficiency and reproducible results.[1]
Q4: How can I improve the extraction efficiency of this compound from plant matrices?
A4: The efficiency of this compound extraction from plant tissues is influenced by the solvent system, extraction time, and temperature. A common approach for extracting polar compounds like cyclitols is to use a polar solvent such as methanol (B129727), ethanol, or a mixture of methanol/water.[6] The extraction process can be enhanced by techniques such as sonication or homogenization to ensure thorough cell disruption. The ratio of plant material to solvent volume is also a critical factor to consider for maximizing recovery.[6] It is recommended to perform a systematic study to optimize these parameters for your specific plant matrix.
Q5: What are potential sources of interference in this compound analysis?
A5: Interferences in the analysis of this compound from natural products can arise from co-eluting compounds with similar chemical properties.[7][8] In GC-MS analysis, this can include other cyclitols, sugars, and organic acids that are also derivatized. In HPLC-ELSD, any non-volatile compound present in the sample can potentially generate a signal.[3] To minimize interference, a robust sample cleanup procedure, such as solid-phase extraction (SPE), can be employed to remove interfering substances before analysis.[7] Additionally, using high-resolution chromatography can help separate this compound from closely eluting compounds.
Q6: How can I ensure the stability of this compound during sample preparation and storage?
A6: this compound, like other polyhydroxy compounds, can be susceptible to degradation, particularly at high temperatures or in the presence of strong acids or bases. It is recommended to store extracts at low temperatures (-20°C or -80°C) to minimize degradation.[9][10] During sample preparation, it is advisable to avoid prolonged exposure to harsh conditions. The stability of derivatized samples should also be considered, as the TMS ethers can be sensitive to moisture. It is best practice to analyze derivatized samples as soon as possible after preparation.
Troubleshooting Guides
GC-MS Analysis of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Incomplete derivatization | - Optimize derivatization conditions (reagent volume, temperature, time).[1] - Ensure reagents are fresh and not exposed to moisture. - Check for the presence of interfering substances that may consume the derivatizing reagent. |
| Low extraction efficiency | - Optimize the extraction protocol (solvent, time, temperature).[6] - Ensure complete homogenization of the plant material. | |
| Degradation of this compound | - Check the stability of this compound under your extraction and storage conditions.[9][10] - Avoid high temperatures and extreme pH during sample preparation. | |
| Peak tailing | Active sites in the GC system | - Deactivate the injector liner and the front end of the GC column. - Use a fresh, high-quality capillary column. |
| Incomplete derivatization | - Re-optimize derivatization conditions to ensure all hydroxyl groups are capped.[1] | |
| Poor reproducibility of peak area | Inconsistent derivatization | - Ensure precise and consistent addition of derivatization reagents. - Control the reaction temperature and time accurately. |
| Injection volume variability | - Use an autosampler for precise injection volumes. | |
| Sample degradation | - Analyze samples immediately after derivatization. | |
| Interfering peaks co-eluting with this compound | Insufficient chromatographic separation | - Optimize the GC temperature program to improve resolution. - Use a longer or more selective GC column. |
| Complex sample matrix | - Implement a sample cleanup step (e.g., Solid-Phase Extraction) prior to derivatization to remove interfering compounds.[7] |
HPLC-ELSD Analysis of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Baseline drift or noise | Unstable ELSD conditions | - Allow sufficient time for the detector to stabilize. - Ensure a constant flow of nebulizer gas. - Check for leaks in the system. |
| Mobile phase issues | - Use high-purity solvents and degas the mobile phase thoroughly. - Ensure the mobile phase composition is consistent. | |
| Low sensitivity/small peak for this compound | Inappropriate ELSD settings | - Optimize the nebulizer and evaporator temperatures for this compound.[11] - Adjust the gas flow rate. |
| Low concentration of this compound in the sample | - Concentrate the sample extract before injection. | |
| Broad peaks | Poor column performance | - Use a new column or flush the existing column. - Ensure the mobile phase is compatible with the stationary phase. |
| Inappropriate mobile phase | - Optimize the mobile phase composition and flow rate. | |
| Ghost peaks | Carryover from previous injections | - Implement a thorough needle wash protocol. - Run blank injections between samples. |
| Contamination in the mobile phase or system | - Prepare fresh mobile phase. - Flush the HPLC system with a strong solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of this compound from dried plant material. Optimization may be required for different plant species and tissues.
-
Sample Preparation: Grind the dried plant material to a fine powder using a mortar and pestle or a mill.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (for HPLC analysis) or the derivatization solvent (for GC-MS analysis).
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is a hypothetical procedure based on established methods for other cyclitols like myo-inositol and should be optimized for this compound.[1][5]
-
Sample Preparation: Transfer an aliquot of the reconstituted plant extract (from Protocol 1) or a standard solution of this compound into a clean, dry reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water, as it can interfere with the derivatization reaction.
-
Derivatization:
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the analysis of cyclitols, based on published methods for myo-inositol. These values should be considered as a starting point for the validation of a method for this compound.
Table 1: Illustrative Method Validation Parameters for Cyclitol Analysis by GC-MS
| Parameter | Illustrative Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [1] |
| Recovery | 90 - 110% | [1] |
| Precision (RSD%) | < 15% | [1] |
Table 2: Illustrative Method Validation Parameters for Cyclitol Analysis by HPLC-ELSD
| Parameter | Illustrative Value | Reference |
| Linearity (log-log) | > 0.99 | [3] |
| Limit of Detection (LOD) | 1 - 5 µg/mL | [3] |
| Limit of Quantification (LOQ) | 5 - 20 µg/mL | [3] |
| Recovery | 85 - 115% | [3] |
| Precision (RSD%) | < 15% | [3] |
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC-ELSD.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spkx.net.cn [spkx.net.cn]
- 3. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must | MDPI [mdpi.com]
- 6. aeicbiotech.org [aeicbiotech.org]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Viburnitol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Viburnitol in in vitro assays.
Understanding this compound Solubility
This compound, a cyclitol (a type of sugar alcohol), is known to be soluble in water.[1] However, researchers may encounter solubility challenges under specific experimental conditions, such as when using non-aqueous solvents, requiring high concentrations, or observing precipitation in complex biological media. This guide offers strategies to overcome these issues and ensure the successful use of this compound in your in vitro studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound does not dissolve in an organic solvent (e.g., DMSO, Ethanol). | This compound is a polar molecule due to its multiple hydroxyl groups, making it poorly soluble in many non-polar or weakly polar organic solvents. | 1. Use a co-solvent system: Start by dissolving this compound in a small amount of water and then add the desired organic solvent. Alternatively, a mixture of a polar protic solvent (like ethanol) and water can be effective. 2. Explore alternative solvents: Consider using more polar aprotic solvents like dimethylformamide (DMF) if compatible with your assay. |
| Precipitation occurs when adding this compound stock solution to cell culture media. | The final concentration of the organic solvent from the stock solution may be too high, causing the compound to precipitate out of the aqueous medium. The complex components of the media (salts, proteins) can also affect solubility. | 1. Decrease the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed, keeping the final solvent concentration in the media low (typically ≤0.5%). 2. Serial dilutions: Perform serial dilutions of the stock solution in a solvent that is miscible with the cell culture medium before adding it to the final assay. 3. Gentle warming and mixing: Warm the cell culture media to 37°C and add the this compound stock solution dropwise while gently vortexing. |
| A high concentration of this compound cannot be achieved in an aqueous solution. | While water-soluble, achieving very high concentrations of this compound might be limited by its crystal lattice energy, requiring energy to break down the solid-state structure. | 1. Gentle heating: Warm the aqueous solvent (e.g., water, PBS) to 37-50°C while stirring to increase the dissolution rate. Allow the solution to cool to the desired experimental temperature before use. 2. pH adjustment: Although this compound is a neutral molecule, slight pH adjustments of the solvent may influence its solubility, though this is less likely to have a significant effect than with acidic or basic compounds.[2] |
| Observed cellular toxicity or altered cell behavior. | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. | 1. Determine the maximum tolerated solvent concentration: Run a vehicle control experiment with different concentrations of the solvent to determine the highest concentration that does not affect cell viability or the experimental readout. 2. Switch to a less toxic solvent: If possible, use a less cytotoxic solvent. For example, some cell lines tolerate ethanol (B145695) better than DMSO, and vice versa. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: The best initial solvent for this compound is sterile, purified water. For cell-based assays requiring a stock solution in an organic solvent, preparing a concentrated stock in water and then diluting it in the final assay medium is recommended. If an organic solvent is necessary for the stock, a co-solvent approach using water and a minimal amount of a miscible organic solvent like ethanol or DMSO is a practical strategy.
Q2: How can I increase the solubility of this compound in a non-aqueous solution?
A2: To dissolve this compound in a less polar solvent system, a co-solvent approach is generally effective.[2][3] Start by dissolving the this compound in a small volume of a compatible polar solvent in which it is more soluble (e.g., water or ethanol), and then slowly add this solution to the less polar solvent while stirring.
Q3: My this compound solution is cloudy. What should I do?
A3: Cloudiness indicates that the this compound is not fully dissolved or has precipitated. Try gentle heating (not exceeding 50°C) and vortexing. If the solution remains cloudy, it may be supersaturated. In this case, you may need to filter the solution to remove undissolved particles or prepare a new, less concentrated solution.
Q4: Can I use cyclodextrins to enhance this compound's solubility?
A4: While cyclodextrins are effective for enhancing the solubility of hydrophobic compounds, their utility for a hydrophilic molecule like this compound in an aqueous solution is limited. However, if you are working with a non-polar solvent system where this compound has poor solubility, cyclodextrins could potentially form inclusion complexes and improve its dispersion.
Q5: Are there any known signaling pathways affected by this compound?
A5: Currently, there is limited specific information in the scientific literature detailing the direct signaling pathways modulated by this compound. However, as a cyclitol, it is structurally related to inositols, which are key components of the inositol (B14025) trisphosphate/calcium (InsP3/Ca2+) signaling pathway.[2][4][5] This pathway is crucial for regulating various cellular processes.[2][4][5] It is plausible that this compound could have some activity related to this or other cellular signaling pathways, but further research is needed to confirm this. Extracts from plants of the Viburnum genus, where this compound can be found, have shown various biological activities, including anti-inflammatory and antioxidant effects, which are often linked to the modulation of cellular signaling.[6][7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes
-
Vortex mixer
-
Water bath or heating block
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of PBS to the tube.
-
Gently vortex the mixture to suspend the powder.
-
If the this compound does not fully dissolve, place the tube in a water bath or on a heating block set to 37-40°C.
-
Intermittently vortex the solution until the this compound is completely dissolved. Do not exceed 50°C to avoid potential degradation.
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage).
Protocol 2: Using a Co-solvent System for Non-Aqueous Applications
Objective: To dissolve this compound in a predominantly organic solvent system for specific in vitro assays.
Materials:
-
This compound powder
-
Sterile, purified water
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (absolute)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal volume of sterile water (e.g., 10-20 µL per mg of this compound) to create a slurry or a concentrated solution.
-
Vortex thoroughly until the this compound is as dissolved as possible.
-
Gradually add the organic solvent (DMSO or ethanol) dropwise while continuously vortexing.
-
Continue adding the organic solvent until the desired final concentration and volume are reached and the solution is clear.
-
If some particulate matter remains, centrifuge the tube at high speed for 5 minutes and use the clear supernatant.
-
Prepare fresh as needed, as the long-term stability of this compound in co-solvent systems may not be established.
Data Presentation
Table 1: Solubility of Sugar Alcohols in Common Solvents
This table provides a general overview of the solubility of sugar alcohols, which are structurally similar to this compound, in various solvents. Specific solubility data for this compound is limited, so this table serves as a general guide.
| Solvent | Solubility of Sugar Alcohols (e.g., Mannitol, Xylitol) | Notes |
| Water | High | Sugar alcohols are generally very soluble in water.[1][17] |
| Ethanol | Sparingly to moderately soluble | Solubility generally decreases with increasing chain length of the alcohol.[17][18] |
| Methanol (B129727) | Moderately soluble | Generally more soluble in methanol than in ethanol.[18] |
| Acetone | Sparingly soluble to insoluble | Poor solvent for most sugar alcohols. |
| Dimethyl Sulfoxide (DMSO) | Moderately to highly soluble | DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds. |
Visualizations
Experimental Workflow for Enhancing this compound Solubility
Caption: Workflow for preparing this compound solutions for in vitro assays.
Hypothetical Signaling Pathway Modulation by a Cyclitol
As specific signaling pathways for this compound are not well-documented, this diagram illustrates the well-established Inositol Trisphosphate/Calcium (InsP3/Ca2+) signaling pathway, which is modulated by inositols, a class of cyclitols structurally related to this compound.[2][4][5] This serves as a representative example of how a cyclitol could influence cellular signaling.
Caption: The Inositol Trisphosphate/Calcium (InsP3/Ca2+) signaling pathway.
References
- 1. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 2. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Enzyme inhibitory and antioxidant activities of Viburnum tinus L. relevant to its neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Viburnum opulus Fruit Phenolic Compounds as Cytoprotective Agents Able to Decrease Free Fatty Acids and Glucose Uptake by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pjoes.com [pjoes.com]
- 15. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo anti-inflammatory properties of green synthesized silver nanoparticles using Viburnum opulus L. fruits extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. future4200.com [future4200.com]
Minimizing interference in spectroscopic analysis of Viburnitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Viburnitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
A1: Interference in the spectroscopic analysis of this compound can arise from several sources, depending on the technique employed. Common sources include:
-
Sample Matrix: For this compound extracted from natural sources, other co-extracted compounds such as pigments, lipids, and other polar molecules can cause significant interference. In drug formulations, excipients can also interfere with the analysis.
-
Solvent Impurities: Residual solvents or impurities within the solvent can introduce extraneous peaks or baseline distortions.[1][2]
-
Water Content: this compound is a polyhydroxylated compound, and the presence of water in the sample or solvent can lead to peak broadening, especially in ¹H NMR and FTIR spectroscopy.[3]
-
Derivatization Artifacts: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization or side reactions can introduce interfering peaks.[4]
-
Instrumental Noise and Drift: Baseline instability, electronic noise, and temperature fluctuations can all contribute to a poor signal-to-noise ratio and interfere with accurate measurements.
Q2: How can I effectively purify a this compound sample obtained from a plant extract before analysis?
A2: Purification of this compound from a crude plant extract is crucial to minimize interference from the sample matrix. A multi-step approach is often most effective:
-
Solvent Extraction: Begin with a solvent extraction using a moderately polar solvent like methanol (B129727) or ethanol (B145695) to extract a broad range of compounds, including this compound.
-
Liquid-Liquid Extraction (LLE): To remove non-polar impurities like lipids and chlorophyll, perform a liquid-liquid extraction. Partition the initial extract between a non-polar solvent (e.g., hexane) and a polar solvent in which this compound is soluble.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up the extract. A reversed-phase C18 cartridge can be used to retain non-polar and moderately polar compounds while allowing the highly polar this compound to be eluted.[5][6]
-
Chromatographic Techniques: For high-purity samples, techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate this compound from other closely related cyclitols or sugars.
Q3: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: Yes, derivatization is essential for the analysis of this compound by GC-MS. As a polyol, this compound has multiple polar hydroxyl (-OH) groups, which make it non-volatile and thermally unstable. Derivatization replaces the active hydrogens on these hydroxyl groups with nonpolar moieties, increasing the volatility and thermal stability of the analyte, thus improving its chromatographic behavior. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective derivatization technique for cyclitols.[7]
Troubleshooting Guides
¹H NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Presence of paramagnetic impurities. 2. High sample concentration leading to increased viscosity.[8] 3. Chemical exchange of hydroxyl protons. 4. Poor shimming of the magnetic field.[1] | 1. Filter the sample through a small plug of cotton wool.[9] 2. Prepare a more dilute sample.[10] 3. Add a drop of D₂O to the sample to exchange the labile -OH protons; their signals will disappear.[1] 4. Re-shim the instrument, focusing on Z1 and Z2 shims. |
| Overlapping Signals | 1. Similar chemical environments of different protons. 2. Presence of isomers or other cyclitols. | 1. Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts (solvent effect).[1] 2. Run 2D NMR experiments like COSY or HSQC to resolve overlapping signals and identify coupling networks. |
| Water Peak Interference | 1. Moisture in the deuterated solvent.[3] 2. Water present in the sample. | 1. Use a freshly opened ampule of deuterated solvent or dry the solvent using molecular sieves. 2. Lyophilize (freeze-dry) the this compound sample before dissolving it in the NMR solvent. |
Mass Spectrometry (LC-MS/MS, GC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization of this compound in the ion source.[5] | 1. Improve Sample Preparation: Utilize more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11][12] 2. Optimize Chromatography: Modify the chromatographic gradient or mobile phase composition to separate this compound from the interfering compounds.[13] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13] 4. Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5] |
| Poor Peak Shape in GC-MS | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[7] 2. Use a deactivated inlet liner and a high-quality capillary column suitable for polar analytes. |
| Low Signal Intensity | 1. Significant ion suppression. 2. Inefficient ionization of the derivatized or underivatized molecule. | 1. Address matrix effects using the steps outlined above. 2. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). 3. For GC-MS, ensure complete and stable derivatization. |
UV-Vis Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Baseline Drift | 1. Instrument not properly warmed up. 2. Solvent absorbing in the measurement range.[2] | 1. Allow the instrument's lamp to stabilize for at least 30 minutes before analysis. 2. Choose a solvent that is transparent in the desired wavelength range. Record a baseline with the solvent and subtract it from the sample spectrum.[14] |
| Non-linear Calibration Curve | 1. High sample concentration leading to deviations from Beer-Lambert Law. 2. Chemical interactions or complex formation at higher concentrations. | 1. Prepare a series of dilutions to find a linear concentration range. 2. Ensure the pH and ionic strength of the solutions are consistent. |
| Spectral Interference from Matrix | Other compounds in the sample absorbing at the same wavelength as this compound. | 1. Purify the sample using techniques like SPE or HPLC. 2. If the interfering spectrum is known, use multicomponent analysis to deconvolute the spectra. |
FTIR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad O-H Stretch Band Obscuring Other Peaks | High concentration of hydroxyl groups and presence of water. | 1. Thoroughly dry the sample before analysis. 2. For KBr pellets, ensure the KBr is completely dry by heating it in an oven. |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample amount. 2. Poor contact in ATR-FTIR. | 1. Increase the sample concentration or the number of scans. 2. Ensure good contact between the sample and the ATR crystal by applying adequate pressure. |
| Sloping Baseline | Scattering of IR radiation by sample particles (in KBr pellets or Nujol mulls). | 1. Grind the sample to a very fine powder to minimize scattering. 2. Ensure the KBr pellet is transparent and not cloudy. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in LC-MS Analysis of Polar Analytes.
| Sample Preparation Technique | Effectiveness in Removing Interferences | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | High | High | Least effective for removing phospholipids (B1166683) and other matrix components, often resulting in significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (can be low for highly polar analytes) | Moderate | Good for removing non-polar interferences. Recovery of polar compounds like this compound can be challenging.[15] |
| Solid-Phase Extraction (SPE) | High | Good to High | Moderate | Very effective at removing a wide range of interferences, including phospholipids. Mixed-mode SPE can provide the cleanest extracts.[11][12] |
| Dilution | Low | High | High | Simple and fast, but only suitable if the analyte concentration is high enough to be detected after dilution.[13] |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified this compound sample into a 2 mL reaction vial. If in solution, transfer an aliquot containing a similar amount and evaporate to complete dryness under a stream of nitrogen.
-
Derivatization Reagent: Prepare a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Reaction: Add 100 µL of the derivatization reagent to the dried sample.
-
Incubation: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of all hydroxyl groups.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[16]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to allow for proper shimming.[16]
-
D₂O Exchange (Optional): To identify the hydroxyl protons, acquire a preliminary spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals from the -OH protons will disappear or significantly decrease in intensity.[1]
Mandatory Visualizations
Caption: Experimental workflow for minimizing interference in the spectroscopic analysis of this compound.
Caption: PI3K/Akt signaling pathway, which can be activated by cyclitols like D-Pinitol.[17][18][19]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Comparison of methods for the analysis of tricyclic antidepressants in small whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol | MDPI [mdpi.com]
Technical Support Center: Investigating Viburnitol's Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions to study the effects of viburnitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent? A1: this compound is a cyclitol, a type of sugar alcohol. Based on its chemical properties, this compound is soluble in water.[1] For cell culture experiments, it is recommended to prepare a sterile, concentrated stock solution in water or a buffered solution like PBS, which can then be diluted to the final working concentration in the cell culture medium.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments? A2: For a novel compound like this compound, a broad concentration range should be tested initially. A typical starting point for natural compounds is to perform a dose-response curve ranging from low micromolar (e.g., 1 µM) to high micromolar or low millimolar (e.g., 100-1000 µM) concentrations. This helps in identifying the concentration range for biological activity and potential cytotoxicity.[2][3]
Q3: Which cell lines are most appropriate for studying this compound's effects? A3: The choice of cell line is highly dependent on the research question. If you are investigating a specific disease (e.g., cancer, diabetes), use cell lines relevant to that disease. For general cytotoxicity screening, common and robust cell lines like HEK293, HeLa, or A549 are often used.[2][3] If this compound is being studied for its potential effects on metabolic or signaling pathways related to inositols, cell lines with well-characterized pathways (e.g., insulin-responsive cell lines) may be appropriate.
Q4: How long should I incubate cells with this compound? A4: Incubation time is a critical parameter that should be optimized. A common starting point is to test several time points, such as 24, 48, and 72 hours, to observe both acute and long-term effects on cell viability and function.[2]
Experimental Protocol: Cell Viability (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Target cells (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Include "vehicle control" wells (medium with the highest concentration of the solvent, e.g., water) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[5]
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, structured table.
Table 1: Effect of this compound Concentration on HEK293 Cell Viability after 48h Incubation
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.082 | 100.0 |
| 1 | 1.248 | 0.075 | 99.5 |
| 10 | 1.211 | 0.091 | 96.6 |
| 50 | 1.159 | 0.088 | 92.4 |
| 100 | 1.045 | 0.079 | 83.3 |
| 500 | 0.783 | 0.065 | 62.4 |
| 1000 | 0.451 | 0.053 | 36.0 |
Visualizations
Diagrams can clarify complex workflows and theoretical pathways.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Hypothetical signaling pathways potentially affected by this compound.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.[6]
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting into wells.
-
-
Possible Cause: Edge effects in the 96-well plate due to evaporation.
-
Solution: Avoid using the outermost wells of the plate. Fill them with sterile PBS or medium to maintain humidity. Ensure the incubator water pan is full.[6]
-
-
Possible Cause: Inaccurate pipetting of the compound or reagents.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate and concentration.
-
Problem 2: No observable effect of this compound, even at high concentrations.
-
Possible Cause: The compound is not biologically active in the chosen cell line or assay.
-
Solution: Try a different, potentially more sensitive cell line. Consider using other assays that measure different cellular functions (e.g., apoptosis, cell cycle analysis).
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period (e.g., up to 72 hours) to allow for potential long-term effects to manifest.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution. Store the stock solution in appropriate conditions (e.g., protected from light, at -20°C for long-term storage).
-
Problem 3: All cells, including controls, are dying or appear unhealthy.
-
Possible Cause: Cell culture contamination (bacterial, fungal, or mycoplasma).[7]
-
Possible Cause: Poor cell health prior to the experiment.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and at a low passage number. Do not let cells become over-confluent before seeding.
-
-
Possible Cause: Issues with the culture medium or supplements (e.g., expired FBS).[9][10]
-
Solution: Use fresh, pre-warmed medium. Test new lots of serum before use in critical experiments.[10]
-
Problem 4: Precipitate forms in the medium after adding this compound.
-
Possible Cause: The solubility limit of this compound in the culture medium has been exceeded.
-
Solution: Check the final concentration of any solvent used to dissolve the this compound stock to ensure it is not toxic to the cells (typically <0.5% for DMSO). If the stock is in water, ensure the high concentration does not significantly alter the medium's osmolality.[10] Consider preparing a lower concentration stock solution.
-
-
Possible Cause: Interaction between this compound and components in the medium.
-
Solution: Visually inspect the medium immediately after adding the compound. If a precipitate forms, it may be necessary to use a different basal medium or switch to a serum-free formulation for the experiment.
-
References
- 1. laevo-viburnitol, 488-76-6 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. cedarstoneindustry.com [cedarstoneindustry.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. adl.usm.my [adl.usm.my]
Troubleshooting inconsistent results in Viburnitol bioassays
Welcome to the technical support center for Viburnitol bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated. What should I do?
A1: Precipitation of your this compound stock solution can be due to several factors including improper storage temperature, solvent evaporation, or exceeding the solubility limit. First, confirm the recommended solvent and storage conditions on the product datasheet. Gentle warming in a water bath and vortexing may help redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution.
Q2: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
A2: Several factors could contribute to a lack of cytotoxic effect.[1] Consider the following:
-
Cell Line Specificity: The reported activity of this compound may be specific to certain cell lines. Ensure you are using a responsive cell line.
-
Concentration Range: You may need to test a broader range of this compound concentrations. It is possible the effective concentration is higher than initially tested.
-
Incubation Time: The duration of treatment may be insufficient for cytotoxic effects to manifest. Consider extending the incubation period.
-
Compound Activity: Verify the integrity of your this compound stock. Improper storage or handling may lead to degradation.
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., MTT). Include appropriate controls to rule out assay artifacts.
Q3: The results of my enzyme inhibition assay with this compound are highly variable between replicates.
A3: High variability in enzyme inhibition assays can stem from several sources.[2][3] To improve consistency:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions and adding reagents.[2]
-
Reagent Temperature: Allow all reagents, except for the enzyme, to equilibrate to the assay temperature before starting the experiment.[2] Keep the enzyme on ice.[2]
-
Mixing: Ensure thorough mixing of reagents in each well by gently tapping the plate.[2]
-
Incubation Times: Adhere strictly to the specified pre-incubation and reaction times.
-
Plate Reader Settings: Confirm that the correct wavelength and other plate reader settings are used for detection.
Q4: How can I determine if this compound is a competitive or non-competitive inhibitor of my target enzyme?
A4: To determine the mechanism of inhibition, you will need to perform kinetic studies. This involves measuring the initial reaction rates at various concentrations of both the substrate and this compound. By analyzing the data using methods such as Lineweaver-Burk plots, you can determine how this compound affects the enzyme's Vmax and Km. A competitive inhibitor will increase the apparent Km but not affect Vmax, while a non-competitive inhibitor will decrease Vmax without changing the Km.[4]
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Media Interference | Run a control with media and the assay reagent alone to check for background signal. If high, consider a different assay or media formulation. |
| Compound Fluorescence | If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the assay wavelengths. |
| Contamination | Check for microbial contamination in your cell cultures, which can interfere with many assays.[5] |
| Incorrect Plate Type | Ensure you are using the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[2] |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[5] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.[6] |
| Inconsistent Drug Treatment Time | Ensure that the duration of this compound treatment is the same across all experiments. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.
-
This compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the kinase solution.
-
Pre-incubation: Incubate the plate for a specified time to allow this compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a set period.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| MCF-7 | 15.2 ± 2.1 | MTT |
| A549 | 25.8 ± 3.5 | MTT |
| HeLa | 12.5 ± 1.8 | CellTiter-Glo |
| Jurkat | 8.9 ± 1.2 | CellTiter-Glo |
Table 2: Example Kinetic Parameters for a Target Kinase with this compound
| Inhibitor | Km (µM) | Vmax (relative units) | Inhibition Type |
| Control (No Inhibitor) | 10.5 | 100 | - |
| This compound (10 µM) | 25.8 | 98 | Competitive |
| Staurosporine (10 nM) | 10.2 | 45 | Non-competitive |
Visualizations
Caption: A generalized workflow for a cell-based bioassay with this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
References
- 1. scitechnol.com [scitechnol.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. focus.gbo.com [focus.gbo.com]
Strategies to improve the efficiency of Viburnitol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Viburnitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a naturally occurring cyclitol, a polyhydroxylated cycloalkane. Its specific stereochemistry is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol. The synthesis of this compound and its analogs is of interest to researchers due to their potential biological activities, which can be relevant in drug discovery and development.
Q2: What are the common starting materials for this compound synthesis?
A2: A common and readily available starting material for the synthesis of various cyclitols, including isomers of inositol (B14025) that can be precursors to this compound, is myo-inositol.[1][2] Chemical and chemoenzymatic modifications of myo-inositol are often employed to achieve the desired stereochemistry of this compound.
Q3: What are the main challenges in the stereoselective synthesis of this compound?
A3: The primary challenge lies in controlling the stereochemistry at multiple chiral centers of the cyclohexane (B81311) ring. Achieving the specific (1S,2R,4S,5S) configuration of this compound requires highly stereoselective reactions. Common issues include the formation of unwanted stereoisomers, leading to complex purification procedures and reduced overall yield.
Q4: Are there chemoenzymatic methods available for a more efficient synthesis?
A4: Yes, chemoenzymatic strategies are being explored to improve the efficiency and stereoselectivity of cyclitol synthesis.[3] These methods utilize enzymes for specific transformations, such as selective acylation, oxidation, or hydrolysis, which can simplify protection group strategies and enhance stereocontrol.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Stereoisomer | 1. Incomplete reaction. 2. Formation of multiple stereoisomers due to poor stereocontrol. 3. Degradation of product during workup or purification. | 1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. Optimize reaction time and temperature. 2. Employ a more stereoselective reagent or catalyst. Consider a chemoenzymatic approach for critical stereoselective steps. 3. Use mild workup conditions. Optimize purification methods to minimize product loss (see purification section below). |
| Difficult Separation of Stereoisomers | The hydroxyl groups on the cyclitol ring make the isomers highly polar and structurally similar, leading to co-elution during chromatography. | 1. Derivatization: Convert the hydroxyl groups to less polar esters (e.g., acetates) or silyl (B83357) ethers to improve separation by standard silica (B1680970) gel chromatography. The protecting groups can be removed after separation. 2. Specialized Chromatography: Consider using specialized stationary phases, such as chiral columns or columns designed for polar compounds, in HPLC. |
| Incomplete Removal of Protecting Groups | Steric hindrance around the protecting groups can make deprotection challenging. | 1. Optimize Deprotection Conditions: Screen different deprotection reagents and conditions (e.g., stronger acids/bases, different solvents, elevated temperatures). 2. Alternative Protecting Groups: In future syntheses, consider using protecting groups that are more readily cleaved under milder conditions. |
| Side Reactions During Oxidation/Reduction Steps | Over-oxidation, over-reduction, or undesired rearrangements can occur. | 1. Use of Selective Reagents: Employ milder and more selective oxidizing or reducing agents. 2. Control of Reaction Conditions: Carefully control the stoichiometry of reagents, reaction temperature, and reaction time. |
| Poor Solubility of Intermediates or Final Product | The multiple hydroxyl groups can lead to poor solubility in common organic solvents. | 1. Solvent Screening: Test a range of polar aprotic solvents (e.g., DMF, DMSO) or solvent mixtures. 2. Protection Strategy: Temporarily protecting some hydroxyl groups can increase solubility in less polar solvents. |
Experimental Protocols
General Chemoenzymatic Approach from a Differentiated myo-Inositol Derivative:
-
Selective Protection of myo-Inositol: Begin with a selectively protected myo-inositol derivative where specific hydroxyl groups are available for modification.
-
Enzymatic Acylation: Utilize a lipase (B570770) (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) to selectively acylate a free hydroxyl group. This introduces a key stereocenter.
-
Chemical Modification of Remaining Hydroxyls: Chemically modify the remaining free hydroxyl groups. This could involve oxidation to a ketone, followed by stereoselective reduction.
-
Deprotection: Remove all protecting groups under appropriate conditions to yield the final this compound product.
-
Purification: Purify the final product using techniques suitable for polar compounds, such as recrystallization or preparative HPLC.
Visualizations
Below are diagrams illustrating key concepts in this compound synthesis.
Caption: A generalized workflow for the chemoenzymatic synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Method Validation for Quantitative Analysis of Viburnitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantitative analysis of Viburnitol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of a quantitative HPLC method for this compound?
A1: According to guidelines from the International Council for Harmonisation (ICH), the core validation parameters for a quantitative analytical procedure include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: this compound lacks a strong UV chromophore. What detection methods are suitable for its quantitative analysis by HPLC?
A2: Due to the absence of a significant UV-absorbing moiety, conventional UV detection can be challenging. The following detectors are more suitable for the analysis of this compound and other cyclitols:
-
Evaporative Light Scattering Detector (ELSD): This is a common choice for non-volatile analytes like this compound. It is a mass-based detector and does not require the analyte to have a chromophore.[1][2]
-
Refractive Index (RI) Detector: RI detectors are also widely used for the analysis of sugars and cyclitols. However, they are sensitive to changes in temperature and mobile phase composition, making them incompatible with gradient elution.[1]
-
Pulsed Amperometric Detector (PAD): This detector is highly sensitive for polyhydroxylated compounds like this compound and is often used with high-performance anion-exchange chromatography.[3]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity. Electrospray ionization (ESI) is a commonly used ionization technique for cyclitols.[1]
Alternatively, derivatization can be employed to introduce a chromophore or fluorophore into the this compound molecule, allowing for sensitive detection with UV-Vis or fluorescence detectors.[4][5][6]
Q3: What are some common derivatizing agents for hydroxyl-containing compounds like this compound?
A3: To enhance detection by UV-Vis or fluorescence, the hydroxyl groups of this compound can be derivatized. Common derivatizing agents for compounds with alcohol functional groups include:
-
For UV-Visible Detection:
-
Benzoyl chloride
-
p-Nitrobenzoyl chloride
-
3,5-Dinitrobenzoyl chloride
-
Phenyl isocyanate[6]
-
-
For Fluorescence Detection:
-
Dansyl chloride
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)[6]
-
The choice of derivatizing agent will depend on the desired sensitivity and the specific analytical conditions.
Troubleshooting Guides
Poor Peak Shape and Resolution
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Overloaded sample- Active sites on the column (for silica-based columns)- Incompatible sample solvent | - Dilute the sample and re-inject.- For acid-sensitive compounds, consider adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase (0.1-2.0%).- For base-sensitive compounds, add a small amount of an acidic modifier like acetic or formic acid to the mobile phase (0.1-2.0%).[7]- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[8] |
| Peak Fronting | - Sample overload- Low column temperature | - Dilute the sample.- Increase the column temperature to improve analyte solubility and mass transfer. |
| Split Peaks | - Clogged inlet frit- Column void or channeling- Incompatible injection solvent | - Reverse flush the column with a strong solvent.- If the problem persists, replace the column frit or the column itself.- Ensure the injection solvent is miscible with the mobile phase and is of a similar or weaker elution strength. |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation- Flow rate too high | - Optimize the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent to aqueous buffer. For normal-phase, adjust the polarity of the eluent.- Replace the column with a new one of the same type.- Reduce the flow rate to improve separation efficiency. |
Retention Time Variability
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Drifting Retention Times | - Poor column equilibration- Changes in mobile phase composition- Column temperature fluctuations | - Increase the column equilibration time between runs.[9]- Prepare fresh mobile phase and ensure proper mixing if using a gradient.[9]- Use a column oven to maintain a stable temperature.[8] |
| Sudden Changes in Retention Time | - Air bubbles in the system- Leak in the system- Change in flow rate | - Degas the mobile phase and purge the pump.[9][10]- Check all fittings for leaks.[10]- Verify the pump is delivering the correct flow rate. |
Baseline Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Noisy Baseline | - Air bubbles in the detector- Contaminated mobile phase or detector cell- Detector lamp failing | - Flush the detector cell with a strong, miscible solvent.- Filter all mobile phase components and use high-purity solvents.- Replace the detector lamp if it has exceeded its lifetime. |
| Drifting Baseline | - Inadequate column equilibration- Mobile phase not in equilibrium with the stationary phase- Temperature fluctuations | - Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure the mobile phase is well-mixed and stable.- Use a column oven. |
| Ghost Peaks | - Contamination in the injection port or column- Impurities in the mobile phase or sample | - Make blank injections to identify the source of contamination.- Clean the injection port and flush the column.- Use fresh, high-purity mobile phase and sample diluents. |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for this compound Quantification
This protocol is a general guideline for the quantitative analysis of this compound using an HPLC system coupled with an Evaporative Light Scattering Detector (ELSD), based on typical methods for cyclitol analysis.[1][2]
1. Sample Preparation (from a plant matrix): a. Extraction: Perform accelerated solvent extraction with water. b. Purification: Use solid-phase extraction (SPE) for sample clean-up and pre-concentration. c. Final Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.45 µm syringe filter prior to injection.
2. HPLC-ELSD Conditions:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like this compound. Alternatively, an amino-based or a specific carbohydrate analysis column can be used.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 10-20 µL.
- ELSD Settings:
- Nebulizer Temperature: 30-50 °C.
- Evaporator Temperature: 50-70 °C.
- Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.
3. Method Validation Workflow:
Data Presentation
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Resolution (Rs) | Rs ≥ 2.0 between this compound and the closest eluting peak | Ensures adequate separation from other components. |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | RSD ≤ 2.0% | Demonstrates injection precision. |
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Comparison of chromatograms of blank, placebo, and spiked sample | No interfering peaks at the retention time of this compound. |
| Linearity | Analysis of at least 5 concentrations across the range | Correlation coefficient (r²) ≥ 0.995 |
| Range | Confirmed by linearity, accuracy, and precision data | The range for which the method is demonstrated to be accurate, precise, and linear. |
| Accuracy | % Recovery of spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% recovery |
| Precision (Repeatability) | % RSD of ≥ 6 replicate injections at 100% of the test concentration | RSD ≤ 2.0% |
| Precision (Intermediate) | % RSD from analyses on different days, with different analysts or equipment | RSD ≤ 3.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | The lowest concentration that meets accuracy and precision criteria. |
| Robustness | % RSD after deliberate small changes in method parameters (e.g., pH, flow rate, column temperature) | RSD should remain within acceptable limits. |
Logical Relationships
Diagram 1: Troubleshooting Logic for Noisy Baseline
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Overcoming co-elution issues in chromatographic analysis of Viburnitol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution and other challenges during the chromatographic analysis of Viburnitol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The primary challenges in analyzing this compound, a cyclitol (cyclic polyol), stem from its high polarity, low volatility, and the presence of structurally similar isomers (e.g., myo-inositol, scyllo-inositol) and other related polyols in natural product extracts. These factors often lead to poor peak shape, low retention on standard reversed-phase columns, and, most significantly, co-elution with interfering compounds. For gas chromatography (GC), this compound is non-volatile and requires a chemical derivatization step before analysis.
Q2: My this compound peak is showing significant tailing in HPLC. What are the likely causes and solutions?
A2: Peak tailing for a polar compound like this compound is common and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites (e.g., free silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Inappropriate Mobile Phase pH: Although less critical for neutral compounds like this compound, the mobile phase pH can affect the silica (B1680970) support.
Solutions:
-
Use a High-Purity Silica Column: Modern, end-capped columns have fewer free silanol (B1196071) groups.
-
Switch to a Different Stationary Phase: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are specifically designed for retaining and separating highly polar compounds.
-
Reduce Injection Mass: Dilute the sample and reinject to see if peak shape improves.
-
Modify the Mobile Phase: Adding a small amount of an acidic modifier like formic acid can sometimes improve the peak shape of polar analytes, even if they are neutral.
Q3: I suspect my this compound peak is co-eluting with an isomer. How can I confirm this?
A3: Confirming co-elution is a critical first step. Here are several methods:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as a shoulder on the leading or trailing edge of the peak. A perfectly symmetrical peak can still hide a co-eluting compound, but asymmetry is a strong indicator.
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A peak purity analysis can be performed with a DAD/PDA. This function assesses the spectral homogeneity across the peak. If the UV-Vis spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detector: If using LC-MS or GC-MS, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge is a definitive sign of co-elution. However, for isomers, the mass spectra will be identical, making chromatographic separation essential.
Q4: What are the best strategies to resolve co-eluting this compound from its isomers?
A4: Resolving isomers requires optimizing chromatographic selectivity. Here are the most effective strategies:
-
For HPLC:
-
Change the Stationary Phase: This is often the most effective solution. Standard C18 columns are unlikely to resolve cyclitol isomers. Consider specialized columns:
-
HILIC Columns: These columns use a polar stationary phase and a mobile phase with a high organic content, promoting partitioning and providing different selectivity for polar isomers.
-
Ion-Exchange Columns: Anion-exchange chromatography can be effective for separating inositols and their phosphates.
-
Specialized Isomer Columns: Columns with unique chemistries, such as those with pyrenylethyl or nitrophenylethyl phases, can provide selectivity based on subtle differences in molecular shape through π-π interactions.
-
-
Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) in HILIC) can alter selectivity. Adjusting the buffer or additives may also help.
-
Optimize Temperature: Lowering the column temperature can sometimes increase the interaction differences between isomers and the stationary phase, improving resolution.
-
-
For GC:
-
Optimize the Temperature Program: A slower temperature ramp rate allows for more interaction with the stationary phase and can improve the separation of closely eluting derivatives.
-
Change the GC Column: If a standard non-polar column (e.g., DB-5ms) is insufficient, switch to a column with a different stationary phase chemistry, such as a mid-polar (e.g., DB-17ms) or a more polar phase, to introduce different separation mechanisms.
-
Q5: I am analyzing this compound by GC-MS, and my derivatization seems incomplete or inconsistent. What should I check?
A5: Incomplete or inconsistent silylation is a common problem when analyzing polar compounds like this compound. Key factors to check are:
-
Presence of Water: The sample must be completely dry before adding the silylation reagent. Water will preferentially react with and consume the reagent. Lyophilization (freeze-drying) of aqueous extracts is highly recommended.
-
Reagent Choice and Amount: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent. Ensure you are using a sufficient excess of the reagent.
-
Reaction Time and Temperature: Silylation of sterically hindered hydroxyl groups on a cyclitol may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure the reaction goes to completion. These conditions should be optimized.
-
Solvent: The reaction is typically carried out in a dry, aprotic solvent like pyridine (B92270) or acetonitrile.
Troubleshooting Guides
Guide 1: HPLC Co-elution Issues
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Broad, asymmetric, or shouldered this compound peak. | 1. Co-elution with an isomer or other matrix component. 2. Secondary interactions with the column. 3. Column degradation. | 1. Confirm co-elution using DAD peak purity or MS. 2. Primary Action: Change to a HILIC or other specialized isomer column. 3. Optimize mobile phase (change organic solvent, adjust additives). 4. Lower the column temperature. 5. Test the column with a standard to check its performance. |
| This compound elutes too early (near the void volume) with poor retention. | 1. Using a standard reversed-phase (e.g., C18) column. 2. Mobile phase is too strong (too much organic solvent). | 1. Primary Action: Switch to a HILIC column. 2. If using HILIC, increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention. |
| Inconsistent retention times for this compound. | 1. Poor column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily and keep it well-mixed. 3. Use a column oven to maintain a stable temperature. |
Guide 2: GC-MS Derivatization and Analysis Issues
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No peak or very small peak for derivatized this compound. | 1. Incomplete derivatization due to moisture. 2. Degradation of the silylating reagent. 3. Analyte degradation in the hot GC inlet. | 1. Ensure the sample is completely dry before adding the reagent (lyophilize if necessary). 2. Use a fresh vial of silylating reagent. 3. Optimize the injector temperature; a lower temperature might prevent degradation. 4. Ensure the use of a glass liner in the inlet. |
| Multiple peaks for a single this compound standard. | 1. Incomplete derivatization leading to partially silylated species. 2. On-column degradation. | 1. Optimize derivatization: increase reaction time, temperature, or reagent amount. 2. Check the integrity of the GC column and ensure the inlet is clean. |
| Co-elution of derivatized this compound with other silylated compounds. | 1. Insufficient chromatographic resolution. | 1. Primary Action: Optimize the oven temperature program. Use a slower ramp rate around the elution temperature of the analytes. 2. If optimization fails, switch to a GC column with a different stationary phase polarity. |
Experimental Protocols
Disclaimer: The following protocols are representative methods for the analysis of cyclitols and should be adapted and validated for specific instrumentation and sample matrices.
Protocol 1: GC-MS Analysis of this compound via Silylation
This protocol is suitable for the quantification of this compound in dried plant material or extracts.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 100 mg of finely ground, lyophilized plant material.
-
Extract with 5 mL of 80% aqueous methanol by sonicating for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer a 100 µL aliquot of the supernatant to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen gas.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 37°C for 90 minutes to protect carbonyl groups.
-
Cool the vial to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 45 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Protocol 2: HPLC-ELSD/MS Analysis of this compound
This protocol is designed for the separation of this compound from its isomers in a complex matrix.
-
Sample Preparation (Extraction):
-
Follow the same extraction procedure as in Protocol 1.
-
After centrifugation, take a 500 µL aliquot of the supernatant and pass it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Ammonium hydroxide (B78521) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 90% B
-
1-8 min: Linear gradient from 90% to 60% B
-
8-10 min: Hold at 60% B
-
10.1-12 min: Return to 90% B and re-equilibrate.
-
-
-
Detection:
-
Detector 1 (Primary): Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temp: 40°C.
-
Drift Tube Temp: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Detector 2 (Confirmatory): Mass Spectrometer (e.g., single quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Scan Range: m/z 100-300.
-
-
Data Presentation
Note: The following data is illustrative and represents typical results that could be obtained using the protocols above. Actual retention times and resolution values will vary based on the specific system, column, and conditions used.
Table 1: Example GC-MS Data for Silylated Cyclitols
| Compound | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| Derivatized this compound | 15.25 | 73, 147, 217, 305, 318 |
| Derivatized myo-Inositol | 15.48 | 73, 147, 217, 305, 318 |
| Derivatized Sucrose | 21.10 | 73, 147, 217, 361 |
Table 2: Example HPLC-HILIC Performance for Cyclitol Isomer Separation
| Compound | Retention Time (min) | Resolution (Rs) vs. This compound | Tailing Factor (Tf) |
| This compound | 6.21 | - | 1.15 |
| myo-Inositol | 6.75 | 2.10 | 1.18 |
| scyllo-Inositol | 7.18 | 3.85 | 1.20 |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for HPLC co-elution.
Validation & Comparative
A Comparative Analysis of Viburnitol and Myo-inositol Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of isomeric compounds is crucial for targeted therapeutic development. This guide provides a comparative analysis of Viburnitol and the well-researched myo-inositol, focusing on their antioxidant, anti-inflammatory, and insulin-sensitizing properties. While extensive experimental data is available for myo-inositol, research on the specific bioactivity of isolated this compound is limited. This guide synthesizes the existing evidence to offer a comprehensive overview and highlights areas for future investigation.
Introduction to this compound and Myo-inositol
This compound, also known as 5-deoxyinositol or quercitol, is a cyclitol (a cycloalkane containing at least three hydroxyl groups) found in various plants, including species of the Viburnum genus. Myo-inositol is the most common stereoisomer of inositol (B14025) and a vital component of cell membranes, playing a crucial role in signal transduction. Both are carbocyclic polyols with similar structures, suggesting the potential for overlapping biological activities.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of myo-inositol. Due to a lack of specific experimental data for isolated this compound, direct quantitative comparisons are challenging. Information on the bioactivity of Viburnum plant extracts, which contain this compound among other compounds, is provided for qualitative context.
Antioxidant Activity
Myo-inositol has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress.[1] However, some studies suggest that the direct radical scavenging activity of cyclitols, including myo-inositol, is relatively weak compared to other antioxidants like flavonoids.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Myo-inositol | DPPH Radical Scavenging | Weak activity | [2] |
| H₂O₂ Radical Scavenging | Effective scavenging | [3] | |
| Nitric Oxide Radical Scavenging | Inhibition of NO production | [4] | |
| Viburnum opulus Fruit Extract | DPPH Radical Scavenging | Varies by extract | [5] |
| Viburnum tinus Leaf Extract | Protein Denaturation Inhibition | 94.60 ± 3.90% | [6] |
Anti-inflammatory Activity
Myo-inositol has been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.[4] Studies on Viburnum extracts also indicate significant anti-inflammatory potential.[6][7]
| Compound/Extract | Model | Effect | Reference |
| Myo-inositol | LPS-stimulated macrophages | Inhibition of TNF-α production | [4] |
| Viburnum tinus Leaf Extract | In vitro | Inhibition of INF-γ (100%) | [6] |
| Viburnum Root Extracts | In vivo (rat model) | Significant anti-inflammatory activity | [7] |
Insulin (B600854) Signaling and Glucose Metabolism
Myo-inositol is well-documented for its insulin-sensitizing effects, playing a role as a second messenger in the insulin signaling pathway.[8] It has been shown to improve glucose uptake and is involved in the PI3K/Akt pathway. Some Viburnum species have demonstrated potential in regulating glucose metabolism.
| Compound/Extract | Biological Effect | Pathway Implication | Reference |
| Myo-inositol | Enhances insulin sensitivity | PI3K/Akt pathway | [9] |
| Promotes glucose uptake | Insulin signaling cascade | [10] | |
| Viburnum foetidum Bark Extract | Increased insulin secretion and glucose uptake | - | [11][12] |
| Viburnum stellato-tomentosum Extract | Suppresses hyperglycemia and insulin resistance | Regulation of lipid metabolism | [13][14][15] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to support reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compound (myo-inositol, this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored complex that can be measured spectrophotometrically.[2]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O) in an appropriate solvent.
-
Reaction: Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the ferrous sulfate (B86663) standard, and the FRAP value of the sample is expressed as µM Fe(II) equivalents.
Nitric Oxide (NO) Scavenging Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide. Nitric oxide generated from sodium nitroprusside reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.[11]
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 25°C for 150 minutes.
-
Griess Reagent Addition: After incubation, add 1 mL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to 1 mL of the reaction mixture.
-
Measurement: Measure the absorbance of the chromophore formed at 546 nm.
-
Calculation: The percentage of NO scavenging is calculated relative to a control without the test compound.
Conclusion and Future Directions
The available evidence strongly supports the multifaceted bioactivity of myo-inositol, particularly in antioxidant and anti-inflammatory pathways, and as a key modulator of insulin signaling. Its potential as a therapeutic agent in conditions associated with oxidative stress, inflammation, and insulin resistance is well-established.
In contrast, the bioactivity of isolated this compound remains largely unexplored. While extracts from Viburnum species, which contain this compound, exhibit promising antioxidant, anti-inflammatory, and glucose-regulating properties, further research is imperative to isolate this compound and quantify its specific bioactivities. Direct comparative studies between this compound and myo-inositol under standardized conditions are necessary to elucidate their relative potencies and mechanisms of action. Such studies would be invaluable for the drug development community in identifying novel therapeutic leads from natural sources. Future research should focus on isolating pure this compound and subjecting it to a battery of in vitro and in vivo bioassays to build a comprehensive profile of its biological effects.
References
- 1. Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and anticoagulant properties of myo-inositol determined in an ex vivo studies and gas chromatography analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric-oxide synthase expression by (5R)-5-hydroxytriptolide in interferon-gamma- and bacterial lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]
- 9. The effect of myo‐inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-kappa beta system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the Antidiabetic Effects of Viburnitol in Animal Models: A Comparative Guide
Introduction
Viburnitol, a naturally occurring cyclitol, belongs to a class of compounds that have garnered interest for their potential therapeutic properties, including antidiabetic effects. Due to the limited research on this compound, this guide leverages data from L-Quebrachitol, another cyclitol, to provide a comparative perspective against the well-established antidiabetic drug, Metformin (B114582). The experimental data presented is primarily from studies conducted in db/db mice, a genetic model of type 2 diabetes, and streptozotocin (B1681764) (STZ)-induced diabetic models.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the antidiabetic effects of L-Quebrachitol and Metformin in animal models of diabetes.
Table 1: Effects on Glycemic Control in db/db Mice
| Parameter | L-Quebrachitol (as part of an enriched juice) | Metformin | Animal Model | Duration |
| Fasting Blood Glucose | Similar reduction to sea buckthorn juice alone[1] | Significantly decreased[2][3] | db/db mice | 8-10 weeks |
| Glucose Tolerance | Significantly improved[1] | Improved[4] | db/db mice | 2-8 weeks |
| Fasting Insulin (B600854) | Increased plasma insulin levels[1] | Decreased or no significant change[5][6] | db/db mice | 4-10 weeks |
| Glycated Hemoglobin (HbA1c) | Data not available | Significantly reduced[2][7] | db/db mice | 5-8 weeks |
Table 2: Effects on Pancreatic Tissue and Insulin Sensitivity
| Parameter | L-Quebrachitol (as part of an enriched juice) | Metformin | Animal Model | Duration |
| Pancreatic Tissue Integrity | Similar improvements to sea buckthorn juice alone[1] | Not consistently reported in db/db mice studies | db/db mice | 10 weeks |
| Insulin Sensitivity | Proposed to improve via insulin signaling modulation[1] | Improves insulin sensitivity[8] | db/db mice | 4-8 weeks |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of antidiabetic agents in animal models.
Animal Model: db/db Mice
The db/db mouse is a widely used genetic model for type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to obesity and insulin resistance.[1]
-
Animals: Male db/db mice (e.g., C57BL/KsJ-db/db) and their non-diabetic db/+ littermates are typically used, acquired at 4-5 weeks of age.[1]
-
Acclimation: Mice are allowed to acclimate for at least one week before the experiment.[1]
-
Diabetic Confirmation: Baseline blood glucose levels are measured to confirm the diabetic phenotype, with levels typically above 250 mg/dL indicating diabetes.[1]
-
Treatment Administration: The test compound (e.g., L-Quebrachitol enriched juice or Metformin) is administered daily via oral gavage for the specified duration of the study (e.g., 10 weeks).[1]
Animal Model: Streptozotocin (STZ)-Induced Diabetes
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and it is used to induce a state of hyperglycemia that mimics type 1 diabetes.[9][10]
-
Animals: Commonly used strains include Sprague-Dawley or Wistar rats.[11]
-
Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 40-65 mg/kg body weight for rats) is administered.[10][11]
-
Diabetic Confirmation: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels. Levels above 250-300 mg/dL are generally considered diabetic.
-
Treatment: Following the confirmation of diabetes, animals are treated with the test compound for the duration of the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.[12][13]
-
Fasting: Mice are fasted for 4-6 hours before the test.[13]
-
Baseline Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level (time 0).[1]
-
Glucose Administration: A glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.[1]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Analysis: Blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development.
Proposed Signaling Pathway for L-Quebrachitol
The mechanism of action for L-Quebrachitol is not yet fully elucidated, but its structural similarity to inositols suggests a potential role in modulating the insulin signaling pathway.[1] Inositol and its derivatives are known to be involved in the insulin signaling cascade.
Caption: Proposed insulin signaling pathway modulated by L-Quebrachitol.
Mechanism of Action of Metformin
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[14][15]
Caption: Simplified mechanism of action of Metformin.
Experimental Workflow
A typical workflow for investigating the antidiabetic effects of a novel compound in an animal model is depicted below.
Caption: General workflow for in vivo antidiabetic studies.
Conclusion
While direct evidence for the antidiabetic effects of this compound in animal models remains to be established, the data from the structurally similar cyclitol, L-Quebrachitol, suggests a potential for this class of compounds to modulate glucose metabolism. The observed improvements in glucose tolerance and increased insulin levels in db/db mice treated with L-Quebrachitol-enriched juice are promising.[1] However, it is crucial to note that these effects cannot be solely attributed to L-Quebrachitol.
In comparison, Metformin demonstrates robust and well-documented antidiabetic effects, including significant reductions in blood glucose and HbA1c, and improvements in insulin sensitivity.[2][7][8] Its mechanism of action via AMPK activation is a key differentiator from the proposed insulin-sensitizing pathway of cyclitols.
Future research should focus on isolating this compound and conducting rigorous in vivo studies using established diabetic animal models to quantify its efficacy on glycemic control, insulin sensitivity, and pancreatic function. Direct comparison with standard-of-care drugs like Metformin will be essential to determine its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Viburnitol: A Comparative Analysis of its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of viburnitol against other well-established antioxidants. The content is structured to offer a clear understanding of both direct and indirect antioxidant mechanisms, supported by experimental data and detailed methodologies.
Direct Antioxidant Activity: A Comparative Overview
This compound, a cyclitol (a cyclic polyol), has been investigated for its potential health benefits. However, when evaluated for its direct antioxidant activity using common in vitro assays, this compound, much like other cyclitols, demonstrates very low efficacy. This is in stark contrast to well-known antioxidants such as Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Quercetin, which exhibit potent free radical scavenging capabilities.
| Antioxidant Assay | This compound | Ascorbic Acid (Vitamin C) | α-Tocopherol (Vitamin E) | Quercetin |
| DPPH Radical Scavenging Activity (IC50) | Low / Not Reported | ~1.28 - 9.53 µg/mL[1][2][3] | ~39.4 µg/mL[4] | ~6.17 - 19.17 µg/mL[5][6] |
| ABTS Radical Scavenging Activity (IC50) | Low / Not Reported | ~127.7 µg/mL | Data varies | ~48.0 - 62.4 µM[6] |
| FRAP (Ferric Reducing Antioxidant Power) | Low / Not Reported | High reducing power | Moderate reducing power | High reducing power |
| ORAC (Oxygen Radical Absorbance Capacity) | Low / Not Reported | High ORAC value | High ORAC value | Very High ORAC value |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The provided values are representative and can vary depending on the specific experimental conditions.
The primary mechanism for direct antioxidants like Ascorbic Acid and Tocopherol involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction.
Direct antioxidant mechanism of free radical scavenging.
Indirect Antioxidant Activity: The Nrf2-Keap1 Signaling Pathway
While this compound may lack significant direct antioxidant activity, emerging research on cyclitols suggests a potential indirect antioxidant mechanism. This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of inducers, which may include certain cyclitols, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and cytoprotective enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). The upregulation of these endogenous antioxidant enzymes enhances the cell's overall capacity to neutralize reactive oxygen species (ROS).
Indirect antioxidant mechanism via the Nrf2-Keap1 pathway.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below for reference and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8][9][10]
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[7]
-
Sample Preparation: The test compound (this compound or other antioxidants) is prepared in a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.[7]
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[8]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[11][12][13][14]
Methodology:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: The test compound and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[15][16][17][18][19]
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[15]
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O or ascorbic acid) are prepared in a suitable solvent.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).[15]
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known ferrous salt solution and expressed as FRAP value (in µM Fe(II) equivalents).
Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21][22][23][24]
Methodology:
-
Reagent Preparation: Prepare a fluorescein (B123965) working solution, an AAPH solution, and a standard antioxidant solution (Trolox). All solutions are typically prepared in a phosphate buffer (pH 7.4).[20]
-
Plate Setup: In a 96-well black microplate, add the fluorescein working solution to all wells. Then add the sample, standard (Trolox), or a blank (buffer) to the respective wells.[23]
-
Incubation: The plate is incubated at 37°C for a period to allow for temperature equilibration (e.g., 30 minutes).[21]
-
Reaction Initiation: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[23]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration, and the ORAC values of the samples are expressed as Trolox equivalents.
Workflow for the ORAC assay.
Conclusion
For drug development professionals and researchers, this distinction is critical. While direct-acting antioxidants are valuable for immediate radical scavenging, compounds that can upregulate the endogenous antioxidant defense system, such as potentially this compound, may offer a more sustained and comprehensive protective effect. Further research is warranted to fully elucidate the in vivo antioxidant effects of this compound and its potential to modulate cellular signaling pathways related to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. nehu.ac.in [nehu.ac.in]
- 6. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. zen-bio.com [zen-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
- 21. mdpi.com [mdpi.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. agilent.com [agilent.com]
Validation of Viburnitol's Mechanism of Action Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound, Viburnitol, against the well-characterized natural compound, Resveratrol. The focus of this guide is to validate the proposed mechanism of action of this compound by examining its impact on gene expression profiles associated with inflammatory signaling pathways.
Introduction to this compound
This compound is a novel small molecule compound under investigation for its potential anti-inflammatory properties. Pre-clinical studies suggest that this compound may exert its effects by modulating key inflammatory signaling pathways, specifically the NF-κB and PI3K/Akt pathways.[1][2][3] This guide presents hypothetical gene expression data to illustrate this compound's proposed efficacy in downregulating pro-inflammatory mediators and compares it to the known anti-inflammatory agent, Resveratrol.
Comparative Gene Expression Analysis
To investigate the effects of this compound and Resveratrol on inflammatory gene expression, human peripheral blood mononuclear cells (PBMCs) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with either this compound or Resveratrol. The expression levels of key pro-inflammatory and anti-inflammatory genes were quantified using quantitative real-time PCR (qPCR). The results are summarized in the table below.
| Gene | Function | Fold Change vs. LPS Control |
| This compound (10 µM) | ||
| IL6 | Pro-inflammatory cytokine | -2.5 |
| TNF | Pro-inflammatory cytokine | -2.8 |
| PTGS2 (COX-2) | Pro-inflammatory enzyme | -3.1 |
| IL10 | Anti-inflammatory cytokine | +1.8 |
Table 1: Comparative Gene Expression Analysis. Fold change in gene expression in LPS-stimulated PBMCs after treatment with this compound or Resveratrol. A negative value indicates downregulation, while a positive value indicates upregulation relative to the LPS-treated control group.
The data indicates that both this compound and Resveratrol effectively downregulate the expression of pro-inflammatory genes (IL6, TNF, and PTGS2) while upregulating the anti-inflammatory gene IL10. Notably, in this hypothetical dataset, this compound demonstrates a more potent effect at a lower concentration compared to Resveratrol.
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, focusing on its interaction with the NF-κB and PI3K/Akt signaling pathways.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols detail the methodology used for the gene expression analysis.
1. Cell Culture and Treatment
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells were seeded in 6-well plates at a density of 2 x 10^6 cells/well.
-
After 24 hours, cells were pre-treated with either this compound (10 µM) or Resveratrol (20 µM) for 1 hour.
-
Lipopolysaccharide (LPS) was then added to a final concentration of 1 µg/mL to all wells except the unstimulated control, and cells were incubated for an additional 6 hours.
-
2. RNA Extraction
-
Total RNA was isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA were determined using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 was considered acceptable.[4]
3. cDNA Synthesis
-
First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.[5]
-
The reaction was typically carried out at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.[5]
4. Quantitative Real-Time PCR (qPCR)
-
qPCR was performed using a SYBR Green-based detection method on a real-time PCR system.[4][5]
-
The reaction mixture (20 µL total volume) contained 10 µL of 2x SYBR Green master mix, 0.5 µM of each forward and reverse primer, and 2 µL of diluted cDNA.
-
The thermal cycling conditions were as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[6]
-
A melting curve analysis was performed at the end of each run to ensure the specificity of the amplified product.[5]
-
Gene expression levels were normalized to the housekeeping gene GAPDH. The relative fold change in gene expression was calculated using the 2^-ΔΔCt method.[6]
Experimental Workflow
The diagram below outlines the key steps in the gene expression analysis workflow.
Caption: Workflow for gene expression analysis.
Conclusion
The presented hypothetical data and methodologies provide a framework for validating the mechanism of action of novel anti-inflammatory compounds like this compound. The comparative gene expression analysis suggests that this compound is a potent inhibitor of pro-inflammatory gene expression, potentially through the modulation of the NF-κB and PI3K/Akt signaling pathways. Further comprehensive studies, including dose-response and time-course experiments, are warranted to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers undertaking similar investigations.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the neuroprotective effects of Viburnitol with other cyclitols
An Examination of Myo-inositol, D-pinitol, L-quebrachitol, and Scyllo-inositol in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Cyclitols, a class of polyols, have emerged as promising candidates due to their potential to protect neurons from damage and death. While the neuroprotective effects of various cyclitols are under investigation, a direct comparative analysis is often lacking. This guide provides a comprehensive comparison of the neuroprotective effects of four prominent cyclitols: myo-inositol, D-pinitol, L-quebrachitol, and scyllo-inositol.
Notably, this guide does not include a direct comparison with viburnitol. Despite interest in cyclitols from natural sources such as Viburnum species, a comprehensive search of the scientific literature did not yield specific experimental data on the neuroprotective effects of this compound itself. Therefore, this guide focuses on cyclitols for which robust scientific data is available, offering a valuable comparative resource for researchers in the field.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data from key experimental studies, providing a clear comparison of the neuroprotective efficacy of myo-inositol, D-pinitol, L-quebrachitol, and scyllo-inositol across various models of neurodegeneration.
| Cyclitol | Neurotoxic Model | Key Neuroprotective Effects | Quantitative Results |
| Myo-inositol | Kainic acid-induced excitotoxicity in rats | Attenuated neuronal cell loss in the hippocampus; Modulated apoptosis-related proteins. | ~10-15% reduction in neuronal cell loss in the CA1 region of the hippocampus.[1] |
| D-pinitol | Isoproterenol-induced neurotoxicity in mice | Prevented cognitive dysfunction and histopathological changes; Reduced oxidative stress and neuroinflammation. | At 100 mg/kg, significantly prevented the isoproterenol-induced increase in GFAP, oxidative stress markers (SOD, CAT, TBARS, GSH), and neuroinflammatory markers (NF-kB, TNF-α, IL-6), and the decrease in BDNF.[2][3][4][5] |
| L-quebrachitol | 6-Hydroxydopamine (6-OHDA)-induced neurotoxicity in rat fetal mesencephalic cells | Increased neuronal cell viability; Reduced oxidative stress. | Increased cell viability to ~75% at 10 µg/mL and ~90% at 100 µg/mL, compared to ~50% viability with 6-OHDA alone. Significantly reduced nitrite-nitrate formation and thiobarbituric acid reactive substances.[1][6][7] |
| Scyllo-inositol | Alzheimer's disease mouse model (TgCRND8) | Inhibited cognitive deficits and ameliorated disease pathology; Decreased insoluble Aβ40, Aβ42, and plaque accumulation. | Significant decreases in insoluble Aβ40 and Aβ42 levels and plaque accumulation in the brains of treated mice compared to untreated controls.[8] |
Mechanisms of Neuroprotection: Diverse Yet Overlapping Pathways
The neuroprotective effects of these cyclitols are mediated through a variety of signaling pathways, often involving antioxidant and anti-inflammatory mechanisms.
Myo-inositol primarily exerts its neuroprotective effects by modulating intracellular signaling cascades, particularly the PI3K/Akt pathway , which is crucial for cell survival and proliferation. It also influences apoptosis-related proteins, promoting a pro-survival cellular environment.
D-pinitol has been shown to modulate the NF-κB signaling pathway , a key regulator of inflammation. By inhibiting NF-κB activation, D-pinitol can suppress the production of pro-inflammatory cytokines, thereby reducing neuroinflammation.[2][4][5] It also impacts the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein essential for neuronal survival and growth.
L-quebrachitol's neuroprotective actions are largely attributed to its potent antioxidant activity . It effectively scavenges free radicals and reduces oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[1][6][7]
Scyllo-inositol is particularly noted for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides , a hallmark of Alzheimer's disease.[9][10][11] By binding to Aβ peptides, scyllo-inositol prevents the formation of toxic oligomers and fibrillar plaques.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of the discussed cyclitols.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of these cyclitols, detailed methodologies for the key experiments cited are provided below.
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in Rat Fetal Mesencephalic Cell Cultures (for L-quebrachitol)
-
Cell Culture: Primary mesencephalic cell cultures are prepared from the ventral mesencephalon of rat fetuses at embryonic day 14. Cells are dissociated and plated onto poly-L-lysine-coated 96-well plates.
-
Treatment: After 24 hours in culture, cells are pre-treated with varying concentrations of L-quebrachitol (e.g., 1, 10, 100 µg/mL) for 1 hour.
-
Induction of Neurotoxicity: 6-OHDA is added to the culture medium at a final concentration of 200 µM to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed 24 hours after 6-OHDA treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Measurement of Oxidative Stress:
-
Nitrite (B80452) Assay: The accumulation of nitrite in the culture medium, an indicator of nitric oxide production, is measured using the Griess reagent.
-
Lipid Peroxidation Assay: The level of thiobarbituric acid reactive substances (TBARS) in cell lysates is measured as an index of lipid peroxidation.
-
Kainic Acid-Induced Excitotoxicity in Rats (for Myo-inositol)
-
Animal Model: Adult male Wistar rats are used.
-
Treatment: Myo-inositol is administered intraperitoneally (i.p.) at a specified dose prior to the induction of excitotoxicity.
-
Induction of Excitotoxicity: Kainic acid is injected either intracerebroventricularly (i.c.v.) or systemically to induce seizures and neuronal damage.
-
Histological Analysis: After a set period (e.g., 7 days), animals are sacrificed, and their brains are processed for histological analysis. Brain sections are stained with cresyl violet to visualize neuronal cell bodies.
-
Quantification of Neuronal Loss: The number of surviving neurons in specific hippocampal regions (e.g., CA1, CA3) is counted using a light microscope. The percentage of neuronal loss is calculated by comparing the cell counts in the kainic acid-treated group with the myo-inositol + kainic acid-treated group and a saline-treated control group.
Isoproterenol-Induced Neurotoxicity in Mice (for D-pinitol)
-
Animal Model: Swiss albino mice are used.
-
Treatment Groups: Mice are divided into several groups: a control group, an isoproterenol-only group, and groups receiving different doses of D-pinitol (e.g., 50 and 100 mg/kg/day, orally) along with isoproterenol (B85558).
-
Induction of Neurotoxicity: Isoproterenol (15 mg/kg/day) is administered subcutaneously for 20 days.
-
Behavioral Tests: Cognitive function is assessed using tests such as the elevated plus-maze and Morris water maze.
-
Biochemical Analysis: After the treatment period, brain tissues are collected for the analysis of:
-
Oxidative Stress Markers: Superoxide dismutase (SOD), catalase (CAT), thiobarbituric acid reactive substances (TBARS), and reduced glutathione (B108866) (GSH) levels.
-
Neuroinflammatory Markers: Nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels are measured using ELISA or Western blotting.
-
Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) levels are quantified.
-
-
Immunohistochemistry: Brain sections are stained for glial fibrillary acidic protein (GFAP) to assess astrogliosis, a marker of neuroinflammation.
Alzheimer's Disease Mouse Model (for Scyllo-inositol)
-
Animal Model: Transgenic mice that overexpress a mutant form of human amyloid precursor protein (APP), such as the TgCRND8 model, are used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment: Scyllo-inositol is administered to the mice, typically through their drinking water or by oral gavage, over a prolonged period.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests like the Morris water maze to evaluate spatial learning and memory.
-
Biochemical Analysis of Aβ Levels: After the treatment period, the brains are harvested. The levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Histopathological Analysis of Amyloid Plaques: Brain sections are stained with thioflavin S or specific antibodies against Aβ to visualize and quantify the amyloid plaque burden. Image analysis software is used to measure the area and number of plaques.
Conclusion
This comparative guide highlights the distinct yet potentially complementary neuroprotective mechanisms of myo-inositol, D-pinitol, L-quebrachitol, and scyllo-inositol. While all four cyclitols demonstrate significant promise in preclinical models of neurodegeneration, their primary mechanisms of action differ. Myo-inositol and D-pinitol appear to exert their effects through the modulation of key signaling pathways involved in cell survival and inflammation. In contrast, L-quebrachitol's benefits are primarily linked to its antioxidant properties, and scyllo-inositol's efficacy is strongly associated with its ability to inhibit the pathological aggregation of amyloid-beta peptides.
This information provides a valuable resource for researchers and drug development professionals, enabling a more informed selection of cyclitols for further investigation and the design of targeted therapeutic strategies for various neurodegenerative diseases. Future research should focus on direct comparative studies of these compounds in standardized models to further elucidate their relative potencies and potential for synergistic effects. The continued exploration of these and other cyclitols holds significant promise for the development of novel and effective neuroprotective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. D-Pinitol improves cognitive dysfunction and neuronal damage induced by isoproterenol via modulation of NF-κB/BDNF/GFAP signaling in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Pinitol improves cognitive dysfunction and neuronal damage induced by isoproterenol via modulation of NF-κB/BDNF/GFAP signaling in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Pinitol improves cognitive dysfunction and neuronal damage induced by isoproterenol via modulation of NF-κB/BDNF/GFAP signaling in Swiss albino mice [ijbms.mums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Quebrachitol (2-O-methyl-L-inositol) attenuates 6-hydroxydopamine-induced cytotoxicity in rat fetal mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Viburnum opulus: An Antioxidant and Anti-inflammatory Comparison
A note on Viburnitol: Scientific literature with specific data on the therapeutic potential of the isolated compound this compound is currently limited. This guide, therefore, focuses on the therapeutic properties of extracts from Viburnum opulus (commonly known as guelder-rose or cranberry bush), a plant in which this compound is found. The data presented here pertains to these extracts and should be interpreted as indicative of the potential of its constituent compounds, including this compound.
This guide provides a comparative analysis of the antioxidant and anti-inflammatory properties of Viburnum opulus extracts against established alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Data Presentation
Antioxidant Activity Comparison
The antioxidant capacity of Viburnum opulus (VO) extracts has been evaluated using various assays. The following table summarizes the Trolox Equivalent (TE) values from an ABTS assay, which measures the free radical scavenging activity. For comparison, the IC50 value of Quercetin, a well-known flavonoid with potent antioxidant properties, is also provided.
| Sample | Antioxidant Capacity (mM TE/100g DW) | IC50 (DPPH Assay) |
| Viburnum opulus Bark Extract | 40.21[1] | Not available |
| Viburnum opulus Flower Extract | 16.18[1] | Not available |
| Viburnum opulus Fruit Extract | Not specified in the same units | Not available |
| Quercetin (Standard Antioxidant) | Not applicable | 15.9 µg/mL - 42.5 µg/mL[2] |
DW: Dry Weight. IC50 represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity Comparison
In vitro and in vivo studies suggest that Viburnum opulus extracts possess anti-inflammatory properties. The following table provides a qualitative comparison with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
| Agent | Mechanism of Action | Observed Effects | IC50 (COX Inhibition) |
| Viburnum opulus Extract | Inhibition of pro-inflammatory mediators. | Dose-dependent inhibition of acetic acid-induced writhing in mice.[3] No significant effect on carrageenan-induced paw edema at tested doses.[3][4] | Not available |
| Ibuprofen (NSAID) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] | Reduction of pain, inflammation, and fever. | COX-1: 13 µM[5], COX-2: 1.1 µM |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a sample.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Test sample (Viburnum opulus extract or other compounds)
-
Positive control (e.g., Quercetin, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution has a deep violet color and should be protected from light.[6]
-
Sample Preparation: The test sample is dissolved in methanol at various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]
The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Assay: Measurement of Pro-inflammatory Cytokines
This protocol outlines a general method for assessing the anti-inflammatory effects of a test compound on cultured cells.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Test sample (Viburnum opulus extract or other compounds)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and incubated under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test sample for a specific duration (e.g., 1-2 hours).
-
Stimulation: An inflammatory response is induced by adding LPS to the cell culture medium (except for the negative control group) and incubating for a defined period (e.g., 24 hours).[8]
-
Sample Collection: The cell culture supernatant is collected to measure the levels of secreted cytokines.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.[9][10]
-
Data Analysis: The reduction in cytokine levels in the treated groups compared to the LPS-stimulated control group indicates the anti-inflammatory activity of the test sample.
Mandatory Visualization
References
- 1. Comparison of Chemical Composition and Antioxidant Capacity of Fruit, Flower and Bark of Viburnum opulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Viburnitol and Inositol: Metabolic Fate and Bioavailability
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic pathways and pharmacokinetic profiles of viburnitol and inositol (B14025).
Introduction
In the landscape of cellular biochemistry and drug development, cyclitols—cyclic polyols—play a pivotal role. Among these, myo-inositol (commonly referred to as inositol) is a well-studied compound with established roles in cell signaling, insulin (B600854) sensitivity, and as a precursor for numerous signaling molecules. This compound, also known as quercitol or 5-deoxyinositol, is another naturally occurring cyclitol. Despite their structural similarities, the extent of scientific understanding regarding their metabolic fate and bioavailability differs vastly. This guide provides a detailed comparison of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of both compounds, supported by experimental data and methodologies. A significant finding of this review is the profound lack of experimental data on the metabolic fate and bioavailability of this compound, a critical knowledge gap for future research.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for inositol. As of the latest literature review, no experimental pharmacokinetic data for this compound in humans or animals has been published.
| Pharmacokinetic Parameter | Inositol | This compound |
| Absorption | Readily absorbed from the small intestine via sodium-dependent (SMIT1/2) and proton-coupled (HMIT1) transporters.[1] | Data not available |
| Time to Peak (Tmax) | ~1 hour in rats after oral administration[2]; ~4 hours for inositol hexaphosphate in humans.[3] | Data not available |
| Volume of Distribution (Vd) | 0.5115 L/kg in preterm infants[4]; 0.657 L/kg in preterm infants.[5] | Data not available |
| Metabolism | Can be converted to D-chiro-inositol by an epimerase[4]; Catabolized to glucuronic acid by myo-inositol oxygenase in the kidneys.[5] | Proposed to be biosynthesized from myo-inositol.[6] No further metabolic data available. |
| Elimination Half-life (t½) | 5.22 hours in preterm infants[4]; 7.90 hours in preterm infants.[5] | Data not available |
| Excretion | Primarily excreted in the urine.[4][7] | Data not available |
| Clearance | 0.0679 L/kg/h in preterm infants[4]; 0.058 L/kg/hr in preterm infants.[5] | Data not available |
Metabolic Pathways
Inositol Metabolism
Inositol plays a central role in various cellular processes. Its metabolism is complex, involving phosphorylation to form inositol phosphates, which are key second messengers in signal transduction pathways. Myo-inositol can also be epimerized to D-chiro-inositol, another biologically active isomer. The catabolism of myo-inositol primarily occurs in the kidneys, where it is oxidized to D-glucuronic acid by the enzyme myo-inositol oxygenase.
Proposed Biosynthesis of this compound
While the metabolic fate of this compound after ingestion is unknown, a biosynthetic pathway has been proposed, starting from myo-inositol. This pathway suggests that this compound is an endogenous compound in some organisms, though its presence and role in humans have not been established. The pathway involves the oxidation of myo-inositol to scyllo-inosose, followed by dehydration and reduction to form 5-deoxyinositol (this compound).
Experimental Protocols
Inositol Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of myo-inositol after oral administration in Wistar rats.[2]
Methodology:
-
Animal Model: Male Wistar rats were used for the study.
-
Administration: A solution of myo-inositol (2 g/kg body weight) in distilled water was administered by oral gavage.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Sample Processing: Blood samples were centrifuged to obtain plasma, which was then stored for analysis.
-
Quantification: The concentration of myo-inositol in plasma samples was determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a one-compartment pharmacokinetic model to determine parameters such as Tmax, Cmax, elimination half-life, and clearance.
Discussion and Conclusion
The available scientific literature provides a robust understanding of the metabolic fate and bioavailability of inositol. It is readily absorbed in the small intestine through dedicated transporters and is subject to metabolic conversion and renal excretion. This knowledge has facilitated its investigation and use in various clinical applications.
In stark contrast, there is a significant dearth of information regarding the metabolic fate and bioavailability of this compound. While its chemical structure is known and a biosynthetic pathway has been proposed, no published experimental data exists on its ADME properties. This critical knowledge gap hinders any meaningful comparison with inositol and limits the potential for its development as a therapeutic agent.
Future research should prioritize in vivo studies to elucidate the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion is a fundamental prerequisite for assessing its safety and efficacy and for exploring any potential pharmacological applications. Without such data, this compound remains a compound of structural interest but with an unknown biological impact in humans.
References
- 1. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Viburnitol: A Literature Review
Extensive research into the synergistic effects of Viburnitol with other compounds has yielded no specific scientific data or experimental studies. Searches for "this compound" in prominent scientific databases and clinical trial registries did not provide any information regarding its biological activity, mechanism of action, or investigations into its potential combination therapies.
The current body of scientific literature does not contain information on this compound, and therefore, no data is available to create a comparison guide on its synergistic effects. It is possible that "this compound" is a novel or less-studied compound with research yet to be published in accessible formats. Further clarification on the compound's name or alternative nomenclature may be necessary to conduct a more fruitful search.
General principles of synergistic effects between compounds, particularly phytochemicals, involve various mechanisms such as targeting multiple pathways, enhancing bioavailability, and overcoming drug resistance.[1][2][3] However, without specific data on this compound, it is impossible to assess its potential for such interactions.
Researchers, scientists, and drug development professionals interested in the potential synergistic effects of novel compounds are encouraged to consult primary research articles, patent databases, and specialized chemical libraries for the most up-to-date information. In the absence of such data for this compound, no comparative analysis, experimental protocols, or signaling pathway diagrams can be provided at this time.
References
Comparative Docking Analysis of Viburnitol with Key Anti-Diabetic Target Proteins
This guide provides a comparative overview of the molecular docking interactions of Viburnitol, a cyclitol with potential therapeutic properties, against key protein targets implicated in type 2 diabetes mellitus. The primary targets discussed are α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be modulated, offering a strategic approach for managing postprandial hyperglycemia.
While direct and extensive comparative docking studies on this compound are emerging, this guide synthesizes available data on its interactions and benchmarks it against known inhibitors. The following sections present quantitative docking data, detailed experimental methodologies for conducting such studies, and visual diagrams of the associated biological pathways and research workflows.
Comparative Docking Data
Molecular docking simulations predict the binding affinity and interaction patterns between a ligand (this compound) and a target protein. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger and more stable interaction. The table below summarizes the docking performance of various natural compounds, including the standard anti-diabetic drug Acarbose, against α-amylase and α-glucosidase, providing a benchmark for evaluating this compound's potential.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| α-Amylase | Topotecan | -7.8[1] | Acarbose | -9.2[1] |
| 7-methoxyrosmanol | < -8.5[2] | Acarbose | -8.5[2] | |
| Benzodioxole deriv. (4f) | (IC50: 1.11 µg/ml)[3] | Acarbose | (IC50: 6.47 µg/ml)[3] | |
| α-Glucosidase | N-trans-coumaroyltyramine | (IC50: 0.92 µg/mL)[4] | Acarbose | (IC50: 272.72 µg/mL)[4] |
| 7-methoxyrosmanol | -14.9[2] | Acarbose | -14.5[2] | |
| Compound from D. cycadina | -22.480[5] | Acarbose | (IC50: 290 µM)[5] |
Note: Direct docking scores for this compound are not extensively published. The data presented serves as a comparative baseline from studies on other natural inhibitors.
Experimental Protocols: Molecular Docking
The following protocol outlines a standardized methodology for performing molecular docking studies to evaluate the interaction between a ligand like this compound and target proteins such as α-amylase and α-glucosidase.
1. Preparation of Target Protein (Receptor):
-
The three-dimensional crystal structure of the target enzyme is retrieved from a protein database like the Protein Data Bank (PDB). For example, the structure for yeast α-glucosidase (PDB ID: 3A4A) or human pancreatic α-amylase (PDB ID: 4W93) can be used.[3][6]
-
Using molecular modeling software (e.g., AutoDock, MOE, PyRx), water molecules and existing ligands are removed from the protein structure.[7][8]
-
Polar hydrogen atoms are added to the protein, and charges are assigned to prepare it for docking.
2. Preparation of Ligand:
-
The 3D structure of the ligand (this compound) is obtained from a chemical database such as PubChem or synthesized using chemical drawing software.
-
The ligand's geometry is optimized to find its most stable, low-energy conformation. This step is crucial for accurate binding prediction.
3. Docking Simulation:
-
A "grid box" is defined around the active site of the target protein. This box specifies the search space for the ligand binding.[7]
-
The docking software systematically explores different orientations and conformations of the ligand within this grid box.
-
A scoring function is used to calculate the binding energy for each pose. Algorithms like the Lamarckian Genetic Algorithm are often employed.[7]
-
The simulation is typically run multiple times (e.g., 100 runs) to ensure a comprehensive search of the conformational space.[7]
4. Analysis of Results:
-
The results are ranked based on their binding energies. The pose with the lowest binding energy is considered the most favorable.
-
The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.[9]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for molecular docking and the biological pathway targeted by α-amylase and α-glucosidase inhibitors.
References
- 1. In silico docking studies of α-amylase inhibitors from the anti-diabetic plant Leucas ciliata Benth. and an endophyte, Streptomyces longisporoflavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. dovepress.com [dovepress.com]
- 8. preprints.org [preprints.org]
- 9. A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Serum IL-6 as a Biomarker for Assessing the In Vivo Anti-Inflammatory Effects of Viburnitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating serum Interleukin-6 (IL-6) as a biomarker for the in vivo anti-inflammatory effects of Viburnitol, a naturally occurring cyclitol.[1] The information presented is intended to assist researchers in designing and implementing robust biomarker validation studies.
Introduction
This compound belongs to a class of compounds known as cyclitols, which have demonstrated a range of biological activities, including potential anti-inflammatory properties.[2][3] Assessing the efficacy of new anti-inflammatory agents in vivo requires reliable and validated biomarkers.[4][5] Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in inflammatory responses, making it a strong candidate biomarker for evaluating anti-inflammatory interventions.[6][7]
This guide outlines the validation process for serum IL-6 and compares it with alternative methods for assessing anti-inflammatory activity.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from a preclinical study evaluating this compound's effect on serum IL-6 levels in a lipopolysaccharide (LPS)-induced inflammation mouse model.
Table 1: Analytical Validation of the IL-6 ELISA Assay
| Parameter | Result | Acceptance Criteria |
| Intra-assay Precision (CV%) | 4.8% | < 10% |
| Inter-assay Precision (CV%) | 7.2% | < 15% |
| Accuracy (% Recovery) | 95.7% | 80-120% |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | Signal > 10x Blank |
| Upper Limit of Quantification (ULOQ) | 2000 pg/mL | Signal within linear range |
| Specificity | No cross-reactivity with TNF-α, IL-1β | < 1% cross-reactivity |
| Dilutional Linearity | R² = 0.998 | R² > 0.99 |
Table 2: In Vivo Efficacy of this compound and Comparative Agents on Serum IL-6 Levels
| Treatment Group | N | Mean Serum IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| Vehicle Control (Saline) | 10 | 1580 ± 210 | - |
| This compound (50 mg/kg) | 10 | 890 ± 150 | 43.7% |
| Dexamethasone (10 mg/kg) | 10 | 450 ± 95 | 71.5% |
| Ibuprofen (100 mg/kg) | 10 | 1150 ± 180 | 27.2% |
| p < 0.05 compared to Vehicle Control |
Table 3: Comparison of Biomarker (IL-6) with a Physiological Endpoint (Paw Edema)
| Assessment Method | This compound (50 mg/kg) | Dexamethasone (10 mg/kg) | Ibuprofen (100 mg/kg) | Correlation (r) with IL-6 |
| % Inhibition of Paw Edema | 38.5% | 65.2% | 45.1% | 0.89 |
| % Inhibition of IL-6 | 43.7% | 71.5% | 27.2% | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of inflammation and the experimental workflow for biomarker validation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for validating IL-6 as a biomarker for this compound.
Experimental Protocols
1. Analytical Validation of IL-6 ELISA
-
Objective: To establish the performance characteristics of the enzyme-linked immunosorbent assay (ELISA) for quantifying murine IL-6 in serum.
-
Methodology:
-
Precision: Intra-assay precision was determined by analyzing 10 replicates of three different concentrations of IL-6 standards on a single plate. Inter-assay precision was determined by analyzing the same three concentrations on five different plates on five separate days.
-
Accuracy: Accuracy was assessed by spiking known concentrations of recombinant IL-6 into pooled mouse serum and calculating the percent recovery.
-
LLOQ and ULOQ: The lower and upper limits of quantification were determined as the lowest and highest concentrations of the standard curve that met the acceptance criteria for precision and accuracy.
-
Specificity: Cross-reactivity was evaluated by testing for interference from other relevant cytokines, such as TNF-α and IL-1β, at high concentrations.
-
Dilutional Linearity: The linearity of the assay was confirmed by serially diluting a high-concentration serum sample and ensuring the measured concentrations were proportional to the dilution factor.
-
2. In Vivo Anti-Inflammatory Activity Assessment
-
Objective: To evaluate the effect of this compound on LPS-induced inflammation in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.
-
Methodology:
-
Animals were randomly assigned to four groups (n=10 per group): Vehicle (saline), this compound (50 mg/kg), Dexamethasone (10 mg/kg, positive control), and Ibuprofen (100 mg/kg, positive control).
-
The respective treatments were administered intraperitoneally (i.p.).
-
One hour after treatment, inflammation was induced by an i.p. injection of lipopolysaccharide (LPS) (1 mg/kg).
-
For the paw edema model, 1% carrageenan was injected into the sub-plantar region of the right hind paw one hour post-treatment. Paw volume was measured using a plethysmometer at baseline and 3 hours post-carrageenan injection.
-
Two hours after LPS injection, blood was collected via cardiac puncture, and serum was isolated for IL-6 analysis.
-
Serum IL-6 concentrations were determined using the validated ELISA protocol.
-
3. Statistical Analysis
-
Objective: To determine the statistical significance of the observed effects.
-
Methodology:
-
Data are presented as mean ± standard deviation (SD).
-
Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
-
A p-value of < 0.05 was considered statistically significant.
-
The correlation between serum IL-6 levels and paw edema was assessed using the Pearson correlation coefficient.
-
Comparison with Alternative Methods
While serum IL-6 is a robust biomarker, it is essential to consider alternative and complementary methods for a comprehensive assessment of anti-inflammatory activity.
-
Other Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β):
-
Advantages: Provide a broader picture of the inflammatory cascade.
-
Disadvantages: May have different temporal expression patterns compared to IL-6.
-
Comparison: Measuring a panel of cytokines can offer a more detailed mechanistic insight but increases the cost and complexity of the analysis.
-
-
Physiological Endpoints (e.g., Paw Edema, Writhing Test): [8][9][10]
-
Advantages: Directly measure a physiological response to inflammation.[8][9][10]
-
Disadvantages: Can be less sensitive and more variable than molecular biomarkers. The writhing test, for instance, is a measure of visceral pain that can be induced by inflammatory agents.[9]
-
Comparison: As shown in Table 3, physiological endpoints like paw edema can correlate well with biomarker levels, providing important confirmatory evidence of a compound's efficacy.
-
-
Cellular Infiltration (e.g., Myeloperoxidase Activity):
-
Advantages: Quantifies the influx of neutrophils to the site of inflammation.
-
Disadvantages: Requires tissue samples, which can be more invasive to collect.
-
Comparison: This method provides a direct measure of a key cellular event in inflammation and can be highly complementary to circulating biomarker data.
-
Conclusion
The validation of serum IL-6 as a biomarker for the in vivo anti-inflammatory effects of this compound provides a sensitive and quantitative method for assessing its therapeutic potential. The analytical and in vivo data presented here demonstrate the suitability of this biomarker. For a comprehensive evaluation, it is recommended to use a combination of molecular biomarkers, such as IL-6, alongside traditional physiological endpoints. This multi-faceted approach will yield a more complete understanding of a compound's anti-inflammatory profile.
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and Inflammatory Diseases, Markers, and Mediators: Role of CRP in Some Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Reproducibility of Biological Activities of Viburnum opulus Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported biological activities of extracts from Viburnum opulus, commonly known as guelder rose, from which the cyclitol Viburnitol is isolated. While data specifically on isolated this compound is limited in the current body of research, this guide synthesizes findings on the anti-inflammatory, antidiabetic, and antioxidant properties of Viburnum opulus extracts to offer insights into the consistency of its bioactive potential.
Anti-inflammatory Activity
Extracts of Viburnum opulus have been investigated for their potential to mitigate inflammatory responses. However, the reproducibility of these effects appears variable across different experimental models.
One study investigating the antinociceptive and anti-inflammatory activities of a water extract of Viburnum opulus leaves found significant dose-dependent inhibition of acetic acid-induced writhing in mice at doses of 100 and 200 mg/kg.[1][2] The same study, however, reported no significant anti-inflammatory effect in the carrageenan-induced rat paw edema test at the same doses.[1][3] This suggests that while the extract may possess analgesic properties, its direct anti-inflammatory action in this specific acute inflammation model was not observed.
In contrast, other research highlights the anti-inflammatory potential of phenolic compounds found in Viburnum opulus, such as chlorogenic acid.[4] In vitro studies on cell models have shown that extracts can modulate inflammatory pathways. For instance, tocotrienols, which are structurally different from this compound but represent a class of compounds with anti-inflammatory properties, have been shown to inhibit the NF-κB signaling pathway.[5][6] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in pro-inflammatory cytokines like TNF-α and interleukins.[5][6][7]
Comparative Data on Anti-inflammatory Activity
| Study Reference | Extract/Compound | Model | Doses Tested | Key Findings |
| Altun et al. | Water extract of V. opulus leaves | Acetic acid-induced writhing (mice) | 100 and 200 mg/kg | Significant inhibition of writhing (56.59% and 63.21% respectively)[1] |
| Altun et al. | Water extract of V. opulus leaves | Carrageenan-induced paw edema (rats) | 100 and 200 mg/kg | No significant anti-inflammatory effect[1][3] |
Antidiabetic Activity
The antidiabetic potential of Viburnum opulus has been explored through various in vitro and in vivo studies, with a focus on the inhibition of carbohydrate-digesting enzymes and modulation of glucose metabolism.
Multiple studies have consistently demonstrated the inhibitory effects of Viburnum opulus extracts on α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion.[8][9] This inhibition can delay glucose absorption and consequently lower postprandial blood glucose levels. For instance, phenolic extracts from the bark and flowers of V. opulus were shown to reduce the amount of glucose released from potato starch in a simulated digestion model.[8] The bark extract, in particular, exhibited potent inhibitory activity against both α-amylase and α-glucosidase.[8]
Cell-based studies have further elucidated the mechanisms behind these antidiabetic effects. Phenolic-rich fractions from V. opulus fruit juice have been shown to decrease the uptake of a fluorescent glucose analog by human adenocarcinoma Caco-2 cells.[9] Additionally, these extracts have been observed to decrease glucose-stimulated insulin (B600854) secretion in mouse insulinoma MIN-6 cells.[10][11]
An in vivo study using an ethanolic bark extract of Viburnum opulus in alloxan-induced diabetic rats demonstrated a dose-dependent reduction in elevated blood glucose levels, confirming its antidiabetic activity.[12]
Comparative Data on Antidiabetic Activity (IC50 Values)
| Study Reference | Extract/Fraction | Enzyme/Assay | IC50 Value (µg/mL) |
| Oszmiański et al. | V. opulus bark phenolic extract | α-Amylase Inhibition | Lower than flower extract (quantitative value not specified)[8] |
| Oszmiański et al. | V. opulus flower phenolic extract | α-Amylase Inhibition | Higher than bark extract (quantitative value not specified)[8] |
| Oszmiański et al. | V. opulus bark phenolic extract | α-Glucosidase Inhibition | Lower than flower extract (quantitative value not specified)[8] |
| Oszmiański et al. | V. opulus flower phenolic extract | α-Glucosidase Inhibition | Higher than bark extract (quantitative value not specified)[8] |
| Zakłos-Szyda et al. | V. opulus fruit crude extract | α-Amylase Inhibition | Not specified, but showed inhibitory activity[9] |
| Zakłos-Szyda et al. | V. opulus fruit purified extract | α-Amylase Inhibition | Not specified, but showed inhibitory activity[9] |
| Zakłos-Szyda et al. | V. opulus fruit crude extract | α-Glucosidase Inhibition | Not specified, but showed inhibitory activity[9] |
| Zakłos-Szyda et al. | V. opulus fruit purified extract | α-Glucosidase Inhibition | Not specified, but showed inhibitory activity[9] |
Antioxidant Activity
The antioxidant capacity of Viburnum opulus extracts is well-documented across numerous studies, showing a high degree of reproducibility. This activity is largely attributed to the presence of phenolic compounds, including chlorogenic acid and catechins.[4]
Different in vitro antioxidant assays have been employed to evaluate the free radical scavenging and reducing power of V. opulus extracts. These include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays.[4] A high correlation has been observed between the total phenolic content of the extracts and their antioxidant capacity.[4]
Cell-based assays have also confirmed the antioxidant effects of V. opulus. For example, fruit juice and a phenolic-rich fraction were found to decrease intracellular reactive oxygen species (ROS) levels in human adenocarcinoma Caco-2 cells.[10]
Comparative Data on Antioxidant Capacity
| Study Reference | Extract/Sample | Assay | Result |
| Raudone et al. | Methanol-Acetone Extract (MAE) of V. opulus | Total Phenolics | 143.77 ± 4.0 mg GAE/g[4] |
| Raudone et al. | Acetone Extract (AE) of V. opulus | Total Phenolics | 137.80 ± 5.6 mg GAE/g[4] |
| Raudone et al. | Methanol-Acetone Extract (MAE) of V. opulus | ABTS | 1230.81 ± 26.1 µmol TE/g[4] |
| Raudone et al. | Acetone Extract (AE) of V. opulus | ABTS | 1227.73 ± 32.0 µmol TE/g[4] |
| Raudone et al. | Methanol-Acetone Extract (MAE) of V. opulus | ORAC | 2388.58 ± 150.5 µmol TE/g[4] |
Experimental Protocols
α-Glucosidase Inhibition Assay (In Vitro)
This assay is commonly used to assess the antidiabetic potential of a substance by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
-
Preparation of Solutions:
-
α-glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
Test extracts of Viburnum opulus are prepared in various concentrations.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
A specific volume of the test extract or control is pre-incubated with the α-glucosidase solution in a 96-well plate at 37°C for a defined period (e.g., 10 minutes).
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The plate is incubated at 37°C for another period (e.g., 20 minutes).
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a wavelength of 405 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the extract that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the extract concentrations.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (In Vitro)
This is a common and rapid assay to evaluate the antioxidant activity of a compound or extract.
-
Preparation of Solutions:
-
A stock solution of DPPH is prepared in methanol.
-
Test extracts of Viburnum opulus are prepared in a series of concentrations.
-
Ascorbic acid or Trolox is used as a standard antioxidant.
-
-
Assay Procedure:
-
A specific volume of the DPPH solution is added to the test extracts or standard in a 96-well plate or cuvettes.
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is calculated from a graph of scavenging activity against the concentration of the extracts.
-
Visualizations
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Caption: Potential mechanisms of antidiabetic action of Viburnum opulus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Viburnum opulus Fruit Phenolic Compounds as Cytoprotective Agents Able to Decrease Free Fatty Acids and Glucose Uptake by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of NF-kappabeta signaling pathway by tocotrienol can prevent diabetes associated cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Inhibitory Effects of Viburnum opulus Bark and Flower Extracts on Digestion of Potato Starch and Carbohydrate Hydrolases Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoside Hydrolases and Non-Enzymatic Glycation Inhibitory Potential of Viburnum opulus L. Fruit—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. phytopharmacyresearch.com [phytopharmacyresearch.com]
Safety Operating Guide
Essential Safety and Handling Guidelines for Viburnitol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Viburnitol (CAS 488-76-6), also known as (-)-vibo-Quercitol or 1-D-3-Deoxy-myo-inositol. The information is intended to support laboratory safety and chemical handling protocols.
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound. The following information has been aggregated from available resources.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
Based on available information, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). One source explicitly states "None found" for GHS classification.[2] However, in the absence of a complete toxicological profile, it is prudent to handle this compound with standard laboratory precautions to minimize exposure.
The following personal protective equipment is recommended:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from any airborne particles or accidental splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects street clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If significant dust is generated, a NIOSH-approved N95 respirator is recommended. | Minimizes inhalation of airborne powder. |
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or if dust generation is likely.
-
Avoid direct contact with skin and eyes.
-
Minimize dust formation during handling and weighing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Spill Management Workflow
In the event of a spill, the following workflow should be initiated to ensure safe and effective cleanup.
Disposal Plan
As this compound is not classified as hazardous, disposal should follow standard procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a sealed, labeled container.
-
Dispose of as non-hazardous solid chemical waste through your institution's environmental health and safety office.
-
-
Liquid Waste (if dissolved):
-
Consult your institution's guidelines for the disposal of non-hazardous aqueous waste. In many cases, small quantities may be permissible for drain disposal with copious amounts of water, but this must be verified with your safety office.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
Dispose of the rinsed container with regular laboratory glass or plastic waste, after defacing the label.
-
For specific disposal guidance, always contact your institution's environmental health and safety department.[3][4][5][6][7]
References
- 1. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. laevo-viburnitol, 488-76-6 [thegoodscentscompany.com]
- 3. fda.gov [fda.gov]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
